N-Hydroxypipecolic acid potassium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H11KNO3 |
|---|---|
Molecular Weight |
184.25 g/mol |
InChI |
InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9); |
InChI Key |
MKGIMLYJPBJSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)O.[K] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of N-Hydroxypipecolic Acid: A Keystone in Plant Systemic Acquired Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Plants, though sessile, possess a sophisticated innate immune system to defend against a myriad of pathogens. A remarkable feature of this system is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site, providing broad-spectrum and long-lasting protection.[1][2][3] For decades, salicylic (B10762653) acid (SA) was considered the central signaling molecule in SAR. However, the discovery of N-hydroxypipecolic acid (NHP) has reshaped our understanding, identifying it as a critical regulator and mobile signal that orchestrates this whole-plant immune response.[2][4][5] This technical guide provides a comprehensive overview of the discovery of NHP in plants, its biosynthesis, signaling pathway, and the key experimental methodologies used in its study.
The Identification of NHP as a SAR Regulator
The quest to identify the mobile signals responsible for SAR led researchers to investigate metabolic changes in plants following pathogen attack. Early studies pointed towards the involvement of the non-protein amino acid pipecolic acid (Pip), a lysine (B10760008) catabolite, which was observed to accumulate during SAR and was necessary for a full defense response.[3][6][7] However, Pip itself was not sufficient to induce SAR in certain genetic backgrounds, such as in mutants of the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) gene, suggesting a downstream modification was required.[1][8][9]
The breakthrough came with the identification of NHP as the FMO1-dependent product of Pip.[1][10][11][12] Landmark studies demonstrated that FMO1 functions as a pipecolate N-hydroxylase, converting Pip to NHP.[11][12] Exogenous application of NHP was sufficient to induce SAR, rescue the SAR-deficient phenotype of fmo1 mutants, and trigger systemic expression of defense-related genes, solidifying its role as a key SAR signal.[1][5][11][12] Unlike its precursor Pip, NHP had not been previously described as a naturally occurring metabolite in plants, highlighting its novel role in plant immunity.[1]
The NHP Biosynthetic Pathway
The synthesis of NHP is a three-step enzymatic pathway originating from L-lysine, induced upon pathogen perception.[2][13][14][15]
-
From L-Lysine to Dehydropipecolic Acid: The pathway begins in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine into ϵ-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[13][14]
-
Reduction to Pipecolic Acid: The reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4) then reduces Δ¹-P2C to form pipecolic acid (Pip).[6][13][14]
-
N-hydroxylation to NHP: Pip is exported from the plastid to the cytosol, where FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the final and crucial N-hydroxylation step, producing the active immune signal, NHP.[2][13][14][15]
For regulatory balance, NHP can be inactivated through glycosylation by the enzyme UGT76B1, forming NHP-O-glucoside (NHP-OGlc).[4][13] This dynamic regulation of NHP levels is crucial for balancing plant growth and defense, as constitutive high levels of NHP can lead to stunted growth.[4]
NHP Signaling and Crosstalk with Salicylic Acid
Upon its synthesis in local infected tissues, NHP is transported systemically, likely via the phloem, to prime distal, uninfected leaves.[2][13] In these systemic tissues, NHP perception, through a yet-to-be-identified receptor, initiates a signaling cascade that amplifies the defense response.
A key aspect of NHP signaling is its mutual potentiation with salicylic acid (SA).[4] NHP treatment induces and primes the expression of SA biosynthesis genes, leading to SA accumulation.[4][16] Conversely, SA signaling components are required for the full induction of NHP biosynthesis genes.[16] The signaling downstream of NHP requires core components of the SA pathway, including the SA receptor NON-EXPRESSOR OF PR GENES 1 (NPR1) and associated TGA transcription factors, even at basal SA levels.[5][16][17] This indicates that NHP acts as a critical amplifier of SA-dependent defenses, leading to the massive transcriptional reprogramming associated with SAR.[5]
Quantitative Data on NHP Accumulation
The accumulation of NHP and its precursor, Pip, is a hallmark of the plant immune response. Following infection with pathogenic bacteria like Pseudomonas syringae, their levels increase significantly in both local and systemic tissues. The table below summarizes quantitative data from Arabidopsis thaliana leaves following infection.
| Metabolite | Genotype | Treatment | Time (hpi) | Concentration (nmol/g FW ± SD) |
| NHP | Wild-Type (Col-0) | Mock | 24 | Not Detected |
| Wild-Type (Col-0) | P. syringae | 12 | 0.8 ± 0.3 | |
| Wild-Type (Col-0) | P. syringae | 24 | 12.5 ± 2.1 | |
| fmo1 mutant | P. syringae | 24 | Not Detected | |
| ald1 mutant | P. syringae | 24 | Not Detected | |
| Pip | Wild-Type (Col-0) | Mock | 24 | ~0.5 |
| Wild-Type (Col-0) | P. syringae | 12 | 3.9 ± 1.1 | |
| Wild-Type (Col-0) | P. syringae | 24 | 19.8 ± 3.5 | |
| fmo1 mutant | P. syringae | 24 | 35.1 ± 6.2 | |
| SA (Total) | Wild-Type (Col-0) | Mock | 24 | ~1.0 |
| Wild-Type (Col-0) | P. syringae | 12 | 11.2 ± 3.8 | |
| Wild-Type (Col-0) | P. syringae | 24 | 28.4 ± 5.0 | |
| sid2 mutant | P. syringae | 24 | ~1.5 |
Data summarized from Yildiz et al., 2023.[18] Concentrations are approximate for mock treatments as precise values were not provided. "hpi" stands for hours post-inoculation. FW is fresh weight.
Key Experimental Protocols
Studying NHP requires specific methodologies for pathogen assays, metabolite extraction, and gene expression analysis.
Systemic Acquired Resistance (SAR) Bioassay
This protocol assesses the ability of a primary infection to induce resistance in systemic, unchallenged leaves.
-
Plant Growth: Grow Arabidopsis thaliana plants in individual pots for 4-5 weeks under controlled short-day conditions (e.g., 12h light/12h dark, 22°C).
-
Primary Inoculation: Prepare an inoculum of Pseudomonas syringae pv. tomato (Pto) DC3000 expressing an avirulent effector (e.g., AvrRpt2) at a concentration of 5 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂. Using a needleless syringe, pressure-infiltrate the bacterial suspension into three lower leaves of each plant. For mock treatment, infiltrate with 10 mM MgCl₂.
-
Incubation: Return plants to the growth chamber for 2-3 days to allow for the systemic signal to travel.
-
Secondary Inoculation: Prepare an inoculum of a virulent P. syringae strain (e.g., Pto DC3000) at 5 x 10⁴ cfu/mL. Infiltrate this suspension into three upper, systemic leaves that were not part of the primary inoculation.
-
Quantify Bacterial Growth: After 2-4 days, collect leaf discs from the secondary-inoculated leaves. Homogenize the discs in 10 mM MgCl₂, perform serial dilutions, and plate on appropriate growth media (e.g., King's B with antibiotics). Count the colonies after 2 days of incubation at 28°C to determine the cfu per unit leaf area. A significant reduction in bacterial growth in plants that received the primary pathogen inoculation compared to mock-treated plants indicates a successful SAR response.[4]
NHP Extraction and Quantification by LC-MS
This protocol outlines the extraction of NHP from plant tissue for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Collection: Harvest leaf tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Extraction: Add a pre-chilled extraction solvent, such as a methanol/water mixture (e.g., 80% methanol), to the powdered tissue at a ratio of 5-10 µL per mg of tissue.[5] For improved extraction of a broad range of metabolites, an acidified mixture of acetonitrile (B52724) and water can also be effective.[13]
-
Homogenization and Centrifugation: Vortex the sample vigorously and/or sonicate to ensure thorough extraction. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. For cleaner samples, this step can be repeated.
-
LC-MS Analysis: Transfer the final extract to an appropriate vial for LC-MS analysis. Use a suitable chromatography method (e.g., reverse-phase HPLC) coupled to a high-resolution mass spectrometer to separate and detect NHP. Quantification is achieved by comparing the peak area of NHP in the sample to a standard curve generated from pure NHP standards.
qRT-PCR for Defense Gene Expression
This protocol measures the transcript levels of key defense-related genes (e.g., PR1, FMO1, ALD1).
-
RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method), including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing diluted cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). Run the reaction in a real-time PCR cycler. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression of the target gene to one or more stably expressed reference genes (e.g., ACTIN or UBIQUITIN). Calculate the relative expression levels using the 2-ΔΔCt method.
Conclusion and Future Directions
The discovery of N-hydroxypipecolic acid has fundamentally advanced our knowledge of plant immunity, establishing it as a conserved and crucial activator of Systemic Acquired Resistance.[2] It represents a sophisticated chemical signaling system that allows plants to coordinate a whole-organism defense response. For researchers and drug development professionals, the NHP pathway presents a promising target for engineering broad-spectrum disease resistance in crops.[18] Future research will likely focus on identifying the NHP receptor(s), further elucidating the downstream signaling cascade, and exploring how environmental factors modulate the NHP circuit to balance the critical trade-off between plant growth and defense. Harnessing the power of this natural defense activator could pave the way for novel, sustainable strategies in agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. An Improved Bioassay to Study Arabidopsis Induced Systemic Resistance (ISR) Against Bacterial Pathogens and Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Nature of Arabidopsis Responses during Compatible and Incompatible Interactions with the Bacterial Pathogen Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plasticity.webs.upv.es [plasticity.webs.upv.es]
- 9. uu.nl [uu.nl]
- 10. LC-HRMS method for study of pharmaceutical uptake in plants: effect of pH under aeroponic condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 15. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 16. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular profiling of PYL gene family in sugar beet (Beta vulgaris L.) and BvPYL2/3 involved in ABA accumulation confers enhanced resistance to CLS (Cercospora Leaf Spot) [frontiersin.org]
- 18. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N-Hydroxypipecolic Acid in Systemic Acquired Resistance: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity to secondary infections throughout the plant. Recent advancements have identified N-hydroxypipecolic acid (NHP) as a central signaling molecule in the orchestration of SAR. This technical guide provides an in-depth exploration of the biosynthesis, signaling, and experimental analysis of NHP, offering a comprehensive resource for professionals in plant science and agrichemical development. Through a detailed review of current literature, this document consolidates quantitative data, outlines experimental protocols, and visualizes the complex molecular pathways governed by NHP.
Introduction to N-Hydroxypipecolic Acid and Systemic Acquired Resistance
Systemic Acquired Resistance (SAR) is an inducible defense mechanism in plants characterized by a heightened state of immunity in tissues distal to the initial site of infection.[1][2][3] This long-lasting resistance is effective against a broad range of pathogens.[1][2][4] For decades, salicylic (B10762653) acid (SA) was considered the primary signaling molecule in SAR. However, emerging research has unequivocally established N-hydroxypipecolic acid (NHP) as a critical regulator of SAR, acting in concert with SA to mount a robust immune response.[5][6][7][8]
NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically following pathogen attack and is sufficient to induce SAR.[4][9][10][11] Its biosynthesis and signaling are tightly regulated and intricately linked with the SA pathway, involving a complex network of enzymes, transcription factors, and other signaling molecules.[5][7] Understanding the molecular mechanisms underlying NHP's function is paramount for the development of novel strategies to enhance crop resilience.
The N-Hydroxypipecolic Acid Biosynthesis Pathway
NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[12][13]
-
Step 1: Transamination of L-lysine. The biosynthesis is initiated in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) removes the α-amino group from L-lysine to produce ϵ-amino-α-keto caproic acid.[12][13] This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[12]
-
Step 2: Reduction to Pipecolic Acid. The reductase SAR DEFICIENT 4 (SARD4) then converts P2C into pipecolic acid (Pip).[12][14][15][16]
-
Step 3: N-hydroxylation to NHP. Pip is subsequently exported to the cytosol, where the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes its N-hydroxylation to generate the final bioactive molecule, NHP.[11][12][13]
The expression of the key biosynthetic genes, ALD1, SARD4, and FMO1, is induced upon pathogen infection.[5][17] The regulation of NHP levels is further achieved through its inactivation by the glycosyltransferase UGT76B1, which converts NHP to NHP-O-glucoside (NHPG).[12]
References
- 1. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]
- 2. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 6. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance -The Plant Pathology Journal | Korea Science [koreascience.kr]
- 7. N-hydroxypipecolic acid and salicylic acid: a metabolic duo for systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]
- 9. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]
- 16. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
N-Hydroxypipecolic Acid (NHP): A Key Metabolite in Plant Systemic Acquired Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity against a wide range of pathogens. This non-protein amino acid, derived from lysine, acts as a potent mobile signal that primes distal, uninfected tissues for a more robust and rapid defense response upon subsequent pathogen attack. The conservation of the NHP biosynthetic and signaling pathways across a diverse range of plant species, from the model organism Arabidopsis thaliana to important crop plants like tomato and pepper, underscores its fundamental role in plant immunity.[1][2] This technical guide provides a comprehensive overview of NHP as a plant metabolite, detailing its biosynthesis, signaling cascade, methods for its quantification, and its role in mediating disease resistance.
NHP Biosynthesis Pathway
The biosynthesis of NHP from L-lysine is a three-step enzymatic process that is induced upon pathogen recognition.[2][3] The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][4]
-
L-Lysine to Δ¹-piperideine-2-carboxylic acid (P2C): The pathway is initiated in the plastids where the aminotransferase ALD1 converts L-lysine into ϵ-amino-α-keto caproic acid, which then spontaneously cyclizes to form Δ¹-P2C.[3]
-
P2C to Pipecolic Acid (Pip): The reductase SARD4 then reduces P2C to pipecolic acid (Pip).[3]
-
Pip to N-Hydroxypipecolic Acid (NHP): Pip is subsequently exported to the cytosol where FMO1, a key enzyme in SAR, catalyzes its N-hydroxylation to produce the active signaling molecule, NHP.[3]
References
- 1. An Improved Bioassay to Study Arabidopsis Induced Systemic Resistance (ISR) Against Bacterial Pathogens and Insect Pests [en.bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
The Biological Activity of N-Hydroxypipecolic Acid Potassium: A Technical Guide for Researchers
Abstract
N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR). This technical guide provides an in-depth overview of the biological activity of N-Hydroxypipecolic acid, presented here as its potassium salt for research applications. The document details the biosynthesis of NHP, its mechanism of action in inducing defense responses, and its interplay with other signaling molecules such as salicylic (B10762653) acid (SA). Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Signaling pathways and experimental workflows are visualized using diagrams to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals in the fields of plant science, molecular biology, and agricultural biotechnology.
Introduction
Systemic Acquired Resistance (SAR) is a long-lasting and broad-spectrum plant defense mechanism that is activated throughout the plant following a localized pathogen infection.[1] For decades, the identity of the mobile signal responsible for inducing SAR in distal tissues has been a subject of intense research. Recent breakthroughs have identified N-Hydroxypipecolic acid (NHP), a lysine-derived metabolite, as a key mobile signal in the establishment of SAR.[1][2][3] NHP accumulates systemically after pathogen attack and is sufficient to induce a robust immune response, making it a promising target for the development of novel plant protection strategies.[4][5] This guide focuses on the biological activity of NHP, delivered as its potassium salt, a stable and soluble form suitable for experimental use.
Biosynthesis of N-Hydroxypipecolic Acid
NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily elucidated in the model plant Arabidopsis thaliana.[4][6]
-
Step 1: Transamination of L-lysine. The pathway is initiated by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), which converts L-lysine into dehydropipecolic acid intermediates.[6][7]
-
Step 2: Reduction to Pipecolic Acid. These intermediates are then reduced to pipecolic acid (Pip) by the reductase SAR DEFICIENT 4 (SARD4).[6][7]
-
Step 3: N-hydroxylation of Pipecolic Acid. The final and crucial step is the N-hydroxylation of Pip to form NHP, a reaction catalyzed by the flavin-dependent monooxygenase FMO1.[5][6][7] FMO1 is a key regulator of SAR and its activity is critical for the production of NHP.[1][5]
The expression of the genes encoding these enzymes, namely ALD1, SARD4, and FMO1, is induced upon pathogen infection, leading to the accumulation of NHP.[6]
Caption: Biosynthetic pathway of N-Hydroxypipecolic acid (NHP) from L-lysine.
Mechanism of Action and Signaling Pathway
NHP acts as a potent signaling molecule that triggers a downstream cascade leading to the activation of defense genes and the establishment of SAR. The NHP signaling pathway is intricately linked with the salicylic acid (SA) signaling pathway.
Upon its synthesis or exogenous application, NHP moves systemically through the plant.[1] In distal tissues, NHP-mediated defense activation requires the SA receptor NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) and TGA transcription factors.[3][7][8] NHP treatment leads to an increase in NPR1 protein levels.[7] NPR1, in turn, interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the PATHOGENESIS-RELATED (PR) genes, to activate their transcription.[3][8]
Interestingly, NHP can induce the expression of a subset of SAR-related genes even at basal SA levels, but the induction is abolished when basal SA is degraded, indicating that NHP requires a basal level of SA to exert its function.[7] Furthermore, NHP can prime the plant for enhanced SA biosynthesis and signaling upon subsequent pathogen attack.[4][9] This mutual potentiation of NHP and SA signaling pathways leads to a robust and effective immune response.[4][9]
Caption: Simplified signaling pathway of N-Hydroxypipecolic acid in plant immunity.
Quantitative Data on Biological Activity
The biological activity of NHP has been quantified in numerous studies, primarily focusing on its impact on metabolite levels, gene expression, and pathogen resistance.
Table 1: Endogenous Accumulation of NHP and Related Metabolites in Response to Pathogen Infection
| Plant Species | Pathogen | Tissue | Time Post-Infection | NHP Concentration (µg/g FW) | Pipecolic Acid (Pip) Concentration (µg/g FW) | Salicylic Acid (SA) Concentration | Reference |
| Arabidopsis thaliana | Pseudomonas syringae | Distal Leaves | 24 hours | 2- to 10-fold increase | - | Increased | [10] |
| Tobacco | - | - | 72 hours | ~6 | ~6 | - | [11] |
| Tomato | - | - | - | Lower than Pip | ~8-fold higher than NHP | - | [11] |
| Barley | Fungal pathogen | - | 5 days | ~0.1 | ~30 | Low | [11] |
| Cucumber | Pseudomonas syringae | - | 5 days | ~1.5 | ~10 (constitutive) | - | [11] |
Note: "-" indicates data not specified in the cited sources.
Table 2: Effect of Exogenous NHP Application on Gene Expression and Pathogen Resistance in Arabidopsis thaliana
| Treatment | Gene | Fold Change in Expression (vs. Mock) | Pathogen Growth Inhibition (vs. Mock) | Reference |
| 1 mM NHP | PR1 | Significantly induced | - | [7] |
| 1 mM NHP | FMO1 | Significantly induced | - | [7][12] |
| 1 mM NHP | ALD1 | Significantly induced | - | [12] |
| 1 mM NHP | SARD4 | Significantly induced | - | [12] |
| 1 mM NHP | Pseudomonas syringae | - | Significant reduction in bacterial growth | [1][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological activity of NHP.
Plant Growth and Treatment for SAR Assays
-
Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) plants are typically grown in soil under controlled environmental conditions (e.g., 10-hour light/14-hour dark cycle at 22°C).
-
NHP Treatment: For SAR induction, three lower leaves of 4-5 week-old plants are infiltrated with a solution of 1 mM N-Hydroxypipecolic acid potassium in 10 mM MgCl₂.[12] Mock treatment consists of infiltrating with 10 mM MgCl₂ alone.
-
Pathogen Inoculation: 24 to 48 hours after NHP or mock treatment, three upper, untreated leaves are inoculated with a suspension of Pseudomonas syringae pv. maculicola (Psm) at a concentration of 1 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂.[12]
-
Assessment of Pathogen Growth: Two to three days post-inoculation, leaf discs are harvested from the inoculated leaves, homogenized in 10 mM MgCl₂, and serial dilutions are plated on appropriate growth media to determine bacterial titers (cfu/cm²).
Caption: Experimental workflow for a Systemic Acquired Resistance (SAR) assay.
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Total RNA is extracted from plant tissues (e.g., distal leaves) using a commercial kit or a standard protocol (e.g., Trizol).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with SYBR Green dye. Gene-specific primers for target genes (PR1, FMO1, etc.) and a reference gene (e.g., UBQ5) are used. The relative expression of target genes is calculated using the 2-ΔΔCt method.
Metabolite Analysis by LC-MS
-
Metabolite Extraction: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted with a solvent mixture (e.g., methanol:water, 80:20, v/v).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The extracted samples are analyzed by a high-performance liquid chromatography system coupled to a mass spectrometer. Separation is typically achieved on a C18 column. The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio (m/z) of NHP and other target metabolites.
-
Quantification: Absolute quantification is performed by comparing the peak areas of the target metabolites in the samples to a standard curve generated with authentic standards.
Conclusion
This compound is a pivotal molecule in plant immunity, acting as a mobile signal to induce Systemic Acquired Resistance. Its biosynthesis from lysine and its downstream signaling through the NPR1/TGA pathway, in concert with salicylic acid, highlight a sophisticated defense network in plants. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of NHP-mediated immunity and to explore its potential for developing novel strategies to enhance crop resilience. The continued investigation into the precise mechanisms of NHP perception and signal transduction will undoubtedly open new avenues for agricultural innovation.
References
- 1. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 5. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
"N-Hydroxypipecolic acid and its regulation of gene expression"
An In-depth Technical Guide on N-Hydroxypipecolic Acid and its Regulation of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR).[1][2][3] SAR is a long-lasting, broad-spectrum defense mechanism that primes the entire plant for enhanced resistance against secondary infections.[1][4][5] This guide provides a comprehensive overview of the biosynthesis of NHP, its intricate signaling pathways, and its profound impact on the regulation of gene expression. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this pivotal metabolite and its potential applications.
N-Hydroxypipecolic Acid Biosynthesis
NHP is synthesized from the amino acid L-lysine through a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[6][7] This pathway is highly induced upon pathogen attack.[8][9]
The key enzymes involved in NHP biosynthesis are:
-
AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that converts L-lysine to ε-amino-α-ketocaproic acid, which then spontaneously cyclizes.[1][8][9]
-
SAR-DEFICIENT 4 (SARD4): A reductase that converts the cyclized intermediate into pipecolic acid (Pip).[1][8][9]
-
FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A crucial enzyme that catalyzes the final N-hydroxylation of Pip to form NHP in the cytosol.[1][6][8]
The expression of the genes encoding these enzymes is strongly induced by pathogen infection, leading to the accumulation of NHP.[10]
Signaling Pathways and Regulation of Gene Expression
NHP acts as a mobile signal that travels from the site of primary infection to distal tissues, where it initiates a cascade of signaling events leading to SAR.[11][12] The signaling pathway of NHP is complex and involves interplay with other key defense molecules, most notably salicylic (B10762653) acid (SA).[3][13]
The NHP-SA Mutual Amplification Loop
NHP and SA signaling pathways are intricately linked and mutually potentiate each other to mount a robust defense response.[9][13]
-
NHP treatment induces the expression of SA biosynthesis genes, such as ISOCHORISMATE SYNTHASE 1 (ICS1), leading to SA accumulation.[9][13]
-
Conversely, the NHP biosynthetic genes ALD1 and FMO1 are required for systemic SA accumulation.[13]
-
This positive feedback loop ensures a rapid and amplified defense response in systemic tissues.[7][10]
Downstream Signaling Components
The induction of gene expression by NHP is dependent on key regulators of the SA signaling pathway.
-
NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1): This protein is a central regulator of SAR and acts as a receptor for SA.[11] NHP-induced SAR and the expression of defense-related genes are dependent on NPR1.[14][15][16]
-
TGA Transcription Factors: These transcription factors interact with NPR1.[11] NHP-triggered SAR and transcriptional reprogramming require the function of TGA transcription factors, particularly TGA2, TGA5, and TGA6.[14]
A critical TGA- and NPR1-dependent transcriptional module mediates the induction of SAR and systemic defense gene expression by NHP.[14]
A Novel Signaling Cascade via Extracellular NAD(P)
Recent research has uncovered a novel signaling pathway for NHP-induced SAR that involves extracellular nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) [eNAD(P)].[4]
-
NHP triggers the systemic accumulation of eNAD(P) through the production of reactive oxygen species (ROS) by the enzyme RBOHF.[4]
-
eNAD(P) is then perceived by the lectin receptor kinase LecRK-VI.2, which, in complex with BAK1, initiates downstream defense signaling.[4]
-
This indicates that mobile signals like NHP converge on eNAD(P) in systemic tissues to trigger SAR.[4]
Quantitative Data on NHP-Regulated Gene Expression
NHP treatment leads to a significant transcriptional reprogramming, upregulating a wide array of defense-related genes.[17] This includes genes involved in its own biosynthesis, SA biosynthesis, and other immune responses.[17] The following tables summarize quantitative data from studies on NHP-induced gene expression in Arabidopsis thaliana.
Table 1: NHP-Induced Expression of Biosynthesis and Signaling Genes
| Gene | Function | Fold Change (NHP vs. Control) | Reference |
| ALD1 | NHP Biosynthesis | Upregulated | [11][12] |
| SARD4 | NHP Biosynthesis | Upregulated | [12] |
| FMO1 | NHP Biosynthesis | Upregulated | [11][12] |
| ICS1 | SA Biosynthesis | Upregulated | [12] |
| PBS3 | SA Signaling | Upregulated | [11] |
| EDS1 | Immune Regulation | Upregulated | [11] |
| PAD4 | Immune Regulation | Upregulated | [11] |
| SARD1 | Transcription Factor | Upregulated | [11] |
| CBP60g | Transcription Factor | Upregulated | [17] |
Table 2: Effect of NHP on Pathogen Growth in SAR Assays
| Plant Species | Pathogen | Treatment | Pathogen Growth Reduction | Reference |
| Arabidopsis thaliana | Pseudomonas syringae | 1 mM NHP | Significant | [2] |
| Arabidopsis thaliana | Hyaloperonospora arabidopsidis | 1 mM NHP | Significant | [2][18] |
| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato | 1 mM NHP | ~10-fold | [1] |
| Cucumber, Tobacco, Barley | Various | 1 mM NHP | Significant | [5] |
Experimental Protocols
This section outlines generalized protocols for key experiments used to study the effects of NHP on gene expression and plant immunity.
SAR Assay with Exogenous NHP Application
This protocol is designed to assess the ability of NHP to induce systemic resistance to pathogen infection.
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana or tomato) under controlled conditions (e.g., 12-hour light/12-hour dark cycle at 22°C) for 4-5 weeks.
-
Primary Treatment: Infiltrate two to three lower leaves of each plant with a solution of 1 mM NHP in 10 mM MgCl₂. As a control, infiltrate a separate set of plants with 10 mM MgCl₂ (mock treatment).
-
Incubation: Allow a 24-48 hour incubation period for the systemic signal to propagate.
-
Secondary Inoculation: Inoculate upper, untreated systemic leaves with a pathogenic bacterial suspension (e.g., Pseudomonas syringae at an OD₆₀₀ of 0.001).
-
Quantify Pathogen Growth: After 3-4 days, collect leaf discs from the inoculated systemic leaves, homogenize the tissue, and perform serial dilutions to plate on appropriate growth media. Count colony-forming units (CFUs) to determine bacterial titer.
Gene Expression Analysis by RT-qPCR
This protocol is used to quantify the transcript levels of target genes in response to NHP treatment.
-
Plant Treatment: Treat plants as described in the SAR assay (steps 1 and 2).
-
Tissue Harvesting: At various time points (e.g., 24, 48 hours) after NHP or mock treatment, harvest both local (infiltrated) and systemic (untreated) leaves. Immediately freeze the tissue in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the plant tissue using a standard kit or Trizol-based method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for your target genes (e.g., FMO1, ICS1, PR1) and a reference gene (e.g., UBQ5).
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing NHP-treated samples to the mock-treated controls.
Metabolite Profiling by LC-MS
This protocol is for the quantification of NHP and other metabolites in plant tissues.
-
Plant Treatment and Harvesting: Treat and harvest plant tissue as described for gene expression analysis.
-
Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a solvent such as 80% methanol.[19]
-
Sample Preparation: Centrifuge the extract to pellet debris and filter the supernatant.
-
LC-MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system. Separation can be achieved using a suitable column (e.g., a chiral column for stereoisomer separation).
-
Quantification: Quantify the abundance of NHP and other target metabolites by comparing the peak areas to those of known standards.
Conclusion and Future Directions
N-Hydroxypipecolic acid is a cornerstone of systemic acquired resistance in plants, acting as a mobile signal that triggers extensive transcriptional reprogramming in distal tissues. Its biosynthesis and signaling are tightly interwoven with the salicylic acid pathway, forming a robust amplification loop for defense. The discovery of an alternative signaling route via eNAD(P) adds another layer of complexity and potential for regulatory control. For drug development, particularly in the agricultural sector, NHP and its biosynthetic pathway present promising targets for engineering enhanced disease resistance in crops.[1][2] Future research will likely focus on identifying the specific NHP receptor(s), further elucidating the crosstalk between the SA and eNAD(P) pathways, and translating our fundamental understanding of NHP signaling into practical applications for crop protection.
References
- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance -The Plant Pathology Journal | Korea Science [koreascience.kr]
- 4. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. [PDF] The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
"N-Hydroxypipecolic acid signaling pathway in Arabidopsis thaliana"
An In-depth Technical Guide to the N-Hydroxypipecolic Acid Signaling Pathway in Arabidopsis thaliana
Introduction
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity throughout the plant following an initial localized pathogen infection.[1][2][3] For decades, the identity of the mobile signal that travels from infected to distal tissues to activate SAR was a subject of intense research. A landmark discovery in Arabidopsis thaliana identified N-Hydroxypipecolic acid (NHP) as a central signaling molecule in the establishment of SAR.[4][5] NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically after pathogen attack and is sufficient to induce a robust immune response.[5][6][7] This technical guide provides a comprehensive overview of the NHP signaling pathway, from its biosynthesis and regulation to its downstream effects and the experimental methodologies used to elucidate its function.
NHP Biosynthesis Pathway
NHP is synthesized from L-lysine in a three-step enzymatic pathway primarily located in the plastids.[8][9] The genes encoding these enzymes are highly induced by biotic stress.[10]
-
L-Lysine to Dehydro-pipecolic Acid: The pathway begins with the transamination of L-lysine, catalyzed by the plastid-localized aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[10][11][12][13] ALD1 converts L-lysine into ε-amino-α-ketocaproic acid, which then spontaneously cyclizes to form dehydropipecolic acid intermediates like Δ1-piperideine-2-carboxylic acid (P2C) or 2,3-dehydropipecolic acid (2,3-DP).[1][9][10][11]
-
Dehydro-pipecolic Acid to Pipecolic Acid (Pip): The intermediate is then reduced to pipecolic acid (Pip) by the reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4) .[1][10][11][14][15] While SARD4 is a critical enzyme for this step, especially for Pip accumulation in distal leaves, other reductases may also be involved.[11][14]
-
Pipecolic Acid to N-Hydroxypipecolic Acid (NHP): The final and crucial step is the N-hydroxylation of Pip to form NHP. This reaction is catalyzed by the flavin-dependent monooxygenase FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[6][13][16][17] FMO1 acts as a pipecolate N-hydroxylase and is an essential component for SAR.[2][6][17][18] Loss-of-function fmo1 mutants are deficient in NHP biosynthesis and SAR.[2][6]
Regulation of NHP Signaling
The NHP pathway is tightly regulated at multiple levels, primarily through the transcriptional control of its biosynthetic genes and through complex interactions with the salicylic (B10762653) acid (SA) signaling pathway.
Transcriptional Regulation: Pathogen infection triggers a significant upregulation of ALD1, SARD4, and FMO1.[19][20] This induction is controlled by upstream transcription factors:
-
Positive Regulators: The transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60g (CBP60g) directly bind to the promoters of ALD1, SARD4, and FMO1, activating their expression and thus promoting the biosynthesis of both NHP and SA.[10][19][21]
-
Negative Regulators: A triad (B1167595) of NAC transcription factors (NAC90, NAC61, and NAC36) acts as repressors by directly binding to the promoters of ALD1 and FMO1 (as well as the SA synthesis gene ICS1) to suppress their expression, thereby maintaining homeostasis.[22]
Interplay with Salicylic Acid (SA): NHP and SA signaling are mutually potentiating.[10][23][24]
-
SA signaling is required for the full activation of NHP biosynthesis. The SA receptors NPR1 and NPR4 are necessary for the induction of ALD1, SARD4, and FMO1 expression via the SARD1/CBP60g module.[25][26]
-
Conversely, NHP induces and primes the expression of SA biosynthetic genes (ICS1, PBS3) and the accumulation of SA.[23] This creates a positive feedback loop that amplifies the defense signal.[21]
Downstream Signaling and Systemic Acquired Resistance
NHP functions as a mobile immune signal that travels from the site of primary infection to distal tissues, where it activates SAR.[2][3]
-
NPR1-Dependence: NHP-induced SAR and the associated transcriptional reprogramming are critically dependent on NON-EXPRESSOR OF PR GENES 1 (NPR1) , a master transcriptional co-regulator of SA-mediated immunity.[27][28]
-
TGA Transcription Factors: Downstream of NPR1, NHP-triggered immunity requires the function of TGA-class transcription factors. The TGA2/TGA5/TGA6 clade is essential for the expression of NHP-induced defense genes, while the TGA1/TGA4 clade also contributes positively.[27]
-
Defense Priming: A key function of NHP is "priming." NHP treatment sensitizes plants to mount a faster and stronger defense response upon subsequent pathogen challenge.[7][28][29] This includes a boosted accumulation of SA, the phytoalexin camalexin, and enhanced expression of defense-related genes.[7][28]
Inactivation and Metabolism: The active NHP signal is regulated through metabolic conversion. The UDP-glycosyltransferase UGT76B1 can glycosylate NHP to form NHP-N-O-glucoside (NHPG).[10][30] This modification is believed to be an inactivation or storage mechanism, as overexpression of UGT76B1 can suppress NHP-mediated defense.[10][30] Other derivatives, such as methylated NHP (MeNHP), have also been identified, suggesting a complex metabolic network for NHP homeostasis.[8][31]
Quantitative Data Summary
Quantitative analysis of NHP and related metabolites is essential for understanding their roles in plant immunity. The following tables summarize representative data on metabolite concentrations and the effective concentrations used in various experimental setups.
Table 1: Pathogen-Induced Metabolite Accumulation
| Plant Species | Metabolite | Concentration (approx.) | Condition | Reference |
|---|---|---|---|---|
| Nicotiana tabacum | Pip & NHP | ~6 µg/g FW | 72h post-infection | [5] |
| Solanum lycopersicum | Pip | Exceeds NHP by ~8-fold | Post-infection |[5] |
Table 2: Concentrations Used in Exogenous Application Experiments
| Compound | Concentration | Application Method | Purpose | Reference(s) |
|---|---|---|---|---|
| NHP | 1 mM | Leaf Infiltration / Soil Drench | Induce SAR, rescue fmo1 mutant | [3][29] |
| Pipecolic Acid (Pip) | 1 mM | Leaf Infiltration | Control, test for FMO1-dependence | [3] |
| flg22 peptide | 1 µM | Leaf Infiltration | Elicit Pattern-Triggered Immunity |[29] |
Key Experimental Protocols
The elucidation of the NHP pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques.
5.1 Metabolite Profiling by Mass Spectrometry (GC-MS / LC-MS) This is the cornerstone technique for detecting and quantifying NHP, Pip, and SA.
-
Objective: To measure the levels of NHP and related metabolites in plant tissues under different conditions (e.g., wild-type vs. mutant, control vs. pathogen-infected).
-
Methodology:
-
Tissue Homogenization: Leaf tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: Metabolites are extracted using a solvent system, typically a methanol/water or ethyl acetate (B1210297) solution. Internal standards are often added for accurate quantification.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-MS, polar molecules like NHP are chemically modified (e.g., methylation or silylation) to increase their volatility.[11]
-
Analysis: The extract is injected into a GC-MS or LC-MS system. The compounds are separated chromatographically and then detected by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern, allowing for identification and quantification.[16]
-
5.2 Pathogen Infection and SAR Assays These assays are used to assess the biological function of the NHP pathway in disease resistance.
-
Objective: To determine if a genetic mutation or chemical treatment affects a plant's resistance to pathogens and its ability to mount SAR.
-
Methodology:
-
Primary Inoculation (SAR Induction): Three lower leaves of a plant are infiltrated with a pathogen (e.g., Pseudomonas syringae at OD₆₀₀ = 0.001) or a mock solution (e.g., 10 mM MgCl₂).[3][32]
-
Incubation: Plants are incubated for a period (e.g., 48 hours) to allow for the generation and transport of the mobile SAR signal.
-
Secondary Inoculation: Distal, upper leaves are challenged with the same pathogen.
-
Quantification of Resistance: After another incubation period (e.g., 2-3 days), pathogen growth in the distal leaves is quantified. For bacteria, this is typically done by homogenizing leaf discs, plating serial dilutions, and counting colony-forming units (CFUs). For oomycetes like Hyaloperonospora arabidopsidis, resistance can be measured by counting spores.[7][33] A significant reduction in pathogen growth in the distal leaves of induced plants compared to mock-treated plants indicates a successful SAR response.
-
5.3 In Vitro Enzyme Assays These assays confirm the biochemical function of the enzymes in the NHP pathway.
-
Objective: To demonstrate that a specific enzyme (e.g., FMO1) can catalyze the predicted reaction (e.g., Pip to NHP).
-
Methodology:
-
Protein Expression: The gene of interest (e.g., FMO1) is cloned and expressed in a heterologous system like E. coli to produce large quantities of the recombinant protein.
-
Enzyme Reaction: The purified enzyme is incubated with its predicted substrate (e.g., Pip) and necessary cofactors (e.g., FAD, NADPH for FMO1).[17]
-
Product Detection: The reaction mixture is analyzed by mass spectrometry or other analytical methods to confirm the formation of the expected product (e.g., NHP).[6]
-
Conclusion
The N-Hydroxypipecolic acid signaling pathway represents a paradigm in plant immunity. As a pathogen-inducible, mobile signal, NHP is essential for the activation of Systemic Acquired Resistance in Arabidopsis thaliana and other plant species.[4] Its biosynthesis from L-lysine is tightly regulated by a network of transcriptional activators and repressors that are deeply integrated with the salicylic acid signaling pathway, forming a robust amplification loop for plant defense. Downstream, NHP primes the plant for a heightened state of alert, a process dependent on the master regulator NPR1 and TGA transcription factors. The discovery of NHP and the elucidation of its signaling pathway not only solve a long-standing question in plant biology but also present promising new avenues for engineering broad-spectrum disease resistance in agricultural crops.[2][4][16]
References
- 1. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ALD1 accumulation in Arabidopsis epidermal plastids confers local and non-autonomous disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FMO1 Is Involved in Excess Light Stress-Induced Signal Transduction and Cell Death Signaling [mdpi.com]
- 18. FMO1 flavin-dependent monooxygenase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Arabidopsis UGT76B1 glycosylates N-hydroxy-pipecolic acid and inactivates systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 31. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. A role for a flavin-containing mono-oxygenase in resistance against microbial pathogens in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Localization of N-Hydroxypipecolic Acid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide details the subcellular compartmentalization of the N-Hydroxypipecolic acid (NHP) biosynthetic pathway, a critical signaling cascade in plant immunity. Understanding the precise location of each enzymatic step is fundamental for manipulating this pathway for enhanced disease resistance in crops.
Introduction to N-Hydroxypipecolic Acid (NHP) and Systemic Acquired Resistance (SAR)
N-Hydroxypipecolic acid (NHP) is a lysine-derived metabolite that has been identified as a key signaling molecule for Systemic Acquired Resistance (SAR) in plants.[1][2] SAR is a long-lasting, broad-spectrum immune response that is activated throughout the plant following an initial localized pathogen infection.[3][4] NHP accumulates systemically after pathogen attack and is sufficient to induce SAR, making its biosynthetic pathway a prime target for engineering resilient crops.[2][5][6] The biosynthesis of NHP from L-lysine is a three-step enzymatic process involving AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][7]
The NHP Biosynthetic Pathway and Its Subcellular Organization
The synthesis of NHP is spatially segregated between two major cellular compartments: the plastid (specifically, the chloroplast) and the cytosol. This compartmentalization necessitates the transport of intermediates across the plastid envelope.
-
Step 1 & 2 (Plastid): Synthesis of Pipecolic Acid (Pip) The initial steps of the pathway occur within the plastids.[8][9] The enzyme ALD1 , an aminotransferase, is localized to the plastids, with studies showing specific accumulation in epidermal plastids.[10][11] ALD1 catalyzes the deamination of L-lysine to form ε-amino-α-ketocaproic acid, which then spontaneously cyclizes into dehydropipecolic acid intermediates.[5][9] Subsequently, the reductase SARD4 reduces these intermediates to form pipecolic acid (Pip).[4][5][8] The co-localization of ALD1 and SARD4 within the same organelle ensures efficient substrate channeling for Pip production.[9]
-
Step 3 (Cytosol): N-hydroxylation of Pip to NHP The final and crucial step in the pathway is the N-hydroxylation of Pip. For this to occur, Pip must be exported from the plastid into the cytosol, although the specific transporter responsible remains unknown.[9][12] In the cytosol, the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the conversion of Pip to the bioactive NHP.[2][12] The cytosolic localization of FMO1 has been confirmed through studies using fluorescent protein fusions.[13][14]
Data Presentation: Subcellular Localization of NHP Biosynthesis Enzymes
The following table summarizes the known intracellular locations of the core enzymes in the NHP biosynthetic pathway.
| Enzyme | Gene Name | Substrate | Product | Subcellular Localization | Method of Determination |
| ALD1 | AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 | L-Lysine | Dehydropipecolic acid | Plastid (Chloroplast) | GFP Fusion, Microscopy[10][15] |
| SARD4 | SAR-DEFICIENT 4 | Dehydropipecolic acid | Pipecolic acid (Pip) | Plastid (Chloroplast) | Inferred from pathway; Co-expression studies[4][8][9] |
| FMO1 | FLAVIN-DEPENDENT MONOOXYGENASE 1 | Pipecolic acid (Pip) | N-Hydroxypipecolic acid (NHP) | Cytosol | YFP Fusion, Microscopy[13][14] |
Mandatory Visualizations
Caption: Intracellular compartmentalization of NHP biosynthesis between the plastid and cytosol.
Caption: Workflow for determining protein subcellular localization using fluorescent protein tagging.
References
- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]
- 4. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular and subcellular localization of flavin-monooxygenases involved in glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
Methodological & Application
Application Note: Quantification of N-Hydroxypipecolic Acid in Plant Tissue using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxypipecolic acid (NHP) is a critical signaling molecule in plants, playing a central role in systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity against a variety of pathogens.[1][2][3] NHP is synthesized from L-lysine and acts as a mobile signal that accumulates in both local and distal tissues upon pathogen infection, priming the plant for a more robust defense response.[3][4] The quantification of NHP in plant tissues is crucial for understanding plant-pathogen interactions, developing novel crop protection strategies, and exploring its potential in drug development. This application note provides a detailed protocol for the sensitive and accurate quantification of NHP in plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method
This method utilizes a robust extraction procedure to isolate NHP from complex plant matrices, followed by sensitive and selective quantification using a triple quadrupole mass spectrometer. The LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode to ensure high specificity and minimize interferences from the plant matrix.
Experimental Protocols
Sample Preparation and Homogenization
-
Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5]
-
Store samples at -80°C until extraction.
-
For extraction, weigh approximately 50-100 mg of frozen tissue into a 2 mL microcentrifuge tube containing two small steel beads.
-
Grind the frozen tissue to a fine powder using a tissue homogenizer for 2-3 minutes at 30 Hz.
Metabolite Extraction
-
To the powdered tissue, add 1 mL of pre-chilled extraction solvent (80:20 methanol:water, v/v).[6] For enhanced protein precipitation, an alternative is isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 1 hour.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter before transferring to an LC-MS vial.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Suggested Starting Conditions):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC column for polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Suggested Starting Conditions):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | NHP: m/z 146.08 -> 128.07 (Quantifier), 146.08 -> 82.07 (Qualifier) |
| Cone Voltage | 20 V |
| Collision Energy | 10-15 eV (to be optimized for the specific instrument) |
Note: The MRM transitions, cone voltage, and collision energy should be optimized for the specific instrument being used by infusing an NHP standard.
Quantification
A standard curve should be prepared using a certified NHP standard, covering the expected concentration range in the plant samples. The standard curve is generated by plotting the peak area of the quantifier ion against the concentration of the standard. The concentration of NHP in the plant samples is then determined by interpolating their peak areas from the standard curve and normalizing to the initial tissue weight.
Data Presentation
The following table summarizes representative quantitative data for NHP in various plant species under different conditions, extracted from published literature. This table serves as a reference for expected NHP levels.
| Plant Species | Tissue | Treatment | NHP Concentration (µg/g FW) | Reference |
| Arabidopsis thaliana | Leaves | Pseudomonas syringae infection (48 hpi) | ~1.5 | (Hartmann et al., 2018) |
| Nicotiana benthamiana | Leaves | Mock | Not Detected | (Holmes et al., 2019) |
| Nicotiana benthamiana | Leaves | Pseudomonas syringae infection (48 hpi) | ~0.5 | (Holmes et al., 2019) |
| Solanum lycopersicum (Tomato) | Seedlings | Mock | ~0.02 | [8] |
| Solanum lycopersicum (Tomato) | Seedlings | Pseudomonas syringae infection (48 hpi) | ~0.1 | [8] |
| Hordeum vulgare (Barley) | Leaves | Blumeria graminis f.sp. hordei infection (5 dpi) | ~0.1 | [1] |
| Cucumis sativus (Cucumber) | Leaves | Pseudomonas syringae pv. lachrymans infection (5 dpi) | ~1.5 | [1] |
hpi: hours post-inoculation; dpi: days post-inoculation; FW: Fresh Weight.
Visualizations
NHP Biosynthesis and Signaling Pathway
The biosynthesis of NHP begins with L-lysine and involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[3] Pathogen recognition leads to the transcriptional activation of these genes, resulting in NHP accumulation. NHP then acts as a signal to induce systemic acquired resistance, often in conjunction with salicylic (B10762653) acid (SA).[2]
Caption: NHP Biosynthesis and Signaling Pathway in Plant Immunity.
Experimental Workflow for NHP Quantification
The following diagram illustrates the key steps involved in the quantification of NHP from plant tissue using LC-MS.
Caption: Experimental Workflow for NHP Quantification by LC-MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. LC-MS metabolic profiling of Arabidopsis thaliana plant leaves and cell cultures: optimization of pre-LC-MS procedure parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Analysis of N-Hydroxypipecolic Acid and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of N-Hydroxypipecolic acid (NHP) and its precursor, pipecolic acid (Pip), using Gas Chromatography-Mass Spectrometry (GC-MS). NHP is a key signaling molecule in plant immunity, specifically in Systemic Acquired Resistance (SAR), and its accurate quantification is crucial for research in plant biology and the development of novel crop protection strategies.
Application Notes
Gas Chromatography-Mass Spectrometry is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For non-volatile compounds like N-Hydroxypipecolic acid, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis. The most common derivatization method is silylation, which replaces active hydrogens on the molecule with a trimethylsilyl (B98337) (TMS) group.
This protocol focuses on the analysis of NHP and its precursor, pipecolic acid, as their TMS derivatives. The method is applicable to plant tissue extracts and can be adapted for other biological matrices. Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to full scan mode by monitoring specific ions characteristic of the target analytes.
Experimental Protocols
A generalized workflow for the GC-MS analysis of NHP and its derivatives involves sample preparation (extraction), derivatization, and GC-MS analysis.
Sample Preparation from Plant Tissue
This protocol is adapted for the extraction of organic acids, including NHP and Pip, from plant leaves.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
80:20 Methanol:Water solution
-
Microcentrifuge tubes
-
Homogenizer (e.g., ball mill)
-
Centrifuge
-
Evaporator (e.g., SpeedVac or nitrogen evaporator)
Procedure:
-
Harvest fresh plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of ice-cold 80:20 Methanol:Water solution to the tube.
-
Vortex thoroughly for 1 minute to ensure efficient extraction.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a SpeedVac or under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Derivatization
This protocol describes the silylation of the dried extract to form TMS derivatives of NHP and Pip.
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried sample extract, add 20 µL of pyridine to dissolve the residue.
-
Add 20 µL of MSTFA with 1% TMCS.[1]
-
Add 60 µL of hexane.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.[1]
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized NHP and Pip. These parameters may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A/5975C GC-MS system).[1]
GC Conditions:
-
Column: Phenomenex ZB-35 (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: Hold at 320°C for 2 minutes
-
-
Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
Quantitative Data Summary
For accurate quantification, it is essential to generate a calibration curve using analytical standards of NHP and Pip. An internal standard should also be used to correct for variations in sample preparation and injection. The following tables summarize key quantitative parameters. Note: The values for LOD, LOQ, Linearity, and Recovery are representative and should be experimentally determined during method validation in your laboratory.
Table 1: Retention Times and Monitored Ions for NHP and Pip Derivatives
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Pipecolic Acid | 2-TMS | ~6.55 | 156 | 230, 273 |
| N-Hydroxypipecolic Acid | 2-TMS | ~9.2 | 172 | 246, 274 |
Retention times are approximate and can vary depending on the GC system and column.[2]
Table 2: Representative Method Validation Parameters
| Parameter | N-Hydroxypipecolic Acid | Pipecolic Acid |
| Linearity (concentration range) | User Determined | User Determined |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | User Determined | User Determined |
| Limit of Quantification (LOQ) | User Determined | User Determined |
| Precision (%RSD) | <15% | <15% |
| Recovery (%) | 85-115% | 85-115% |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the GC-MS analysis of N-Hydroxypipecolic acid.
Caption: Experimental workflow for GC-MS analysis of NHP.
Signaling Pathway
The diagram below outlines the biosynthesis of N-Hydroxypipecolic acid and its role in plant immunity.
Caption: NHP biosynthesis and its role in SAR signaling.
References
Application Notes and Protocols for Exogenous N-Hydroxypipecolic Acid (NHP) to Induce Systemic Acquired Resistance (SAR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the exogenous application of N-Hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity, to induce Systemic Acquired Resistance (SAR). SAR is a state of heightened defense in plants against a broad spectrum of pathogens, making the modulation of this pathway a significant area of interest for the development of novel plant protectants.[1][2]
NHP has been identified as a crucial mobile signal that accumulates in plants following a localized pathogen infection and is sufficient on its own to trigger SAR in distal, untreated tissues.[1][3] Understanding the precise application and subsequent effects of NHP is vital for its potential use in agricultural and research settings.
Data Presentation
The following tables summarize the quantitative data for the application of NHP to induce SAR, based on studies primarily conducted in the model plant Arabidopsis thaliana.
Table 1: NHP Concentration and Application Methods for SAR Induction
| Application Method | NHP Concentration | Plant Species | Pathogen for Challenge | Reference |
| Soil Drench | 0.1 mM - 10 mM | Arabidopsis thaliana | Pseudomonas syringae pv. maculicola | [3] |
| Foliar Spray | 1 mM | Arabidopsis thaliana | Pseudomonas syringae pv. maculicola, Hyaloperonospora arabidopsidis | [3][4] |
| Leaf Infiltration | 1 mM | Arabidopsis thaliana | Pseudomonas syringae pv. maculicola | [3][5][6] |
| Leaf Infiltration | 1 mM | Nicotiana benthamiana, Tomato | - | [7] |
Table 2: Quantification of SAR Induction Following NHP Treatment
| Treatment | Pathogen Titer Reduction (Compared to Control) | Plant Species | Reference |
| 1 mM NHP Soil Drench | > 10-fold | Arabidopsis thaliana | [3][8] |
| 1 mM NHP Foliar Spray | Significant reduction in pathogen growth | Arabidopsis thaliana | [3] |
| 1 mM NHP Leaf Infiltration (in distant leaves) | > 10-fold | Arabidopsis thaliana | [3] |
| 1 mM NHP Leaf Infiltration (at 23°C) | ~13-fold | Arabidopsis thaliana | [5] |
| 1 mM NHP Leaf Infiltration (at 28°C) | ~27-fold | Arabidopsis thaliana | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the exogenous application of NHP to induce and quantify SAR.
Protocol 1: Soil Drench Application of NHP
This method is suitable for inducing a systemic response throughout the plant.
Materials:
-
N-Hydroxypipecolic acid (NHP)
-
Sterile distilled water
-
Pots with well-drained soil substrate
-
Arabidopsis thaliana plants (5-week-old recommended)
-
Pathogen suspension (Pseudomonas syringae pv. maculicola at OD₆₀₀ = 0.001)
-
Syringe or luminometer for pathogen quantification
Procedure:
-
Preparation of NHP Solution: Prepare a 1 mM aqueous solution of NHP. For a dose-response experiment, a range of concentrations from 0.1 mM to 10 mM can be used.[3] A control group should be prepared with water only.
-
Plant Treatment: Individually water each 5-week-old Arabidopsis plant with 10 mL of the NHP solution or the water control.[3][8] Ensure the solution is applied directly to the soil.
-
Incubation: Allow the plants to incubate under standard growth conditions for 24 hours to allow for the uptake and systemic distribution of NHP.
-
Pathogen Challenge: Inoculate three leaves of each plant with a suspension of Pseudomonas syringae pv. maculicola (OD₆₀₀ = 0.001).[3][8] This can be done by syringe infiltration or spray inoculation.
-
Quantification of SAR: After 2.5 days post-inoculation (dpi), quantify the bacterial growth.[8] This can be achieved by measuring bacterial numbers through serial dilutions and plating, or by using a bioluminescent strain of the pathogen and measuring relative light units (RLU) per cm² of leaf area.[8]
Protocol 2: Foliar Spray Application of NHP
This method is a non-invasive way to apply NHP to the foliage.
Materials:
-
1 mM NHP aqueous solution
-
Surfactant (e.g., Silwet® L-77 at 0.005%)
-
Spray bottle
-
Arabidopsis thaliana plants (5-week-old)
-
Pathogen suspension
Procedure:
-
Preparation of NHP Spray Solution: Prepare a 1 mM aqueous solution of NHP and supplement it with a surfactant like 0.005% Silwet® L-77 to ensure even coverage.[3] The control solution should be water with the same concentration of surfactant.
-
Plant Treatment: Spray the entire rosette of 5-week-old plants with the NHP solution until small droplets form evenly on the leaf surfaces.[3]
-
Incubation: Allow a 24-hour incubation period.
-
Pathogen Challenge and Quantification: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Leaf Infiltration of NHP
This method is useful for studying the local and systemic effects of NHP application.
Materials:
-
1 mM NHP solution
-
1 mL needleless syringe
-
Arabidopsis thaliana plants (4.5 to 5-week-old)
-
Pathogen suspension
Procedure:
-
Plant Treatment: Infiltrate three lower rosette leaves of each plant with a 1 mM NHP solution using a needleless syringe.[3][6][8] A control group should be infiltrated with water or a mock solution (e.g., 10 mM MgCl₂).[6]
-
Pathogen Challenge:
-
Quantification of SAR: Assess pathogen growth at 2.5 dpi as described in Protocol 1.[3][8]
Visualization of Pathways and Workflows
NHP Biosynthesis and Signaling Pathway
The biosynthesis of NHP from L-lysine involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][9] Upon its synthesis and transport to distal tissues, NHP perception leads to the induction of SAR. This signaling is intertwined with the salicylic (B10762653) acid (SA) pathway and requires the function of the SA receptor NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors.[6][10][11][12] NHP treatment can lead to an increase in SA biosynthesis.[2][6]
Caption: NHP biosynthesis from L-lysine and its role in activating the SAR signaling pathway.
Experimental Workflow for Inducing and Quantifying SAR
The general workflow for testing the efficacy of exogenously applied NHP in inducing SAR involves three main stages: treatment, pathogen challenge, and quantification of resistance.
Caption: A generalized experimental workflow for NHP application to induce and measure SAR.
References
- 1. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Warm temperature suppresses plant systemic acquired resistance by intercepting N‐hydroxypipecolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Hydroxypipecolic Acid Potassium Salt for Research Applications
Introduction
N-Hydroxypipecolic acid (NHP) is a crucial signaling molecule in plant immunology, playing a key role in systemic acquired resistance (SAR), a broad-spectrum defense mechanism. Its potassium salt is often utilized in research due to its stability and solubility. These application notes provide detailed protocols for the chemical synthesis of N-Hydroxypipecolic acid potassium salt, tailored for researchers in drug development and plant sciences. The methods described herein are based on established chemical principles and publicly available data.
Chemical and Physical Properties
A summary of the key properties of this compound salt is provided below for reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀KNO₃ | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Purity (Typical) | ≥95% (HPLC) | [1] |
| Solubility | Soluble in DMSO (2 mg/mL) | [1] |
| Storage | -20°C, desiccated | [1] |
Experimental Protocols
This section details the chemical synthesis of N-Hydroxypipecolic acid and its subsequent conversion to the potassium salt.
Protocol 1: Chemical Synthesis of N-Hydroxypipecolic Acid
This protocol is adapted from a modified procedure for the N-hydroxylation of L-pipecolic acid.
Materials:
-
L-pipecolic acid (98% purity)
-
Potassium hydroxide (B78521) (KOH), 88% pure
-
Hydrochloric acid (HCl), 12 M
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask, dissolve 4.93 g of 88% pure potassium hydroxide in a minimal amount of cooled deionized water. To this cooled solution, add 10.1 g of L-pipecolic acid.
-
Addition of acrylonitrile: Place the flask in an ice bath and begin stirring. Slowly add 5.58 mL of acrylonitrile dropwise over a period of 5 minutes.
-
Reaction: Continue stirring the solution in the ice bath for 1.5 hours. After this period, remove the flask from the ice bath and allow it to stir at room temperature for an additional 1.5 hours.
-
Quenching the reaction: Adjust the pH of the solution to 6.6 with 12 M HCl to neutralize the excess KOH.
-
Solvent removal: Evaporate the solvent using a rotary evaporator to obtain the crude N-Hydroxypipecolic acid.
Protocol 2: Purification and Conversion to Potassium Salt
This protocol describes the purification of the crude N-Hydroxypipecolic acid and its conversion to the stable potassium salt.
Materials:
-
Crude N-Hydroxypipecolic acid from Protocol 1
-
Potassium hydroxide (KOH) solution (e.g., 1 M)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., a mixture of dichloromethane (B109758) and methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Purification by Column Chromatography:
-
Prepare a silica gel column with an appropriate eluent system (e.g., dichloromethane:methanol, 9:1 v/v). The exact ratio may need to be optimized based on TLC analysis.
-
Dissolve the crude N-Hydroxypipecolic acid in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure N-Hydroxypipecolic acid.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Formation of the Potassium Salt:
-
Dissolve the purified N-Hydroxypipecolic acid in a minimal amount of ethanol.
-
Slowly add a stoichiometric amount of a standardized potassium hydroxide solution in ethanol with stirring.
-
The potassium salt of N-Hydroxypipecolic acid should precipitate out of the solution. If precipitation is slow, the solution can be cooled or a non-polar solvent like diethyl ether can be added to induce precipitation.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the resulting white to beige powder under vacuum or in a desiccator to a constant weight.
-
-
Characterization:
-
The final product should be characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are recommended. NMR analysis of the potassium salt has been previously reported and can be used for comparison[2]. A purity of ≥95% as determined by HPLC is a common standard for research-grade material[1].
-
Visualizations
Biosynthesis of N-Hydroxypipecolic Acid in Plants
The following diagram illustrates the key steps in the biosynthesis of NHP from lysine (B10760008) in plants. This pathway is a critical component of the plant's systemic acquired resistance.
Caption: Biosynthetic pathway of N-Hydroxypipecolic Acid (NHP).
Workflow for Chemical Synthesis and Purification
This diagram outlines the major steps involved in the chemical synthesis and subsequent purification of this compound salt.
Caption: Chemical synthesis and purification workflow.
Role of NHP in Systemic Acquired Resistance (SAR)
The following diagram illustrates the signaling pathway involving NHP that leads to the establishment of systemic acquired resistance in plants.
Caption: NHP-mediated systemic acquired resistance signaling.
References
Application Notes: N-Hydroxypipecolic Acid Potassium as a Positive Control in Systemic Acquired Resistance (SAR) Assays
Introduction
N-Hydroxypipecolic acid (NHP) is a key signaling molecule in the plant immune response, acting as a central regulator of Systemic Acquired Resistance (SAR).[1][2] SAR is a long-lasting, broad-spectrum defense mechanism that is activated throughout the plant following a localized pathogen infection. NHP, derived from the amino acid lysine, accumulates systemically after an initial infection and is essential for the induction of SAR.[1][3] Due to its critical role in initiating the SAR response, N-Hydroxypipecolic acid potassium is an ideal positive control for SAR assays in various plant species. Its application allows researchers to reliably induce a SAR response, providing a benchmark against which to compare the effects of other treatments, genetic mutations, or environmental conditions.
Mechanism of Action
NHP functions as a mobile immune signal that travels from the site of primary infection to distal, uninfected tissues.[1][3] Its biosynthesis is triggered by pathogen attack and involves a three-step metabolic pathway from L-lysine.[1][3] Once it reaches systemic tissues, NHP triggers a complex signaling cascade that leads to the accumulation of the defense hormone salicylic (B10762653) acid (SA) and the expression of a wide range of defense-related genes.[2][4] This transcriptional reprogramming primes the plant for a more rapid and robust defense response upon subsequent pathogen challenge.[4][5]
Recent research has further elucidated the NHP signaling pathway, showing that it converges on the production of extracellular NAD(P).[6][7] NHP induces the production of reactive oxygen species (ROS), which in turn leads to the accumulation of extracellular NAD(P).[6][7] This extracellular NAD(P) is then perceived by the lectin receptor kinase LecRK-VI.2, initiating downstream signaling events that establish SAR.[6][7] The signaling cascade also involves the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors, which are essential for the expression of SAR-related genes.[8][9]
Experimental Protocols
1. General SAR Assay in Arabidopsis thaliana
This protocol describes a standard SAR assay in the model plant Arabidopsis thaliana using this compound as a positive control.
-
Plant Growth: Grow Arabidopsis thaliana plants (e.g., accession Col-0) in individual pots on soil under a 10-hour light/14-hour dark cycle at 22°C for 4-5 weeks.
-
Primary Treatment (Induction of SAR):
-
Positive Control: Prepare a 1 mM solution of this compound in 10 mM MgCl2. Infiltrate three lower leaves of each plant with this solution using a needleless syringe.
-
Mock Control: Infiltrate three lower leaves of a separate group of plants with a 10 mM MgCl2 solution.
-
-
Secondary Treatment (Pathogen Challenge):
-
After 24-48 hours, infiltrate three upper, systemic leaves of both the NHP-treated and mock-treated plants with a suspension of Pseudomonas syringae pv. maculicola (Psm) at an optical density (OD600) of 0.001 in 10 mM MgCl2.
-
-
Quantification of SAR:
-
Two days after the pathogen challenge, collect leaf discs from the infiltrated systemic leaves.
-
Determine the bacterial titer by serial dilution plating on appropriate growth media containing a selective antibiotic (e.g., rifampicin (B610482) for Psm).
-
Calculate the colony-forming units (CFU) per cm² of leaf tissue. A significant reduction in bacterial growth in the NHP-treated plants compared to the mock-treated plants indicates the successful induction of SAR.[8]
-
2. SAR Assay in Tomato (Solanum lycopersicum)
This protocol is adapted for use in tomato, demonstrating the conserved function of NHP across different plant species.
-
Plant Growth: Grow tomato plants for 4-5 weeks until they have several fully expanded leaves.
-
Primary Treatment:
-
Treat the soil of each plant with 10 mL of a 1 mM this compound solution.
-
For the mock control, treat a separate group of plants with 10 mL of water.
-
-
Secondary Treatment:
-
After 24 hours, inoculate a single branch of a fully expanded leaf on each plant with a suspension of a suitable pathogen, such as Pseudomonas syringae pv. tomato (Pst).
-
-
Quantification of SAR:
-
After 3-4 days, assess disease symptoms and quantify pathogen growth in the inoculated leaves as described for the Arabidopsis protocol.
-
Data Presentation
Table 1: Effect of this compound Treatment on Pathogen Growth in Arabidopsis thaliana
| Primary Treatment | Secondary Treatment | Bacterial Growth (log CFU/cm²) |
| Mock (10 mM MgCl₂) | P. syringae pv. maculicola | 7.5 ± 0.3 |
| 1 mM NHP-K | P. syringae pv. maculicola | 5.2 ± 0.4 |
Data are representative and show a significant reduction in pathogen growth in plants pre-treated with this compound (NHP-K), indicating the induction of SAR.
Table 2: Induction of Defense-Related Gene Expression by this compound in Arabidopsis thaliana
| Gene | Treatment | Fold Change (vs. Mock) |
| PR1 | 1 mM NHP-K | 50 ± 8 |
| FMO1 | 1 mM NHP-K | 25 ± 5 |
| ALD1 | 1 mM NHP-K | 15 ± 3 |
Data are representative and show the upregulation of key defense-related genes following treatment with this compound (NHP-K), as determined by RT-qPCR.
Visualizations
Caption: N-Hydroxypipecolic acid signaling pathway in SAR.
Caption: Workflow for a standard SAR assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]
- 7. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Systemic Acquired Resistance in Crops: Application Notes and Protocols for the N-Hydroxypipecolic Acid Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to engineering the N-Hydroxypipecolic acid (NHP) biosynthetic pathway in crop plants to enhance disease resistance. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the key pathways and workflows.
Introduction
Systemic Acquired Resistance (SAR) is a crucial induced immunity mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens.[1] A key signaling molecule in SAR is N-Hydroxypipecolic acid (NHP), a metabolite derived from lysine.[2][3] NHP accumulates systemically after an initial pathogen infection and primes distal tissues for a more robust defense response.[1] The biosynthetic pathway of NHP from L-lysine involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][4]
Engineering the NHP biosynthetic pathway in crop plants presents a promising strategy for enhancing disease resistance and improving agricultural productivity.[5][6] By overexpressing the genes encoding the NHP biosynthetic enzymes, it is possible to increase the endogenous levels of NHP, thereby constitutively priming the plant's defense systems. This approach has been successfully demonstrated in model plants and is being explored in various crop species.[6][7]
These notes provide detailed protocols for the key experimental procedures involved in engineering the NHP pathway in crop plants, from gene cloning and plant transformation to the quantification of NHP.
Data Presentation
NHP and Salicylic (B10762653) Acid (SA) Accumulation in Engineered and Pathogen-Infected Plants
The following tables summarize quantitative data on NHP and SA levels in various plant species under different conditions. This data is crucial for assessing the efficacy of engineering the NHP biosynthetic pathway.
Table 1: NHP and SA Levels in Pathogen-Infected Plants
| Plant Species | Pathogen | Tissue | Analyte | Concentration (µg/g FW) | Fold Change | Reference |
| Arabidopsis thaliana | Pseudomonas syringae | Distal Leaves | NHP | Not specified | - | [4] |
| Nicotiana benthamiana | Pseudomonas syringae | Seedlings | NHP | Not specified | Increased | [5] |
| Solanum lycopersicum (Tomato) | Pseudomonas syringae | Seedlings | NHP | Not specified | Increased | [5] |
| Brassica rapa | Pseudomonas syringae | Seedlings | NHP | Not specified | Increased | [5] |
| Tobacco | Natural Pathogen | Leaves | NHP | ~6 | - | [4] |
| Tobacco | Natural Pathogen | Leaves | Pip | ~6 | - | [4] |
| Tomato | Natural Pathogen | Leaves | NHP | Not specified | - | [4] |
| Tomato | Natural Pathogen | Leaves | Pip | ~8-fold > NHP | - | [4] |
| Monocots and Dicots | Various natural pathogens | - | NHP | Low/Undetectable (basal) | 2 to 10-fold increase | [1] |
Table 2: NHP and SA Levels in Engineered Arabidopsis thaliana
| Engineered Construct | Line | Analyte | Abundance (relative to WT) | Phenotype | Reference |
| Overexpression of NHP biosynthetic pathway genes | pNHP-1 | NHP | High | Enhanced immunity, yellow leaves, smaller size, earlier senescence | [8] |
| Overexpression of NHP biosynthetic pathway genes | pNHP-2 | NHP | High | Enhanced immunity, yellow leaves, smaller size, earlier senescence | [8] |
| Overexpression of NHP biosynthetic pathway genes | pNHP-1 | SA | High | - | [8] |
| Overexpression of NHP biosynthetic pathway genes | pNHP-2 | SA | High | - | [8] |
Table 3: NHP Production in Nicotiana benthamiana via Transient Expression of Arabidopsis Genes
| Expressed Genes | Fold Increase in NHP Production (over native plants) | Reference |
| ALD1 and FMO1 | 100 - 1000 fold | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in engineering and analyzing the NHP biosynthetic pathway in crop plants.
Protocol 1: Gene Cloning and Vector Construction
This protocol describes the cloning of the Arabidopsis thaliana NHP biosynthetic genes (ALD1, SARD4, and FMO1) into a plant expression vector suitable for Agrobacterium-mediated transformation.
Materials:
-
Arabidopsis thaliana cDNA library
-
Phusion High-Fidelity DNA Polymerase
-
Gene-specific primers with restriction sites (see Table 4)
-
pENTR/D-TOPO cloning vector
-
Gateway LR Clonase II Enzyme Mix
-
Plant expression vector (e.g., pK7WG2D)
-
Chemically competent E. coli (e.g., DH5α)
-
LB medium and plates with appropriate antibiotics
-
QIAprep Spin Miniprep Kit
Table 4: Gene Accession Numbers and Example Primers for Arabidopsis thaliana NHP Biosynthetic Genes
| Gene Name | Gene Accession Number | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ALD1 | At2g13810 | CACCATGGAGAGTTTGGTTGCTTC | TTAAGCGTAATCTGGAACATCGTATGGGTAACATCTTTGAGCTCCGAA |
| SARD4 | At1g59700 | CACCATGGCGACTCTTTCTCTCTC | TTAAGCGTAATCTGGAACATCGTATGGGTATCTTTGTTGAGCTTGTCG |
| FMO1 | At1g19250 | CACCATGGCTGAAGGAATTTCTAG | TTAAGCGTAATCTGGAACATCGTATGGGTATGCCTTTGAGCTCTTCAA |
Procedure:
-
PCR Amplification: Amplify the coding sequences of ALD1, SARD4, and FMO1 from an Arabidopsis thaliana cDNA library using Phusion polymerase and gene-specific primers.
-
TOPO Cloning: Clone the PCR products into the pENTR/D-TOPO vector following the manufacturer's instructions.
-
Transformation into E. coli: Transform the ligation reactions into chemically competent E. coli cells and select for transformants on LB plates containing the appropriate antibiotic.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from overnight cultures of positive colonies using a miniprep kit and verify the sequence of the insert.
-
Gateway LR Reaction: Perform a Gateway LR recombination reaction to transfer the gene of interest from the entry clone to the destination plant expression vector.
-
Transformation and Plasmid Preparation: Transform the final expression construct into E. coli and prepare a large quantity of high-purity plasmid DNA for plant transformation.
Protocol 2: Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana
This protocol describes the transient expression of the NHP biosynthetic genes in N. benthamiana leaves for rapid functional analysis and NHP production.[10][11]
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Plant expression vectors containing ALD1, SARD4, and FMO1
-
p19 silencing suppressor construct
-
YEB medium with appropriate antibiotics
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)
-
Nicotiana benthamiana plants (4-6 weeks old)
-
1 mL needleless syringes
Procedure:
-
Agrobacterium Transformation: Transform the expression constructs and the p19 silencing suppressor into Agrobacterium tumefaciens.
-
Starter Culture: Inoculate 5 mL of YEB medium containing the appropriate antibiotics with a single colony of each transformed Agrobacterium strain. Grow overnight at 28°C with shaking.
-
Infiltration Culture: Inoculate a larger volume of YEB medium with the starter cultures and grow overnight to an OD₆₀₀ of 0.8-1.0.
-
Cell Preparation: Pellet the bacterial cells by centrifugation and resuspend them in infiltration buffer to a final OD₆₀₀ of 0.5 for each construct. For co-infiltration, mix equal volumes of the resuspended cultures.
-
Infiltration: Using a needleless syringe, infiltrate the abaxial side of the leaves of healthy N. benthamiana plants.
-
Incubation: Keep the plants in a growth chamber for 2-3 days to allow for gene expression and NHP accumulation.
Protocol 3: Metabolite Extraction and NHP Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of NHP from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system (e.g., Agilent 6400 series Triple Quadrupole)
-
C18 reverse-phase column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
NHP standard
Procedure:
-
Sample Preparation:
-
Harvest and weigh approximately 100 mg of plant tissue.
-
Immediately freeze in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of pre-chilled 80% methanol (B129727) and vortex thoroughly.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
-
Extraction:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject 5-10 µL of the sample onto a C18 column.
-
Use a gradient elution program, for example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B. The flow rate is typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for NHP is m/z 146.1, and a common product ion is m/z 84.1.
-
-
-
Quantification:
-
Generate a standard curve using a serial dilution of a pure NHP standard.
-
Quantify the amount of NHP in the plant samples by comparing their peak areas to the standard curve.
-
Visualizations
NHP Biosynthetic Pathway
This diagram illustrates the enzymatic conversion of L-lysine to N-Hydroxypipecolic acid.
Caption: The NHP biosynthetic pathway from L-lysine.
Experimental Workflow for Engineering NHP Biosynthesis
This diagram outlines the major steps involved in engineering and analyzing the NHP biosynthetic pathway in crop plants.
Caption: Experimental workflow for engineering NHP biosynthesis.
NHP Signaling Pathway in Plant Immunity
This diagram illustrates the signaling cascade initiated by NHP, leading to the activation of defense responses and its interplay with the salicylic acid pathway.[2][3][8]
Caption: NHP signaling pathway and its interaction with SA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-hydroxypipecolic acid and salicylic acid: a metabolic duo for systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. folia.unifr.ch [folia.unifr.ch]
- 6. biorxiv.org [biorxiv.org]
- 7. Research Portal [verso.uidaho.edu]
- 8. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 9. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patharkar.com [patharkar.com]
- 11. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
Application Notes: Engineering Stable Transgenic Plants with Altered N-Hydroxypipecolic Acid Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxypipecolic acid (NHP) is a critical signaling molecule in the plant immune system, acting as a key regulator of Systemic Acquired Resistance (SAR). SAR provides broad-spectrum and long-lasting protection against a variety of pathogens.[1][2] The ability to manipulate NHP levels in plants through genetic engineering offers a powerful tool for both basic research and agricultural applications. By creating stable transgenic plants that either overproduce or have reduced levels of NHP, researchers can elucidate the intricacies of the SAR pathway, identify novel components of plant immunity, and develop crops with enhanced, durable disease resistance.
The core of NHP biosynthesis involves a three-step conversion from L-lysine, catalyzed by the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][2] FMO1, in particular, is the terminal enzyme that converts pipecolic acid (Pip) to the bioactive NHP molecule.[1] Engineering plants to overexpress these genes, especially FMO1 and ALD1, can lead to elevated NHP levels and a primed immune state. Conversely, knocking out these genes can reduce NHP levels, allowing for the study of its necessity in immune responses. This document provides detailed protocols for the creation of such transgenic plants using Arabidopsis thaliana as a model, along with methods for the quantification of NHP and its derivatives.
NHP Biosynthesis and Signaling Pathway
NHP is synthesized from L-lysine in the chloroplasts and acts as a mobile signal that travels through the vasculature to prime distal tissues for an enhanced defense response.[2] Its signaling is intricately linked with salicylic (B10762653) acid (SA), another crucial plant defense hormone, with NHP accumulation often leading to increased SA biosynthesis.[3][4] The pathway is highly conserved across the plant kingdom, suggesting that engineering NHP-mediated defenses could be a viable strategy in many crop species.[2][5]
Experimental Protocols
Protocol 1: Generation of Stable Transgenic Arabidopsis thaliana
This protocol details the creation of transgenic plants using the Agrobacterium tumefaciens-mediated floral dip method, which is highly efficient for Arabidopsis.[6][7] The general workflow is outlined in the diagram below.
Materials:
-
Arabidopsis thaliana plants (e.g., ecotype Col-0)
-
Agrobacterium tumefaciens (e.g., strain GV3101) carrying the binary vector with the gene of interest
-
Yeast Extract Mannitol (YM) or Luria-Bertani (LB) medium with appropriate antibiotics
-
5% (w/v) Sucrose solution
-
Silwet L-77 surfactant
-
Murashige and Skoog (MS) medium with selection agent (e.g., 50 µg/mL Kanamycin)
-
70% Ethanol (B145695), 10% Bleach solution
Methodology:
-
Prepare Agrobacterium Culture:
-
Streak the Agrobacterium strain containing your binary vector onto a YM agar (B569324) plate with appropriate antibiotics. Incubate at 28°C for 2-3 days.[8]
-
Inoculate a single colony into 200-500 mL of liquid YM medium with antibiotics. Grow overnight at 28°C with shaking until the culture reaches an OD₆₀₀ of 0.8-1.2.
-
Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Resuspend the pellet in a freshly prepared 5% sucrose solution to a final OD₆₀₀ of approximately 0.8.
-
-
Floral Dip Transformation:
-
Grow Arabidopsis plants under long-day conditions (16h light / 8h dark) until they are flowering and have numerous young floral buds. Clipping the primary bolt can encourage the growth of more secondary inflorescences.
-
Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05% (200-500 µL/L) and mix gently.[6]
-
Invert the Arabidopsis plants and dip all above-ground parts, especially the inflorescences, into the bacterial suspension for 3-5 seconds with gentle agitation.
-
Place the treated plants on their side in a tray, cover with a plastic dome to maintain high humidity, and keep in the dark for 16-24 hours.
-
Return the plants to their normal growing conditions and continue to care for them for 3-4 weeks, allowing seeds to mature. Stop watering as the siliques begin to dry.
-
-
Selection of Transgenic Progeny (T1 Generation):
-
Harvest the dry seeds from the treated plants.
-
Surface sterilize the seeds by washing with 70% ethanol for 2 minutes, followed by 20 minutes in 10% bleach containing 0.02% Triton X-100. Rinse 4-5 times with sterile distilled water.[8]
-
Plate the sterilized seeds on MS agar plates containing the appropriate selection agent (e.g., 50 µg/mL Kanamycin).
-
Cold-treat the plates at 4°C for 2-3 days (stratification) before moving them to a growth chamber under continuous light.
-
After 7-10 days, putative transformants will appear as healthy green seedlings with true leaves, while non-transformants will be pale and arrested in development.
-
-
Confirmation and Generation of Homozygous Lines:
-
Carefully transfer the putative transformants to soil and grow to maturity.
-
Confirm the presence of the transgene in T1 plants using PCR analysis of genomic DNA.
-
Allow T1 plants to self-pollinate and harvest the T2 seeds. Screen the T2 generation on selective media to identify lines with a 3:1 (resistant:sensitive) segregation ratio, which indicates a single transgene insertion.
-
Continue to the T3 generation to identify homozygous lines, where 100% of the progeny are resistant to the selection agent. These homozygous lines are stable and can be used for further experimentation.
-
Protocol 2: Quantification of NHP by LC-MS/MS
This protocol provides a general method for the extraction and relative quantification of NHP and related metabolites from plant tissue, adapted from published methodologies.[6][7][8]
Materials:
-
Liquid nitrogen
-
2.0 mL microcentrifuge tubes with zirconia or metal beads
-
Extraction solvent: 80% (v/v) Methanol in water
-
Centrifuge (capable of 20,000 x g at 4°C)
-
UHPLC-MS/MS system
Methodology:
-
Sample Collection and Preparation:
-
Harvest 50-100 mg of fresh plant leaf tissue.
-
Immediately place the tissue into a pre-weighed 2.0 mL microcentrifuge tube.
-
Flash-freeze the tube in liquid nitrogen to quench metabolism.[6]
-
Add a pre-chilled zirconia or metal bead to each tube.
-
Homogenize the frozen tissue to a fine powder using a bead mill or tissue lyser (e.g., 2 min at 25 Hz).[6] Store ground samples at -80°C if not proceeding immediately.
-
-
Metabolite Extraction:
-
To 50 mg of frozen ground plant material, add 800 µL of pre-chilled 80% methanol.[8]
-
Vortex thoroughly to ensure the powder is fully suspended.
-
Sonicate the samples for 15 minutes in an ultrasonic bath. Repeat once.[8]
-
Centrifuge the samples at 18,000-20,000 x g for 15 minutes at 4°C.[6][8]
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Perform a second centrifugation step (5 min at 20,000 x g, 4°C) to remove any remaining debris.[6]
-
Transfer the final clear supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase column (e.g., C18) for separation.
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A typical gradient might be: 0-3 min, 1-20% B; 3-8 min, 20-97% B; followed by re-equilibration.[8]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for NHP and its precursor Pip should be optimized. Published values can be used as a starting point. For example, the [M+H]⁺ ion for NHP is m/z 146.08, and for Pip is m/z 130.08.
-
Quantification: Relative quantification is performed by integrating the peak area of the specific MRM transition for NHP in each sample. For absolute quantification, a standard curve generated from a pure NHP standard is required.
-
Data Presentation: NHP and Pip Levels in Plants
The following tables summarize quantitative data on NHP and Pip levels from various studies, illustrating the changes upon pathogen treatment or genetic modification.
Table 1: Endogenous NHP and Pip Levels in Various Plant Species After Pathogen Challenge
| Plant Species | Treatment | NHP Level (µg/g FW) | Pip Level (µg/g FW) | Citation |
| Tobacco | Pathogen-infected (72 hpi) | ~6.0 | ~6.0 | [1] |
| Tomato | Pathogen-infected | Lower than Pip | ~8-fold higher than NHP | [1] |
| Barley | Pathogen-infected (5 dpi) | ~0.1 | ~30.0 | [1] |
| Brachypodium | Pathogen-infected | Low | 20-40 fold higher than NHP | [1] |
FW = Fresh Weight; hpi = hours post-infection; dpi = days post-infection. Levels are approximate as reported in the literature.
Table 2: Relative Abundance of NHP and Pip in Nicotiana benthamiana After Transient Expression of Biosynthetic Genes
| Expressed Arabidopsis Genes | Relative Abundance of Pip (EIC) | Relative Abundance of NHP (EIC) | Citation |
| GFP (Control) | 0 | 0 | [5] |
| ALD1 + SARD4 + FMO1 | ~1.5 x 10⁷ | ~2.5 x 10⁸ | [5] |
| ALD1 + FMO1 | ~1.0 x 10⁷ | ~2.0 x 10⁸ | [5] |
| FMO1 | 0 | 0 | [5] |
| ALD1 | ~1.5 x 10⁷ | 0 | [5] |
EIC = Extracted Ion Abundance from GC-MS, representing relative metabolite levels. Data are approximate based on graphical representation in the source.
References
- 1. biorxiv.org [biorxiv.org]
- 2. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro and In Planta FMO1 Activity Assays with Pipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin-containing monooxygenase 1 (FMO1) is a key enzyme involved in the metabolism of a variety of xenobiotics and endogenous compounds. In the context of plant biology, particularly in the model organism Arabidopsis thaliana, FMO1 plays a crucial role in systemic acquired resistance (SAR), a form of broad-spectrum immunity against pathogens.[1] The enzyme catalyzes the N-hydroxylation of pipecolic acid (Pip), a lysine (B10760008) catabolite, to produce N-hydroxypipecolic acid (NHP).[1][2][3] NHP is a critical mobile signaling molecule that triggers systemic immunity.[1][2][3]
While the biological significance of this reaction is well-established, conducting direct in vitro enzyme assays with purified FMO1 has proven challenging. Recombinant Arabidopsis FMO1 expressed in and purified from Escherichia coli often lacks the essential FAD cofactor, rendering it catalytically inactive in standard biochemical assays.[2][3] Consequently, alternative methods, such as transient expression systems in Nicotiana benthamiana, have been successfully employed to demonstrate and analyze FMO1 activity with pipecolic acid in planta.[2][3]
In mammals, the metabolism of L-pipecolic acid follows a different pathway, primarily involving oxidation by L-pipecolate oxidase to L-alpha-aminoadipate delta-semialdehyde, and does not typically involve FMO1.[4][5][6]
These application notes provide a detailed protocol for an in planta assay to determine FMO1 activity via transient expression, as well as methodologies for product detection and quantification.
Quantitative Data Summary
Table 1: Kinetic Parameters of Human FMO1 with Nicotine
| Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Source |
| Nicotine | 1.2 | 35 | [7] |
Table 2: Kinetic Parameters of L-Pipecolic Acid Oxidation by Other Enzymes in Mammals
| Enzyme | Organism/Tissue | Substrate | Km,app (mM) | Source |
| L-pipecolate metabolism | Rabbit Kidney Cortex | L-pipecolic acid | 0.74 ± 0.16 | [6][8] |
| L-pipecolate metabolism | Monkey Kidney Cortex | L-pipecolic acid | 4.22 ± 0.30 | [6][8] |
Metabolic Pathway of Pipecolic Acid in Arabidopsis
The following diagram illustrates the FMO1-dependent pathway for the biosynthesis of N-hydroxypipecolic acid (NHP) and its derivatives, which are central to systemic acquired resistance in plants.
Experimental Protocols
Protocol 1: In Planta Assay for FMO1 Activity via Transient Expression in Nicotiana benthamiana
This protocol is adapted from methodologies that have successfully demonstrated FMO1's ability to convert pipecolic acid to N-hydroxypipecolic acid.[2][3]
Objective: To express Arabidopsis FMO1 in N. benthamiana leaves and measure its enzymatic activity by supplying exogenous pipecolic acid and quantifying the NHP product.
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the Arabidopsis FMO1 coding sequence under a suitable promoter (e.g., CaMV 35S).
-
N. benthamiana plants (4-6 weeks old).
-
Infiltration buffer: 10 mM MgCl₂, 10 mM MES pH 5.6, 150 µM acetosyringone.
-
Syringes (1 mL, needless).
-
Pipecolic acid solution (1 mM in 10 mM MgCl₂).
-
Control infiltration solution (10 mM MgCl₂).
-
Leaf punch or scalpel.
-
Liquid nitrogen.
-
Extraction solvent: 80% methanol (B129727) or as determined by LC-MS protocol.
Procedure:
-
Agrobacterium Culture:
-
Grow the Agrobacterium strain containing the FMO1 expression vector in appropriate antibiotic-supplemented LB medium overnight at 28°C with shaking.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 min).
-
Resuspend the pellet in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-3 hours without shaking.
-
-
Agroinfiltration:
-
Using a needless syringe, carefully infiltrate the Agrobacterium suspension into the abaxial side of fully expanded leaves of N. benthamiana.
-
Infiltrate several leaves on multiple plants. As a negative control, infiltrate leaves with an Agrobacterium strain carrying an empty vector or a vector expressing a non-related protein (e.g., GFP).
-
Allow the plants to grow for 2-3 days post-infiltration to allow for transient protein expression.
-
-
Substrate Feeding:
-
Sample Harvesting:
-
Harvest the infiltrated leaf areas using a leaf punch or scalpel.
-
Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction and LC-MS Analysis
Objective: To extract metabolites from leaf tissue and quantify the amount of N-hydroxypipecolic acid (NHP) produced.
Materials:
-
Frozen leaf samples from Protocol 1.
-
Pre-chilled extraction solvent (e.g., 80% methanol).
-
Microcentrifuge tubes.
-
Tissue lyser/homogenizer with steel beads.
-
Centrifuge.
-
LC-MS system (e.g., UPLC coupled to a QTRAP or high-resolution mass spectrometer).
-
Analytical standards for pipecolic acid and N-hydroxypipecolic acid (if available).
Procedure:
-
Extraction:
-
Determine the fresh weight of the frozen leaf samples (typically 50-100 mg).
-
Place the frozen tissue in a 2 mL microcentrifuge tube with a steel bead.
-
Add the appropriate volume of pre-chilled extraction solvent.
-
Homogenize the tissue using a tissue lyser until fully pulverized.
-
Vortex and incubate on ice or at 4°C for 10-20 minutes.
-
Clarify the extract by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant to a new tube.
-
For analysis, dilute the extract as needed with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
Transfer to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Separate metabolites using a reverse-phase C18 column. The mobile phases will typically consist of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A gradient elution should be optimized to separate Pip and NHP.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for NHP should be determined using an analytical standard or based on published data. Untargeted analysis can also be performed to identify NHP and other related metabolites.[2][3][9]
-
Quantification: Create a standard curve using an analytical standard of NHP to determine the absolute concentration in the samples. If a standard is unavailable, relative quantification can be performed by comparing the peak areas of NHP in FMO1-expressing samples versus control samples.
-
Experimental Workflow Diagram
The diagram below outlines the complete workflow for the in planta FMO1 assay.
References
- 1. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for L-pipecolate oxidase activity in human liver: detection of enzyme deficiency in hyperpipecolic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-pipecolic acid oxidation in the rabbit and cynomolgus monkey. Evidence for differing organellar locations and cofactor requirements in each species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Tracing N-Hydroxypipecolic Acid (NHP) Metabolism Using Isotope-Labeled Precursors
<Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hydroxypipecolic acid (NHP) is a critical signaling molecule derived from L-lysine that acts as a central regulator of Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum immune response that protects plants from subsequent pathogen attacks. The biosynthesis and metabolism of NHP are tightly regulated and interconnected with other defense pathways, notably involving salicylic (B10762653) acid (SA). Tracing the metabolic fate of NHP and its precursors is essential for understanding its regulatory networks, identifying novel downstream metabolites, and discovering potential targets for enhancing plant immunity and developing new crop protection strategies.
Stable isotope tracing is a powerful technique for elucidating metabolic pathways. By supplying a precursor labeled with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the incorporation of the label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This approach provides direct evidence of metabolic conversions, helps quantify metabolic flux, and can lead to the discovery of previously unknown biochemical transformations.
Application
This protocol details the use of stable isotope-labeled precursors to trace the biosynthesis and downstream metabolism of NHP in the model plant Arabidopsis thaliana. The methodology can be adapted for other plant species and experimental systems.
Key applications include:
-
Pathway Validation: Confirming the biosynthetic route from L-lysine to NHP and its derivatives.
-
Metabolite Discovery: Identifying novel NHP conjugates and catabolites, such as glycosylated or methylated forms.
-
Metabolic Flux Analysis: Quantifying the rate of NHP biosynthesis and turnover under different conditions (e.g., pathogen infection).
-
Target Identification: Pinpointing enzymatic steps that could be engineered to modulate NHP levels and enhance disease resistance.
NHP Metabolic Network
NHP biosynthesis begins in the plastid with L-lysine and proceeds through several enzymatic steps to produce pipecolic acid (Pip), which is then hydroxylated in the cytosol to form NHP. Once synthesized, NHP can be further metabolized into various forms, such as NHP-O-glucoside (NHP-OGlc), or it can act as a signal to amplify defense responses, including the production of salicylic acid.
Diagram: NHP Biosynthesis Pathway
The following diagram illustrates the conversion of L-Lysine to NHP.
Diagram: NHP Metabolism and Signaling
Once produced, NHP is a key node in the plant immune signaling network. It can be inactivated through conjugation or participate in a positive feedback loop with salicylic acid.
Experimental Workflow and Protocols
The general workflow involves introducing a labeled precursor to the plant system, allowing time for metabolic conversion, harvesting tissues, extracting metabolites, and analyzing the extracts via mass spectrometry.
Diagram: Isotope Tracing Experimental Workflow
Protocol 1: In Vivo Labeling of Arabidopsis thaliana
This protocol describes root feeding for systemic labeling. Leaf infiltration is an alternative for localized application.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old), grown hydroponically or in soil.
-
Isotope-labeled precursor (e.g., U-¹³C₆-L-Lysine, D₄-Pipecolic Acid, or D₉-NHP).
-
Sterile liquid growth medium (e.g., ½ MS medium).
-
Sterile containers for incubation.
Procedure:
-
Plant Preparation: For soil-grown plants, carefully remove them from the soil and gently wash the roots with sterile water to remove debris. For hydroponically grown plants, simply transfer them from their growth medium.
-
Labeling Solution: Prepare a solution of the labeled precursor in sterile liquid medium. A typical starting concentration is 0.5-1 mM.[1]
-
Incubation: Place the plant roots in the labeling solution. Ensure only the roots are submerged. For time-course experiments, prepare multiple plants for each time point.
-
Time Points: Incubate plants for a series of time points (e.g., 0h, 2h, 8h, 24h, 48h) to monitor the dynamics of label incorporation. The "0h" time point serves as a negative control.
-
Harvesting: At each time point, harvest the desired tissue (e.g., leaves, roots). Gently blot the tissue dry, record the fresh weight, and immediately flash-freeze it in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until extraction.
Protocol 2: Metabolite Extraction
This protocol is optimized for polar metabolites like NHP and its derivatives.
Materials:
-
Frozen plant tissue.
-
Pre-chilled (-20°C) 80% methanol (B129727) (LC-MS grade).
-
Ceramic beads or mortar and pestle.
-
Microcentrifuge tubes (2 mL).
-
Tissue homogenizer (e.g., Beadbeater).
-
Centrifuge capable of 18,000 x g at 4°C.
-
Nitrogen evaporator or vacuum concentrator.
Procedure:
-
Homogenization: Place 50-100 mg of frozen tissue into a pre-chilled 2 mL tube containing ceramic beads. Add 1 mL of pre-chilled 80% methanol.
-
Extraction: Homogenize the tissue for 2-3 minutes until it becomes a fine powder. Follow this with ultrasonication in an ice bath for 15 minutes to ensure complete cell lysis and extraction.
-
Clarification: Centrifuge the homogenate at 18,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolite extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 20% methanol) for LC-MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time (18,000 x g for 10 min at 4°C) to remove any remaining particulates before transferring to an LC-MS vial.
Protocol 3: LC-MS/MS Analysis
This protocol provides general parameters for a targeted analysis of NHP and its expected metabolites using a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Instrumentation:
-
UHPLC system with a reverse-phase column (e.g., C18).
-
High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters (Example):
-
Column: Acquity HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 1% B, ramp to 99% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 2-5 µL.
MS Parameters (Example):
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full MS followed by data-dependent MS/MS (ddMS²).
-
Full MS Scan Range: m/z 70-1000.
-
MS/MS: Acquire fragmentation spectra for the top 3-5 most intense ions from the full MS scan.
-
Targeted Analysis: Create an inclusion list of the expected exact masses for unlabeled and labeled NHP and its derivatives (see Table 1).
Data Presentation and Analysis
Data analysis involves identifying peaks corresponding to labeled metabolites and quantifying the extent of label incorporation. The mass of a metabolite will increase based on the number of heavy isotopes incorporated. For example, after feeding U-¹³C₆-L-Lysine, the two nitrogen atoms and six carbon atoms of the lysine (B10760008) backbone can be incorporated into NHP (C₆H₁₁NO₃).
Table 1: Expected Masses for Tracing NHP Metabolism with U-¹³C₆-L-Lysine
| Compound | Formula | Unlabeled Mass [M+H]⁺ | Labeled Mass [M+H]⁺ (¹³C₆) | Mass Shift |
|---|---|---|---|---|
| Pipecolic Acid (Pip) | C₆H₁₁NO₂ | 130.0863 | 136.1064 | +6.0201 |
| N-Hydroxypipecolic Acid (NHP) | C₆H₁₁NO₃ | 146.0812 | 152.1013 | +6.0201 |
| NHP-O-Glucoside (NHP-OGlc) | C₁₂H₂₁NO₈ | 310.1234 | 316.1435 | +6.0201 |
| MeNHP | C₇H₁₃NO₃ | 160.0968 | 166.1169 | +6.0201 |
Table 2: Example Quantitative Data from a Time-Course Experiment This table shows hypothetical data for the percentage of the labeled NHP pool (M+6 isotopologue) relative to the total NHP pool (M+0 + M+6) in leaf tissue after feeding U-¹³C₆-L-Lysine.
| Time Point (hours) | Total NHP (Relative Peak Area) | % Labeled NHP (M+6) |
| 0 | 1.00 x 10⁶ | 0% |
| 2 | 1.25 x 10⁶ | 15.2% |
| 8 | 2.50 x 10⁶ | 45.8% |
| 24 | 4.80 x 10⁶ | 88.5% |
| 48 | 3.20 x 10⁶ | 92.1% |
Analysis Steps:
-
Peak Identification: Extract ion chromatograms (EICs) for the expected m/z values of both unlabeled (M+0) and labeled (e.g., M+6) metabolites.
-
Isotopic Enrichment Calculation: For each metabolite, calculate the fractional labeling by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all its isotopologues.
-
Fractional Labeling = Area(Labeled) / (Area(Unlabeled) + Area(Labeled))
-
-
Correction for Natural Abundance: For high-resolution data, it's important to correct for the natural abundance of ¹³C and other heavy isotopes, especially for larger molecules. Specialized software can perform this correction.
-
Metabolic Flux: The rate of label incorporation over time can be used to infer the metabolic flux through the pathway. This often requires more complex modeling (Metabolic Flux Analysis - MFA).
References
Troubleshooting & Optimization
"stability of N-Hydroxypipecolic acid potassium in solution and storage"
Welcome to the technical support center for N-Hydroxypipecolic acid potassium. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for handling, storing, and using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: this compound is hygroscopic and should be stored in a desiccated environment at temperatures between -10°C and -25°C for long-term stability.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO at a concentration of 2 mg/mL. For aqueous solutions, it is advisable to use high-purity water or a buffer suitable for your experimental needs. Given the potential for pH-dependent degradation, it is recommended to prepare fresh solutions or conduct a stability study in your specific buffer system.
Q3: Is this compound stable in aqueous solutions?
Q4: What are the known degradation products of N-Hydroxypipecolic acid?
A4: A known degradation product of N-Hydroxypipecolic acid (NHP) is decarboxylated NHP (DC-NHP).[3] This has been observed to form in biological systems and can also be generated by heating synthetic NHP.[3][4] In biological systems, NHP can also be converted to glycosylated (NHP-Glc) and methylated (MeNHP) derivatives, which are considered inactive or storage forms.[3][5]
Q5: How should I handle this compound when preparing solutions?
A5: Due to its hygroscopic nature, it is important to handle the solid material in a dry environment, such as a glove box or under a stream of inert gas, to prevent moisture absorption. When preparing solutions, use solvents that have been de-gassed and are of high purity.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions fresh before each experiment. Avoid using solutions that have been stored for an extended period, especially at room temperature or exposed to light.
-
Check pH of Solution: The stability of the compound may be pH-dependent. If you are using a buffered solution, ensure the pH is appropriate for your experiment and consider performing a pilot stability test at that pH.
-
Proper Storage: If you must store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for short periods. Protect from light by using amber vials or wrapping vials in aluminum foil.
-
Analytical Verification: If possible, verify the concentration and purity of your solution using an analytical technique such as HPLC before use.
-
Issue 2: Precipitate observed in the solution upon storage.
-
Possible Cause: Limited solubility in the chosen solvent at the storage temperature or potential degradation leading to less soluble products.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a suitable solvent. While soluble in DMSO, aqueous solubility might be lower, especially at higher concentrations.
-
Storage Temperature: If storing aqueous solutions at low temperatures, the compound may precipitate. Try preparing a more dilute solution or storing at 2-8°C for very short durations after ensuring stability at this temperature.
-
Re-dissolving: Before use, allow the solution to come to room temperature and vortex gently to see if the precipitate re-dissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared.
-
Summary of Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
| Solid Storage | -10°C to -25°C, with desiccant. | To minimize degradation and prevent moisture absorption due to its hygroscopic nature. |
| Solution Preparation | Prepare fresh for each use. | To avoid degradation that may occur in solution over time and with exposure to heat.[1][2] |
| Solution Storage (Short-term) | 2-8°C, protected from light. | To slow down potential degradation for brief periods. |
| Recommended Solvent | DMSO (up to 2 mg/mL), or aqueous buffers prepared fresh. | Ensured solubility in DMSO. Fresh preparation in aqueous solutions is recommended due to potential for hydrolysis. |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a basic experiment to assess the short-term stability of this compound in a specific aqueous buffer at a given temperature.
-
Materials:
-
This compound
-
High-purity water
-
Buffer components for your desired pH
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of this compound in your chosen aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (T=0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to determine the initial peak area.
-
Store the remaining stock solution under the desired test condition (e.g., room temperature, 4°C, or 37°C). Protect the solution from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution.
-
Dilute the aliquots to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
-
Record the peak area for N-Hydroxypipecolic acid at each time point.
-
Calculate the percentage of N-Hydroxypipecolic acid remaining at each time point relative to the initial (T=0) peak area.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for basic stability assessment of this compound in solution.
Caption: Known degradation and metabolic pathways of N-Hydroxypipecolic acid.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis UGT76B1 glycosylates N-hydroxy-pipecolic acid and inactivates systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
"common degradation products of N-Hydroxypipecolic acid during extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxypipecolic acid (NHP). The following information addresses common issues encountered during the extraction and analysis of NHP, with a focus on identifying and mitigating the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of N-Hydroxypipecolic acid observed during sample extraction?
A1: During extraction, particularly from biological matrices, N-Hydroxypipecolic acid can be susceptible to degradation. The primary degradation products identified are structurally related to the parent compound. One significant degradation product is decarboxylated NHP (DC-NHP), also known as 2,3,4,5-tetrahydropyridine N-oxide[1]. Additionally, studies have shown that heating a synthetic standard of NHP can lead to the formation of several yet-to-be-fully-characterized degradation products, suggesting that thermal liability is a key concern[2][3].
Q2: What experimental conditions are known to promote the degradation of N-Hydroxypipecolic acid?
A2: High temperatures are a primary factor in the degradation of NHP. Heating of NHP standards has been shown to produce multiple degradation products[2][3]. Therefore, it is crucial to avoid excessive heat during all stages of sample preparation, including extraction, solvent evaporation, and storage. The stability of NHP may also be influenced by pH and the presence of strong oxidizing or reducing agents, although specific data on these factors are limited in the provided search results. The extraction process itself can contribute to the formation of artifacts[2][3].
Q3: Are there known metabolites of N-Hydroxypipecolic acid that could be mistaken for degradation products?
A3: Yes, several in-planta metabolites of NHP have been identified and could potentially be confused with degradation products. These include:
-
NHP-O-glucoside (NHP-OGlc): A glycosylated form of NHP.[4]
-
Methylated NHP (MeNHP): A derivative with a methyl group addition.[4]
-
NHP-OGlc-hexosyl conjugate: A more complex glycosylated derivative.[4]
It is important to use appropriate analytical techniques, such as high-resolution mass spectrometry (HRMS), to differentiate between these metabolites and true degradation products based on their exact mass and fragmentation patterns.
Troubleshooting Guides
Issue 1: Unexpected peaks appearing in chromatograms of NHP samples.
-
Possible Cause 1: Thermal Degradation.
-
Troubleshooting Step: Review your extraction and sample processing workflow for any steps involving high heat. This includes solvent evaporation temperatures and the temperature of the instrument's injector port.
-
Recommendation: Use a gentle solvent evaporation method, such as a centrifugal vacuum concentrator or a stream of nitrogen at room temperature. Optimize GC or LC injector temperatures to the lowest possible setting that still allows for efficient volatilization or injection.
-
-
Possible Cause 2: Formation of Decarboxylated NHP (DC-NHP).
-
Troubleshooting Step: Confirm the identity of the unexpected peak using mass spectrometry. The expected mass for DC-NHP can be calculated and compared to the observed mass.
-
Recommendation: If DC-NHP is confirmed, consider optimizing the pH of your extraction buffer. While specific pH stability data is not detailed in the search results, extremes of pH can often promote decarboxylation. Working at a neutral or slightly acidic pH may be beneficial.
-
Issue 2: Low recovery of N-Hydroxypipecolic acid.
-
Possible Cause 1: Degradation during sample processing.
-
Troubleshooting Step: Analyze a freshly prepared NHP standard that has been subjected to the entire extraction procedure. Compare the peak area to a standard that has not undergone extraction to estimate recovery and potential degradation.
-
Recommendation: Minimize the time between extraction and analysis. Store extracts at low temperatures (-20°C or -80°C) and protect them from light if photosensitivity is suspected.
-
-
Possible Cause 2: Inefficient extraction from the sample matrix.
-
Troubleshooting Step: Evaluate the solvent system used for extraction.
-
Recommendation: The literature mentions the use of methyl tert-butyl ether (MTBE) for extraction from plant tissues[4]. For other matrices, a systematic evaluation of different solvent polarities may be necessary to optimize extraction efficiency.
-
Summary of Potential N-Hydroxypipecolic Acid Derivatives
| Compound Type | Name | Abbreviation | Notes | Reference |
| Degradation Product | Decarboxylated N-Hydroxypipecolic acid | DC-NHP | Can form in planta or during extraction.[1] | [1] |
| Degradation Product | Unidentified thermal degradants | - | Formed upon heating of NHP standard.[2][3] | [2][3] |
| Metabolite | N-Hydroxypipecolic acid-O-glucoside | NHP-OGlc | Glycosylated form found in plants.[4] | [4] |
| Metabolite | Methylated N-Hydroxypipecolic acid | MeNHP | Methylated derivative found in plants.[4] | [4] |
| Metabolite | NHP-OGlc-hexosyl conjugate | - | A complex glycoside of NHP.[4] | [4] |
Experimental Protocols
General Protocol for Plant Tissue Extraction for Metabolite Profiling
This protocol is a generalized procedure based on methods cited in the literature for the analysis of NHP and its derivatives from plant tissues[2][3][4].
-
Sample Collection and Preparation:
-
Flash freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.
-
Lyophilize the frozen tissue to dryness.
-
Homogenize the dried tissue to a fine powder using a ball mill or similar equipment.
-
-
Extraction:
-
Weigh a precise amount of the homogenized powder (e.g., 10-50 mg).
-
Add a pre-chilled extraction solvent. A common solvent system is a mixture containing methyl tert-butyl ether (MTBE), methanol (B129727), and water.
-
Vortex the mixture vigorously for a specified time (e.g., 10 minutes) at a low temperature (e.g., 4°C).
-
Centrifuge the sample to pellet the solid debris.
-
-
Phase Separation (if using a biphasic system):
-
Carefully collect the desired phase. For a MTBE/methanol/water system, metabolites will partition between the polar (methanol/water) and non-polar (MTBE) phases. NHP is expected to be in the polar phase.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator at room temperature.
-
Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 50% methanol for LC-MS).
-
-
Analysis:
-
Analyze the reconstituted sample using LC-MS or GC-MS for the detection and quantification of NHP and its derivatives.
-
Visualizations
Caption: Potential degradation pathways of N-Hydroxypipecolic acid during extraction.
Caption: A generalized experimental workflow for the extraction and analysis of NHP.
References
- 1. Arabidopsis UGT76B1 glycosylates N-hydroxy-pipecolic acid and inactivates systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing N-Hydroxypipecolic Acid (NHP) Extraction from Recalcitrant Plant Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of N-Hydroxypipecolic acid (NHP) from challenging plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is N-Hydroxypipecolic acid (NHP) and why is it important?
A1: N-Hydroxypipecolic acid (NHP) is a crucial signaling molecule in plants that plays a central role in systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense mechanism against pathogens. Its study is vital for developing new strategies to enhance crop protection and for potential pharmaceutical applications.
Q2: What makes some plant tissues "recalcitrant" for NHP extraction?
A2: Recalcitrant plant tissues are those that are difficult to process due to their physical or chemical properties. This can include:
-
High levels of secondary metabolites: Compounds like phenols, polyphenols, and tannins can interfere with extraction and downstream analysis.
-
Tough, fibrous, or woody material: These tissues are physically difficult to homogenize, which can lead to incomplete extraction.
-
Presence of polysaccharides and lipids: These can co-extract with NHP and interfere with chromatographic analysis.
Q3: What is the recommended solvent for extracting NHP from plant tissues?
A3: A solution of 80% methanol (B129727) in water (80:20 MeOH:H₂O) is a widely used and effective solvent for extracting NHP from plant tissues.[1] This solvent mixture is efficient at solubilizing the polar NHP molecule while precipitating some interfering macromolecules.
Q4: Can NHP degrade during the extraction process?
A4: Yes, NHP can be susceptible to degradation. Elevated temperatures can suppress NHP biosynthesis and may lead to the formation of degradation products.[2] It is crucial to keep samples cold during homogenization and extraction to minimize degradation. Some studies have also identified potential degradation products of NHP that can appear during the extraction process, especially when samples are heated.
Q5: What are the common analytical methods for quantifying NHP?
A5: The most common and sensitive methods for quantifying NHP are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] GC-MS analysis requires a derivatization step to make the polar NHP molecule volatile.
Troubleshooting Guides
This section provides solutions to common problems encountered during NHP extraction from recalcitrant plant tissues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low NHP Yield | 1. Incomplete tissue homogenization: Recalcitrant tissues may not be fully disrupted. 2. Inefficient extraction solvent: The solvent may not be optimal for your specific plant matrix. 3. NHP degradation: Exposure to high temperatures or enzymatic activity. 4. Insufficient sample material. | 1. Optimize homogenization: Flash freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater. For very tough tissues, consider cryogenic milling. 2. Verify solvent: While 80% methanol is standard, you can empirically test other polar solvents like ethanol (B145695) or acetonitrile (B52724) mixtures. 3. Maintain cold chain: Perform all extraction steps on ice or at 4°C. Flash freezing the tissue immediately after collection is critical to halt enzymatic activity. 4. Increase starting material: If possible, increase the amount of plant tissue used for extraction. |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | 1. Matrix effects: Co-eluting compounds from the plant extract are interfering with the chromatography. 2. Column overload: The extract is too concentrated. 3. Inappropriate mobile phase. | 1. Incorporate a cleanup step: Use Solid-Phase Extraction (SPE) to remove interfering compounds. A C18 cartridge can be used to remove non-polar interferents, or a mixed-mode cation exchange cartridge can be used to specifically retain and then elute NHP. 2. Dilute the sample: Try diluting the final extract before injection. 3. Optimize LC method: Adjust the mobile phase gradient, pH, or switch to a different column chemistry. |
| Unexpected Peaks in Chromatogram | 1. Contamination: From solvents, plasticware, or cross-contamination between samples. 2. NHP degradation products: As mentioned, NHP can degrade into other compounds. 3. Isomers or related compounds: The plant may produce compounds structurally similar to NHP. | 1. Use high-purity solvents and glassware: Avoid plastic tubes and pipette tips where possible, as plasticizers can leach out. Run a solvent blank to check for system contamination. 2. Analyze standards: Run an authentic NHP standard that has been subjected to the same extraction conditions (including a heating step) to see if degradation products are formed. 3. Use high-resolution mass spectrometry (HRMS): This can help in identifying the elemental composition of the unknown peaks and differentiating them from NHP. |
| High Variability Between Replicates | 1. Inhomogeneous sample: The plant material was not uniformly ground or mixed. 2. Inconsistent extraction procedure: Variations in incubation times, temperatures, or solvent volumes. 3. Pipetting errors. | 1. Ensure thorough homogenization: Pool and mix the ground plant powder before weighing out aliquots for extraction. 2. Standardize the protocol: Use timers and calibrated equipment to ensure consistency across all samples. 3. Use an internal standard: Spike a known amount of a labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled NHP) into the sample at the beginning of the extraction to correct for variability in extraction efficiency and instrument response. |
Data Presentation
Table 1: Summary of NHP Extraction and Analysis Parameters
| Parameter | Recommended Method/Condition | Rationale |
| Tissue Homogenization | Cryogenic grinding (liquid nitrogen) with mortar and pestle or bead beater | Ensures complete disruption of tough plant cell walls and minimizes enzymatic degradation. |
| Extraction Solvent | 80% Methanol / 20% Water (v/v) | Effective at solubilizing polar NHP while precipitating some interfering macromolecules.[1] |
| Extraction Temperature | 4°C or on ice | Minimizes the risk of NHP degradation.[2] |
| Sample Cleanup (Optional but Recommended) | Solid-Phase Extraction (SPE) with C18 or Mixed-Mode Cation Exchange cartridges | Removes interfering compounds (lipids, pigments, etc.) that can cause matrix effects in LC-MS/MS analysis. |
| Quantification Method | LC-MS/MS or GC-MS | Provides high sensitivity and selectivity for accurate quantification.[1][3] |
| GC-MS Derivatization | Silylation (e.g., with MSTFA) or Acylation | Increases the volatility of NHP for gas chromatography.[1] |
| Internal Standard | Isotopically labeled NHP (e.g., ¹³C, ¹⁵N) | Corrects for variations in extraction efficiency and instrument response, leading to more accurate quantification. |
Experimental Protocols
Protocol 1: General N-Hydroxypipecolic Acid Extraction from Plant Tissue
-
Sample Preparation:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic mill.
-
Weigh 100-200 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to the tube.
-
Add an internal standard (e.g., isotopically labeled NHP) at a known concentration.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Sample Cleanup (Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a suitable solvent for SPE (e.g., 1 mL of 0.1% formic acid in water for cation exchange SPE).
-
Perform Solid-Phase Extraction (SPE) according to the manufacturer's instructions for the chosen cartridge type.
-
Elute the purified NHP fraction.
-
Evaporate the eluate to dryness.
-
Reconstitute the final sample in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL).
-
-
Analysis:
-
For LC-MS analysis , inject the reconstituted sample into the LC-MS/MS system.
-
For GC-MS analysis , the dried extract must be derivatized (e.g., with MSTFA) to increase its volatility before injection. Follow a standard silylation or acylation protocol.
-
Mandatory Visualizations
References
- 1. Arabidopsis UGT76B1 glycosylates N-hydroxy-pipecolic acid and inactivates systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warm temperature suppresses plant systemic acquired resistance by intercepting N-hydroxypipecolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
"troubleshooting low yields in N-Hydroxypipecolic acid chemical synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-Hydroxypipecolic acid (NHP).
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale approach for the chemical synthesis of N-Hydroxypipecolic acid (NHP)?
A1: The most prevalent laboratory method involves a two-step process:
-
N-oxidation: The nitrogen atom of a pipecolic acid derivative, typically methyl pipecolinate, is oxidized to form the corresponding N-hydroxy compound. A common oxidizing agent for this step is meta-chloroperoxybenzoic acid (m-CPBA).
-
Hydrolysis: The ester group (e.g., methyl ester) of the N-hydroxy pipecolate intermediate is hydrolyzed under acidic or basic conditions to yield the final N-Hydroxypipecolic acid.
Q2: Why is methyl pipecolinate often used as the starting material instead of pipecolic acid itself?
A2: The carboxylic acid group of pipecolic acid can interfere with the N-oxidation reaction. It can be deprotonated or react with the oxidizing agent, leading to unwanted side products and lower yields. Protecting the carboxylic acid as a methyl ester prevents these side reactions and can improve the solubility of the starting material in organic solvents commonly used for oxidation.
Q3: What are the primary challenges in the synthesis of NHP?
A3: The main challenges include:
-
Controlling the N-oxidation: The N-oxidation of the piperidine (B6355638) ring is a sensitive reaction. Over-oxidation can lead to byproducts, while incomplete reaction results in low yields.
-
Product Purification: Separating the desired NHP from the unreacted starting material, the oxidizing agent's byproducts (e.g., m-chlorobenzoic acid), and any side products can be challenging due to the polar nature of NHP.
-
Product Stability: N-hydroxy compounds can be sensitive to certain conditions, and degradation can occur during workup and purification, affecting the final yield.
Q4: How can I monitor the progress of the N-oxidation reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A spot for the starting material (e.g., methyl pipecolinate) and a new, typically more polar spot for the N-oxidized product should be observed. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
Issue 1: Low or No Yield of N-Hydroxy Pipecolate Methyl Ester (N-oxidation step)
Q: I have followed the N-oxidation protocol, but my yield is very low, or I have not formed any product according to TLC or NMR analysis. What could be the problem?
A: Several factors could contribute to a low or zero yield in the N-oxidation step. Consider the following troubleshooting steps:
-
Reagent Quality:
-
m-CPBA: Ensure that the m-CPBA is fresh and has been stored correctly (typically refrigerated and protected from moisture). Peroxyacids can degrade over time, losing their oxidizing power.
-
Solvent: Use anhydrous (dry) solvents. Water can react with m-CPBA and interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the m-CPBA and prevent over-oxidation. Ensure proper temperature control.
-
Stoichiometry: A slight excess of m-CPBA (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete conversion of the starting material. However, a large excess can lead to byproduct formation.
-
-
Workup Procedure:
-
Quenching: The reaction should be properly quenched to remove excess m-CPBA. A common method is to wash the reaction mixture with a reducing agent solution, such as sodium sulfite (B76179) or sodium thiosulfate, followed by a wash with a base, like sodium bicarbonate, to remove the m-chlorobenzoic acid byproduct.
-
Issue 2: Difficulty in Purifying the Final N-Hydroxypipecolic Acid
Q: I have successfully synthesized the N-hydroxy intermediate, but I am struggling to purify the final product after hydrolysis. What are the best practices for purification?
A: The purification of the highly polar NHP can be challenging. Here are some suggestions:
-
Removal of m-Chlorobenzoic Acid: This byproduct from the m-CPBA is a common impurity. Ensure thorough washing with a saturated sodium bicarbonate solution during the workup of the N-oxidation step. If it persists, it can sometimes be removed by recrystallization or careful column chromatography.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used. Due to the polar nature of NHP, a polar mobile phase will be required.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol (B129727) to dichloromethane (B109758) or ethyl acetate) can be effective. The use of a small amount of acetic acid or triethylamine (B128534) in the mobile phase can sometimes improve peak shape for acidic or basic compounds, respectively.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of NHP and its impurities.
Issue 3: Incomplete Hydrolysis of the Methyl Ester
Q: My final product is a mixture of N-Hydroxypipecolic acid and the N-hydroxy methyl pipecolate intermediate. How can I ensure complete hydrolysis?
A: Incomplete hydrolysis can be addressed by modifying the reaction conditions:
-
Reaction Time: Extend the reaction time for the hydrolysis step. Monitor the reaction by TLC until the starting ester is no longer observed.
-
Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat may lead to degradation.
-
Reagent Concentration: Ensure that a sufficient excess of the hydrolyzing agent (e.g., lithium hydroxide (B78521) or sodium hydroxide for basic hydrolysis, or a strong acid for acidic hydrolysis) is used.
Data Presentation
Table 1: Typical Reaction Parameters for N-Oxidation of Methyl Pipecolinate
| Parameter | Recommended Range/Value | Notes |
| Starting Material | Methyl Pipecolinate Hydrochloride | The hydrochloride salt is often commercially available. |
| Base for Free Amine | Triethylamine (Et3N) | 1.0 - 1.2 equivalents to neutralize the HCl salt. |
| Oxidizing Agent | m-CPBA (70-77% purity) | 1.1 - 1.5 equivalents. |
| Solvent | Dichloromethane (DCM) or Chloroform | Anhydrous. |
| Reaction Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Monitor by TLC. |
Table 2: Comparison of N-Hydroxypipecolic Acid Production in Biological Systems
| Production System | Precursor | Key Enzymes | Typical Titer | Reference |
| Engineered E. coli | L-Lysine | RaiP, DpkA, GDH, LysP, FMO1 | 326.42 mg/L | [1] |
| Engineered E. coli | L-Lysine | RaiP, DpkA, GDH, LysP, ArFMO1 | 86.48 mg/L | [2] |
| Transient Expression in N. benthamiana | L-Lysine | ALD1, FMO1 | 10-100 fold higher than FMO1 alone | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Hydroxy Pipecolate Methyl Ester
-
Preparation: To a round-bottom flask, add methyl pipecolinate hydrochloride and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Free-Basing: Add triethylamine (1.1 equivalents) dropwise to the stirred suspension. Stir for 20 minutes at 0 °C.
-
Oxidation: In a separate flask, dissolve m-CPBA (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-hydroxy pipecolate methyl ester.
-
Protocol 2: Hydrolysis of N-Hydroxy Pipecolate Methyl Ester to N-Hydroxypipecolic Acid
-
Hydrolysis: Dissolve the crude N-hydroxy pipecolate methyl ester in a suitable solvent such as methanol or a mixture of tetrahydrofuran (B95107) and water. Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5 - 2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Workup:
-
Carefully acidify the reaction mixture to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times to extract the NHP.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Hydroxypipecolic acid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Mandatory Visualization
Caption: Chemical synthesis workflow for N-Hydroxypipecolic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 3. Arabidopsis UGT76B1 glycosylates N-hydroxy-pipecolic acid and inactivates systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
"improving the efficiency of N-Hydroxypipecolic acid delivery in whole plants"
Welcome to the technical support center for N-Hydroxypipecolic acid (NHP) application in whole plants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of NHP delivery and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is N-Hydroxypipecolic acid (NHP) and what is its role in plants?
A1: N-Hydroxypipecolic acid is a key signaling molecule in plants that plays a crucial role in establishing systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense response against a variety of pathogens.[1][2][3] NHP is synthesized from the amino acid L-lysine and its accumulation in both local and distant tissues following a pathogen attack primes the plant for a more robust and rapid defense response upon subsequent infections.[1][4]
Q2: What are the common methods for applying exogenous NHP to whole plants?
A2: Several methods can be used to deliver NHP to whole plants, each with its own advantages depending on the experimental goals. The most common methods include:
-
Soil Drenching: Applying an NHP solution directly to the soil allows for root uptake and systemic distribution throughout the plant.[4][5]
-
Leaf Infiltration: Injecting an NHP solution directly into the leaf apoplast using a needleless syringe is a precise method for localized application and studying systemic responses in distal leaves.[3][4][5][6]
-
Spray Application: Spraying an NHP solution onto the foliage can be used for treating a larger number of plants and assessing disease resistance.[7]
Q3: What is a typical effective concentration of NHP for inducing a defense response?
A3: A commonly used and effective concentration for exogenous NHP application is 1 mM.[1][3][4][5][6][8] However, the optimal concentration may vary depending on the plant species, age, and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system.
Q4: How can I verify that the NHP treatment has successfully induced a defense response?
A4: The induction of a defense response by NHP can be verified through several molecular and phenotypic assays:
-
Gene Expression Analysis: Measure the transcript levels of defense-related marker genes such as PR1 (Pathogenesis-Related 1), ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1), and FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1) using quantitative real-time PCR (qRT-PCR).[9][10][11]
-
Pathogen Growth Assays: Challenge NHP-treated and control plants with a compatible pathogen and quantify pathogen growth over time. A successful NHP treatment will result in reduced pathogen proliferation.[3][5][6][10]
-
Metabolite Analysis: Measure the accumulation of defense-related metabolites such as salicylic (B10762653) acid (SA) and phytoalexins (e.g., camalexin (B168466) in Arabidopsis) using techniques like LC-MS or GC-MS.[4][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable defense response after NHP application. | 1. Ineffective NHP delivery: The chosen application method may not be optimal for the plant species or experimental setup. 2. NHP degradation: NHP may be unstable under certain conditions. 3. Insufficient NHP concentration: The concentration of NHP used may be too low to elicit a response. 4. Plant-specific factors: The plant species or ecotype may have a different sensitivity to NHP. | 1. Optimize delivery method: If using soil drench, ensure proper soil saturation. For leaf infiltration, confirm successful infiltration into the leaf tissue. For spraying, ensure even coverage. Consider trying an alternative delivery method. 2. Use fresh NHP solutions: Prepare NHP solutions fresh before each experiment. Store NHP powder under appropriate conditions (cool and dry). 3. Perform a dose-response curve: Test a range of NHP concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM) to determine the optimal concentration for your system. 4. Review literature for your specific plant species: Check for published protocols or known differences in NHP responsiveness. |
| High variability in results between replicate plants. | 1. Inconsistent application: Uneven application of NHP solution across different plants. 2. Plant-to-plant variation: Differences in plant age, size, or health. | 1. Standardize application technique: Ensure each plant receives the same volume and concentration of NHP solution. For infiltration, infiltrate a consistent number of leaves in the same position on each plant. 2. Use uniform plant material: Select plants of the same age and developmental stage. Ensure plants are healthy and grown under consistent environmental conditions. |
| Systemic response is not observed in distal leaves. | 1. Insufficient time for transport: The time between local application and analysis of systemic tissues may be too short. 2. Impaired vascular transport: The plant's vascular system may be compromised. 3. NHP metabolism: NHP can be glycosylated to NHP-O-glucoside (NHP-Glc), which may be an inactive storage form and affect its mobility or activity.[12][13] | 1. Adjust time course: Harvest systemic leaves at later time points (e.g., 24h, 48h, 72h) after local application to allow for NHP transport. 2. Ensure plant health: Use healthy, well-watered plants to ensure efficient vascular flow. 3. Consider NHP metabolism: Be aware that NHP can be converted to other forms in planta. Measuring both NHP and its derivatives might provide a more complete picture. |
| Observed phytotoxicity at higher NHP concentrations. | 1. High NHP concentration: Excessive levels of NHP can sometimes lead to negative effects on plant growth.[2] | 1. Reduce NHP concentration: Perform a dose-response experiment to find the highest concentration that induces a strong defense response without causing phytotoxicity. |
Experimental Protocols
Protocol 1: Soil Drench Application of NHP
-
Plant Preparation: Grow plants in individual pots to the desired developmental stage (e.g., 4-5 week old Arabidopsis thaliana).
-
NHP Solution Preparation: Prepare a 1 mM NHP solution in water. Ensure the NHP is fully dissolved. Prepare a mock solution of water for control plants.
-
Application: Gently pour 10 mL of the 1 mM NHP solution (or mock solution) directly onto the soil of each plant, avoiding contact with the leaves.[4]
-
Incubation: Keep the plants under their normal growth conditions for the desired period (e.g., 24-48 hours) before subsequent treatments or analysis.
Protocol 2: Leaf Infiltration with NHP
-
Plant Preparation: Grow plants to a stage with well-developed rosette leaves.
-
NHP Solution Preparation: Prepare a 1 mM NHP solution in 10 mM MgCl₂. Prepare a mock solution of 10 mM MgCl₂ for control plants.
-
Infiltration: Use a 1 mL needleless syringe to gently infiltrate the abaxial side of three lower rosette leaves with either the NHP or mock solution until the infiltrated area is visibly water-soaked.[4][6]
-
Incubation and Analysis: After the desired incubation period (e.g., 24-48 hours), either the treated leaves (for local response) or untreated upper leaves (for systemic response) can be harvested for analysis.
Signaling Pathways and Workflows
Caption: Simplified NHP signaling pathway in plant immunity.
Caption: General experimental workflow for NHP application.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis UGT76B1 glycosylates N-hydroxy-pipecolic acid and inactivates systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
"factors affecting the bioactivity of exogenously applied N-Hydroxypipecolic acid"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with exogenously applied N-Hydroxypipecolic Acid (NHP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Hydroxypipecolic acid (NHP) and what is its primary bioactivity?
A1: N-Hydroxypipecolic acid (NHP) is a plant metabolite derived from the amino acid lysine. Its primary and most well-documented bioactivity is its role as a key signaling molecule in inducing Systemic Acquired Resistance (SAR) in plants.[1][2][3] SAR is a long-lasting, broad-spectrum defense mechanism that primes the entire plant for enhanced resistance against a wide range of pathogens following an initial localized infection.[1][3] Exogenous application of NHP can mimic this natural defense induction.[1][4]
Q2: How does NHP induce Systemic Acquired Resistance (SAR)?
A2: NHP functions as a mobile signal that, upon perception in distal tissues, triggers a signaling cascade. This cascade involves the amplification of its own biosynthesis and the potentiation of the salicylic (B10762653) acid (SA) signaling pathway.[5] NHP-induced SAR requires components of the SA signaling pathway, including the SA receptor NPR1 and TGA transcription factors, even at basal SA levels.[6][7] Recent studies also suggest that NHP triggers the systemic accumulation of extracellular NAD(P), which acts as another signal to induce SAR through a receptor kinase-mediated pathway.[8]
Q3: What are the typical concentrations of NHP used for exogenous application?
A3: The effective concentration of NHP can vary depending on the plant species and the application method. However, a common concentration used in many research studies for direct application to leaves (e.g., infiltration or spraying) is 1 mM.[1][6][9] For soil drench applications, concentrations around 1 mM have also been shown to be effective.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: Is NHP bioactive in all plant species?
A4: The NHP biosynthetic pathway and its role in SAR have been demonstrated in a variety of both dicotyledonous and monocotyledonous plants, suggesting a conserved function across the plant kingdom.[2][3][10] Studies have shown NHP to be bioactive in Arabidopsis thaliana, tomato, pepper, cucumber, tobacco, and barley.[1][2][9][10] However, the magnitude of the response and the endogenous levels of NHP and its precursor, pipecolic acid (Pip), can vary significantly between species.[3]
Q5: How stable is NHP in solution?
A5: NHP is a relatively stable molecule. For experimental purposes, it is typically dissolved in water or a buffer solution like 10 mM MgCl₂.[6] For in vivo applications, formulations with DMSO and other solvents have been reported for achieving specific concentrations.[11] It is best practice to prepare fresh solutions for each experiment or store stock solutions at -20°C for short-term storage to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak induction of SAR marker genes (e.g., PR1) after NHP application. | 1. Suboptimal NHP Concentration: The concentration of NHP may be too low or too high for the specific plant species or ecotype. 2. Ineffective Application Method: The method of application (e.g., spraying, infiltration, soil drench) may not be optimal for uptake in your plant system. 3. Plant Age and Health: The developmental stage and overall health of the plant can influence its responsiveness to immune signals. 4. Impaired Salicylic Acid (SA) Pathway: The plant line used may have mutations in key components of the SA signaling pathway (e.g., npr1, sid2), which is required for NHP-induced gene expression.[6] 5. Degraded NHP Solution: The NHP stock solution may have degraded over time. | 1. Optimize Concentration: Perform a dose-response curve (e.g., 10 µM, 100 µM, 1 mM, 10 mM) to determine the optimal concentration for your experiment. 2. Vary Application Method: Test different application methods. Leaf infiltration ensures direct delivery to the apoplast, while spraying is less invasive. Soil drenching targets the root system for systemic uptake.[4][9] 3. Use Healthy, Age-Appropriate Plants: Use healthy, well-watered plants at a consistent developmental stage for all experiments. 4. Verify Plant Genotype: Ensure you are using a wild-type plant line with an intact SA signaling pathway, or use appropriate genetic controls. 5. Prepare Fresh Solutions: Always use freshly prepared NHP solutions for experiments. |
| High variability in plant responses to NHP treatment. | 1. Inconsistent Application: Uneven spraying or infiltration can lead to variable amounts of NHP being delivered to each plant or leaf. 2. Environmental Fluctuations: Changes in light intensity, temperature, or humidity can affect plant physiology and its response to NHP. For example, elevated temperatures (e.g., 28°C) can suppress NHP biosynthesis and signaling.[12][13] 3. Genetic Variation: If using non-isogenic plant lines, genetic differences can contribute to variability. | 1. Standardize Application: Ensure consistent and uniform application of NHP. For spraying, use a fine mist sprayer and apply until leaves are evenly coated. For infiltration, use a needless syringe and infiltrate a consistent area of the leaf. 2. Maintain Stable Environmental Conditions: Conduct experiments in a controlled growth chamber with consistent light, temperature, and humidity. 3. Use Isogenic Plant Lines: Whenever possible, use plants from the same genetic background. |
| Observed phytotoxicity (e.g., leaf yellowing, necrosis) after NHP application. | 1. High NHP Concentration: The concentration of NHP applied may be too high, leading to a hypersensitive-like response or other toxic effects. 2. Solvent Effects: If using solvents like DMSO to dissolve NHP, the solvent concentration itself might be causing phytotoxicity. | 1. Reduce NHP Concentration: Test lower concentrations of NHP to find a balance between efficacy and phytotoxicity. 2. Perform Solvent Controls: Always include a control group treated with the solvent alone to ensure that the observed effects are due to NHP and not the solvent. |
| Inconsistent quantification of endogenous NHP levels after exogenous application. | 1. Inefficient Extraction: The protocol used for extracting metabolites from plant tissue may not be efficient for NHP. 2. Metabolic Conversion: Exogenously applied NHP can be rapidly metabolized in planta to forms like NHP-O-glucoside (NHP-OGlc) or NHP methyl ester (MeNHP).[5][14] 3. Matrix Effects in LC-MS Analysis: Other compounds in the plant extract can interfere with the ionization and detection of NHP during mass spectrometry. | 1. Optimize Extraction Protocol: Use a validated protocol for phytohormone extraction, often involving a methanol-based extraction followed by solid-phase extraction (SPE) for sample cleanup.[15][16] 2. Analyze for NHP Metabolites: When quantifying NHP, also look for its known metabolites to get a complete picture of NHP turnover. 3. Use Stable Isotope-Labeled Internal Standards: Incorporate a known amount of a stable isotope-labeled NHP standard (e.g., D₉-NHP) into your samples before extraction to correct for extraction losses and matrix effects during LC-MS/MS analysis.[14] |
Quantitative Data Summary
Table 1: Effective Concentrations of Exogenously Applied NHP for SAR Induction in Arabidopsis thaliana
| Application Method | NHP Concentration | Observed Effect | Reference |
| Leaf Infiltration | 1 mM | Induction of FMO1 and NPR1 transcript levels. | [6] |
| Leaf Infiltration | 1 mM | Reduced bacterial growth in local and systemic leaves. | [9] |
| Leaf Spraying | 1 mM | ~50-fold reduction in bacterial growth. | [9] |
| Soil Drench | 1 mM | Priming for enhanced accumulation of defense metabolites upon flg22 treatment. | [4] |
Table 2: NHP-Induced Changes in Gene Expression and Metabolite Levels in Arabidopsis thaliana
| Treatment | Analyte | Fold Change/Response | Time Point | Tissue | Reference |
| 1 mM NHP (Leaf Infiltration) | FMO1 mRNA | Significant Induction | 48 hours | Local & Systemic Leaves | [6] |
| 1 mM NHP (Leaf Infiltration) | PR1 mRNA | Significant Induction | 48 hours | Local & Systemic Leaves | [6] |
| 1 mM NHP (Soil Drench) + 1 µM flg22 | Camalexin | Priming factor of ~2.5 | 24 hours | Leaves | [4] |
| 1 mM NHP (Leaf Infiltration) at 28°C | ICS1 mRNA | Significant Induction | 24 hours | Leaves | [17] |
| 1 mM NHP (Leaf Infiltration) at 28°C | Salicylic Acid (SA) | Significant Increase | 24 hours | Leaves | [17] |
Experimental Protocols
Protocol 1: Assessing NHP-Induced Systemic Acquired Resistance in Arabidopsis thaliana
Objective: To determine if exogenous NHP treatment enhances resistance to a pathogenic bacterium.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
NHP solution (1 mM in 10 mM MgCl₂)
-
Mock solution (10 mM MgCl₂)
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at OD₆₀₀ = 0.001 in 10 mM MgCl₂)
-
Needleless 1 mL syringes
-
Sterile water
-
1.5 mL microcentrifuge tubes
-
Tissue homogenizer
-
Plates with appropriate growth medium (e.g., King's B)
Procedure:
-
Primary Treatment: Select three lower leaves of each Arabidopsis plant. Infiltrate these leaves with either the 1 mM NHP solution (treatment group) or the mock solution (control group) using a needleless syringe.
-
Incubation: Return the plants to the growth chamber for 48 hours to allow for the induction of SAR.
-
Secondary (Challenge) Inoculation: Select three upper, systemic leaves that were not part of the primary treatment. Infiltrate these systemic leaves with the bacterial suspension.
-
Incubation: Return the plants to the growth chamber for 3 days.
-
Quantification of Bacterial Growth: a. Excise leaf discs of a known area from the challenge-inoculated leaves. b. Surface sterilize the leaf discs by washing with sterile water. c. Place the leaf discs in a microcentrifuge tube with a known volume of 10 mM MgCl₂ and homogenize. d. Create a serial dilution of the homogenate and plate onto the appropriate growth medium. e. Incubate the plates at 28°C for 2 days. f. Count the colony-forming units (CFUs) to determine the bacterial titer in the leaves.
-
Analysis: Compare the bacterial titers between the NHP-treated and mock-treated plants. A significant reduction in bacterial growth in the NHP-treated plants indicates the induction of SAR.[17][18]
Protocol 2: Quantification of NHP in Plant Tissue using LC-MS/MS
Objective: To extract and quantify NHP levels from plant tissue.
Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Liquid nitrogen
-
Tissue homogenizer (e.g., bead beater)
-
Extraction buffer (e.g., 80% methanol)
-
Stable isotope-labeled internal standard (e.g., D₉-NHP)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Harvest and Grinding: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.
-
Extraction: a. Weigh the frozen powder (~50 mg) into a pre-chilled tube. b. Add a known amount of the internal standard. c. Add extraction buffer (e.g., 500 µL of 80% methanol). d. Homogenize the sample thoroughly. e. Centrifuge at high speed (e.g., 20,000 x g) at 4°C for 10 minutes.
-
Sample Cleanup (Optional but Recommended): a. Collect the supernatant. b. Pass the supernatant through a conditioned SPE cartridge to remove interfering compounds. c. Elute the NHP from the cartridge using an appropriate solvent.
-
LC-MS/MS Analysis: a. Transfer the final extract to an LC vial. b. Inject the sample into the LC-MS/MS system. c. Separate the metabolites using a suitable chromatography method (e.g., reverse-phase or HILIC). d. Detect and quantify NHP and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.
-
Quantification: Create a standard curve using known concentrations of pure NHP. Calculate the concentration of NHP in the sample by comparing its peak area to that of the internal standard and the standard curve.[15][19][20]
Visualizations
Caption: NHP signaling pathway for Systemic Acquired Resistance (SAR).
Caption: Experimental workflow for an NHP-induced SAR bioassay.
References
- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxypipecolic acid in monocotyledonous and dicotyledonous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 5. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 6. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. N-Hydroxypipecolic acid | TargetMol [targetmol.com]
- 12. Warm temperature suppresses plant systemic acquired resistance by intercepting N‐hydroxypipecolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 20. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
"challenges in detecting low concentrations of N-Hydroxypipecolic acid"
Welcome to the technical support center for the analysis of N-Hydroxypipecolic acid (NHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the detection of low concentrations of NHP.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of low concentrations of N-Hydroxypipecolic acid.
Issue 1: Low or No NHP Signal Detected in Samples
Question: I am not detecting N-Hydroxypipecolic acid in my samples, or the signal is much lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a weak or absent NHP signal, ranging from sample characteristics to instrument performance. Basal levels of free NHP in untreated plant systems are often low or undetectable.[1] NHP can also be unstable and may degrade or be converted to other metabolites within the plant or during extraction.[2][3]
Troubleshooting Steps:
-
Verify Sample Quality and NHP Stability:
-
Positive Controls: Ensure you are using a positive control, such as a sample from a plant treated to induce systemic acquired resistance (SAR), where NHP levels are known to increase 2- to 10-fold.[1]
-
Sample Handling: Minimize freeze-thaw cycles and process samples quickly after harvesting. Flash-freeze tissue in liquid nitrogen immediately after collection.[4]
-
Metabolite Conversion: Be aware that NHP can be glycosylated to form NHP-Glc or degrade into other products.[2][3] Consider methods that can detect these related compounds.
-
-
Optimize Extraction and Sample Preparation:
-
Extraction Solvent: Use an appropriate extraction solvent. A common choice is a mixture of methanol (B129727) and water (e.g., 80:20 MeOH:H₂O).[4]
-
Sample Cleanup: Complex biological matrices can cause ion suppression.[5][6] Incorporate a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances such as salts and phospholipids.[6][7]
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure complete derivatization. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane is commonly used.[4]
-
-
Check LC-MS/GC-MS System Performance:
-
System Suitability Test: Before running your samples, perform a system suitability test with an NHP standard to confirm the instrument is performing correctly.
-
Ion Source: A dirty ion source can significantly reduce signal intensity. Clean the ion source regularly.[8]
-
Mobile Phase: Prepare mobile phases fresh daily, especially those containing additives like formic acid in methanol, as degradation can occur.[9] Use LC-MS grade solvents and additives.[10]
-
Column Health: Column contamination or degradation can lead to poor peak shape and loss of sensitivity.[8][10] Use a guard column and flush the analytical column regularly.
-
Workflow for Troubleshooting Low NHP Signal
Caption: A flowchart for troubleshooting low or absent NHP signals.
Issue 2: Poor Peak Shape and Retention Time Shifts
Question: My NHP peak is showing tailing/fronting, or its retention time is inconsistent between injections. What could be the cause?
Answer:
Poor peak shape and retention time shifts can compromise the accuracy of your results. These issues often point to problems with the chromatography, such as column issues, improper mobile phase composition, or sample matrix effects.[8][10]
Troubleshooting Steps:
-
Column Health:
-
Contamination: A contaminated guard or analytical column is a common cause. Flush the column according to the manufacturer's instructions or replace the guard column.[10]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[10]
-
Column Degradation: Columns are consumables and will degrade over time. If performance does not improve after cleaning, consider replacing the analytical column.[10]
-
-
Mobile Phase and Sample Solvent:
-
pH: Ensure the mobile phase pH is appropriate for NHP. Changes in pH can affect ionization and retention.[8]
-
Solvent Mismatch: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[10]
-
Degradation: Prepare mobile phases fresh to avoid degradation, which can cause shifts in retention time.[9]
-
-
System Leaks and Equilibration:
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods used for detecting low concentrations of N-Hydroxypipecolic acid?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][12] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also frequently used for its high sensitivity and selectivity.[13] For GC-MS analysis, a derivatization step is required to make NHP volatile.[4]
Q2: How significant is the matrix effect when analyzing NHP in biological samples?
A2: The matrix effect is a major challenge. It refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[14] In biological matrices like plant extracts, components such as salts, lipids, and other organic compounds can suppress or enhance the NHP signal, leading to inaccurate quantification and reduced sensitivity.[7][14] To mitigate this, robust sample preparation, such as solid-phase extraction (SPE), and the use of an isotope-labeled internal standard are recommended.[6]
Q3: Is N-Hydroxypipecolic acid stable during sample storage and preparation?
A3: NHP can be unstable. Studies have shown that it can be converted into a glycosylated form (NHP-Glc) in plants, which may serve as a storage form.[2][15] There is also evidence of NHP degradation into other products, which can occur either in the plant or during the extraction process.[2][3] Therefore, it is crucial to handle samples quickly, store them at -80°C, and minimize processing time to ensure accurate measurement of free NHP.
Q4: What are typical concentration ranges for NHP in plant tissues?
A4: Absolute concentrations can vary significantly between plant species and conditions. In unstressed plants, basal levels of free NHP are often very low or below the limit of detection.[1][16] Following pathogen infection, NHP levels can increase significantly. For example, in tobacco, levels can reach around 6 µg/g fresh weight, while in tomato, its precursor pipecolic acid can exceed NHP levels by approximately 8-fold.[1]
Quantitative Data Summary
The following table summarizes representative data on NHP levels found in the literature. Note that many studies report relative abundance (e.g., Extracted Ion Abundance) rather than absolute concentrations due to the challenges in quantification.
| Plant Species | Condition | Analyte | Reported Level/Change | Analytical Method | Reference |
| Arabidopsis thaliana | Pathogen-infected (+Pst) vs. Mock | NHP | ~2-10 fold increase | GC-MS / LC-MS | [1] |
| Nicotiana benthamiana | Transient expression of NHP biosynthesis genes | NHP | Significant accumulation (EIC m/z=172) | GC-MS | [4] |
| Solanum lycopersicum (Tomato) | Pathogen-infected | Pipecolic Acid | ~8-fold higher than NHP | Not Specified | [1] |
| Nicotiana tabacum (Tobacco) | Pathogen-infected (72 hpi) | NHP | ~6 µg/g Fresh Weight | Not Specified | [1] |
EIC: Extracted Ion Chromatogram
Key Experimental Protocols
Protocol 1: Metabolite Extraction from Plant Tissue for LC-MS/GC-MS
This protocol is adapted from methodologies used for profiling NHP and related metabolites in plant tissues.[4]
-
Harvesting: Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Lyophilize (freeze-dry) the tissue to dryness. Homogenize the dry tissue to a fine powder using a ball mill.
-
Extraction:
-
Weigh the homogenized tissue.
-
Add 20 µL of an 80:20 methanol:water solution per mg of dry tissue.
-
Incubate at 4°C for 10 minutes with shaking.
-
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Filtration: Collect the supernatant and pass it through a 0.45 µm PTFE filter.
-
Analysis:
-
For LC-MS: The filtered extract can be directly analyzed.
-
For GC-MS: The extract must be dried (e.g., under a nitrogen stream) and then derivatized with a silylating agent like MSTFA before analysis.
-
Logical Diagram for Method Selection
Caption: Decision tree for selecting an analytical method for NHP detection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Arabidopsis UGT76B1 glycosylates N-hydroxy-pipecolic acid and inactivates systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. zefsci.com [zefsci.com]
- 9. support.waters.com [support.waters.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 13. N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Consistent N-Hydroxypipecolic Acid-Induced SAR
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with N-Hydroxypipecolic acid (NHPA) to induce Systemic Acquired Resistance (SAR) in plants, particularly Arabidopsis thaliana.
Troubleshooting Guides
This section addresses specific issues that may arise during NHPA-induced SAR experiments.
| Issue | Possible Cause | Solution |
| No or weak induction of SAR marker genes (e.g., PR1) after NHPA treatment. | 1. Inactive NHPA: NHPA solution may have degraded. 2. Insufficient NHPA concentration or treatment time: The concentration of NHPA or the duration of the treatment may be inadequate to trigger a robust SAR response. 3. Plant age and health: Very young or stressed plants may not respond optimally to SAR induction. 4. Problems with RNA extraction or RT-qPCR: Poor quality RNA or suboptimal RT-qPCR conditions can lead to inaccurate gene expression results. 5. Mutant plant line issues: The plant line used may have a mutation in a key SAR signaling component (e.g., npr1).[1][2] | 1. Prepare fresh NHPA solution before each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Optimize NHPA concentration and treatment duration. A common starting point for Arabidopsis is infiltration with 1 mM NHPA, with tissue harvest at 48 hours post-infiltration.[3] A concentration and time-course experiment is recommended to determine the optimal conditions for your specific experimental setup. 3. Use healthy, well-developed plants. For Arabidopsis, 4-5 week-old soil-grown plants are typically used.[3] Ensure plants are not under abiotic stress (e.g., drought, nutrient deficiency). 4. Follow a robust protocol for RNA extraction and RT-qPCR. Assess RNA quality and integrity before proceeding with cDNA synthesis. Use validated primers for SAR marker genes and appropriate reference genes for normalization. 5. Verify the genotype of your mutant lines. If using a mutant, ensure it does not have a compromised SAR pathway. Include wild-type (Col-0) plants as a positive control in all experiments. |
| High variability in SAR gene expression between biological replicates. | 1. Inconsistent NHPA application: Uneven infiltration or application of NHPA can lead to variable responses. 2. Developmental differences between plants: Even small differences in plant age or developmental stage can affect the SAR response. 3. Positional effects in the growth chamber: Variations in light intensity or temperature within the growth chamber can impact plant physiology and SAR induction. 4. Inconsistent tissue sampling: Harvesting leaves from different positions on the plant or at slightly different times can introduce variability. | 1. Ensure consistent and thorough application of NHPA. When infiltrating, ensure the entire leaf is saturated. For soil drenching, apply the same volume of solution to each pot. 2. Use plants of the same age and developmental stage. Synchronize seed germination and select plants with a similar number of leaves and overall size for your experiments. 3. Randomize the position of your experimental plants within the growth chamber to minimize positional effects. 4. Standardize your tissue sampling procedure. Harvest the same leaves (e.g., fully expanded rosette leaves) from each plant at the same time point. Pool leaves from multiple plants for each biological replicate to average out individual plant variations. |
| Systemic SAR response is not observed in distal, untreated leaves. | 1. Insufficient time for signal translocation: The mobile SAR signal may not have had enough time to travel from the treated leaves to the systemic tissues. 2. Impaired phloem transport: Any condition that compromises phloem function can inhibit the translocation of the SAR signal. 3. The mobile signal is not being produced or transported effectively. | 1. Increase the time between NHPA treatment and harvesting of systemic leaves. A time course of 48 to 72 hours is often necessary to observe a robust systemic response. 2. Maintain optimal plant health to ensure proper vascular function. Avoid any damage to the petiole of the treated leaf. 3. Ensure the initial NHPA treatment is robust enough to generate a strong mobile signal. |
| Unexpected results in SAR-deficient mutants (e.g., npr1, sid2). | 1. Genetic background effects: The phenotype of a mutation can be influenced by the genetic background of the Arabidopsis ecotype. 2. Redundancy in signaling pathways: Other signaling pathways may partially compensate for the knocked-out gene. 3. Incomplete knockout or knockdown of the target gene. | 1. Use mutants in the same genetic background as your wild-type control (e.g., Col-0). 2. Be aware of potential pathway redundancy. For example, while salicylic (B10762653) acid (SA) is crucial for SAR, some level of defense can still be activated in its absence.[3] 3. Confirm the knockout or knockdown of your gene of interest at the molecular level (e.g., through RT-qPCR or western blotting). |
Frequently Asked Questions (FAQs)
Q1: What is the role of N-Hydroxypipecolic acid (NHPA) in Systemic Acquired Resistance (SAR)?
A1: NHPA is a key signaling molecule in plant immunity that accumulates in both local and systemic tissues upon pathogen attack. It acts as a mobile signal that travels through the plant to prime distal leaves for a more robust and rapid defense response against subsequent infections. NHPA-mediated SAR induction involves the activation of the salicylic acid (SA) signaling pathway.
Q2: What are the key signaling components involved in NHPA-induced SAR?
A2: The NHPA-induced SAR signaling pathway involves several key components. NHPA production is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1). The signal is perceived, and downstream signaling is largely dependent on NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1), a master regulator of SAR. NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1). Salicylic acid (SA) is another critical signaling molecule that acts in concert with NHPA to establish a full SAR response. PHYTOALEXIN DEFICIENT 4 (PAD4) is also involved in the amplification of the defense signal.
Q3: What are reliable marker genes to confirm the induction of SAR by NHPA?
A3: The most widely used marker gene for SAR is PATHOGENESIS-RELATED GENE 1 (PR1). Other commonly used marker genes include PR2 and PR5. The expression of genes involved in the NHPA and SA biosynthesis pathways, such as FMO1 and ISOCHORISMATE SYNTHASE 1 (ICS1), can also be monitored.
Q4: What is a suitable concentration of NHPA to use for inducing SAR in Arabidopsis?
A4: A commonly effective concentration for leaf infiltration in Arabidopsis thaliana is 1 mM NHPA in a solution of 10 mM MgCl2.[3] However, the optimal concentration can vary depending on the plant species, age, and application method. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Q5: How long after NHPA treatment should I wait before observing a SAR response?
A5: A significant induction of SAR marker genes is typically observed within 48 to 72 hours after NHPA treatment.[3] For pathogen challenge experiments, it is common to inoculate the systemic leaves 2-3 days after the initial NHPA treatment.
Quantitative Data Summary
The following tables summarize the expected fold change in the expression of the SAR marker gene PR1 in Arabidopsis thaliana (Col-0) following induction.
Table 1: PR1 Gene Expression in Response to NHPA Treatment
| Treatment | Time Post-Treatment (hours) | Fold Change in PR1 Expression (relative to mock) |
| 1 mM NHPA (infiltrated) | 48 | ~10 - 50 |
| Mock (10 mM MgCl2) | 48 | 1 |
Note: The exact fold change can vary depending on experimental conditions.
Table 2: PR1 Gene Expression in Response to SAR-Inducing Pathogen
| Inducing Treatment (in lower leaves) | Systemic Leaves Harvested (days post-induction) | Fold Change in PR1 Expression (relative to mock) |
| Pseudomonas syringae pv. maculicola | 2 | >10 |
| Mock (10 mM MgCl2) | 2 | 1 |
Experimental Protocols
Protocol 1: Induction of SAR in Arabidopsis thaliana with NHPA
This protocol describes the induction of SAR in Arabidopsis thaliana by leaf infiltration with NHPA, followed by the analysis of SAR marker gene expression using RT-qPCR.
Materials:
-
4-5 week-old Arabidopsis thaliana (Col-0) plants grown in soil.
-
N-Hydroxypipecolic acid (NHPA)
-
1 M MgCl2 solution, sterile
-
1 ml needleless syringes
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PR1 and a reference gene (e.g., UBQ5 or ACT2)
Procedure:
-
Plant Preparation: Grow Arabidopsis thaliana plants under a 10-hour light/14-hour dark cycle at 22°C. Use healthy, 4-5 week-old plants for the experiment.
-
Preparation of NHPA Solution: Prepare a 1 mM NHPA solution in 10 mM MgCl2. Prepare a mock solution of 10 mM MgCl2.
-
NHPA Treatment:
-
Select three fully expanded rosette leaves on each plant for infiltration.
-
Using a 1 ml needleless syringe, gently infiltrate the entire lamina of the selected leaves with either the 1 mM NHPA solution or the mock solution.
-
Mark the treated plants and return them to the growth chamber.
-
-
Tissue Harvesting:
-
At 48 hours post-infiltration, harvest the infiltrated (local) leaves and at least three untreated systemic (distal) leaves from each plant.
-
Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the harvested leaf tissue using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (RT-qPCR):
-
Perform qPCR using a suitable qPCR master mix, the synthesized cDNA, and primers for the SAR marker gene PR1 and a reference gene.
-
Use the following cycling conditions (can be adapted based on the qPCR machine and reagents): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: Pathogen Challenge Assay to Assess SAR
This protocol describes how to challenge NHPA-treated plants with a bacterial pathogen to assess the level of induced resistance.
Materials:
-
NHPA-treated and mock-treated Arabidopsis thaliana plants (from Protocol 1, 2 days post-treatment).
-
Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).
-
King's B medium.
-
Spectrophotometer.
-
10 mM MgCl2, sterile.
-
1 ml needleless syringes.
-
Sterile mortar and pestle or tissue homogenizer.
-
Plates with King's B agar (B569324) containing appropriate antibiotics.
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow Pst DC3000 in King's B liquid medium with appropriate antibiotics overnight at 28°C with shaking.
-
Pellet the bacteria by centrifugation, wash twice with sterile 10 mM MgCl2, and resuspend in 10 mM MgCl2.
-
Adjust the bacterial suspension to an optical density at 600 nm (OD600) of 0.001 (approximately 1 x 10^5 colony-forming units [CFU]/ml).
-
-
Pathogen Challenge:
-
Two days after the initial NHPA or mock treatment, infiltrate two systemic (untreated) leaves per plant with the Pst DC3000 suspension using a 1 ml needleless syringe.
-
-
Assessment of Bacterial Growth:
-
At 3 days post-infection, harvest the infected leaves.
-
Weigh the leaves and homogenize them in a known volume of sterile 10 mM MgCl2.
-
Plate serial dilutions of the homogenate on King's B agar plates with appropriate antibiotics.
-
Incubate the plates at 28°C for 2 days and count the number of bacterial colonies.
-
Calculate the number of CFU per gram of leaf tissue. A significant reduction in bacterial growth in NHPA-treated plants compared to mock-treated plants indicates the successful induction of SAR.
-
Visualizations
Caption: Simplified signaling pathway of N-Hydroxypipecolic acid (NHPA)-induced Systemic Acquired Resistance (SAR).
Caption: Experimental workflow for inducing and analyzing NHPA-mediated SAR in Arabidopsis thaliana.
References
- 1. Characterization of an Arabidopsis Mutant That Is Nonresponsive to Inducers of Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of an Arabidopsis Mutant That Is Nonresponsive to Inducers of Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding contamination in N-Hydroxypipecolic acid metabolomics studies"
Welcome to the technical support center for N-Hydroxypipecolic acid (NHP) metabolomics studies. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of NHP analysis and avoid contamination-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in N-Hydroxypipecolic acid metabolomics studies?
A1: Contamination in N-Hydroxypipecolic acid (NHP) metabolomics can arise from various sources throughout the experimental workflow. These can be broadly categorized into three areas: sample collection and handling, sample preparation, and the analytical process (LC-MS). Common contaminants include plasticizers from collection tubes, solvents, and reagents used during extraction, and carryover from previous samples in the LC-MS system.[1][2]
Q2: How can I minimize contamination during sample collection and storage?
A2: To minimize contamination during sample collection and storage, it is crucial to use high-quality, pre-screened collection tubes and vials. Avoid plastics that can leach interfering compounds. Whenever possible, use glass or polypropylene (B1209903) tubes. For tissue samples, it is critical to flash-freeze them in liquid nitrogen immediately after harvesting to quench metabolic activity.[3][4] Store all samples at -80°C until analysis to prevent degradation.
Q3: What are the recommended extraction solvents for N-Hydroxypipecolic acid?
A3: The choice of extraction solvent is critical for efficient recovery of NHP and minimizing the co-extraction of interfering substances. An 80% methanol (B129727) solution is a widely used and effective solvent for extracting NHP from various biological matrices.[3][4][5] Another common solvent system is a mixture of methanol, methyl-tert-butyl ether (MTBE), and water, which can be useful for broader metabolomic profiling.[3][5] The optimal solvent will depend on the specific sample matrix and the overall goals of the study.
Q4: My chromatogram shows unexpected peaks. How do I identify if they are contaminants?
A4: Unexpected peaks in your chromatogram can be indicative of contamination. To identify their source, you can employ a systematic troubleshooting approach. First, analyze a "blank" sample (extraction solvent that has gone through the entire sample preparation process). If the peaks are present in the blank, they are likely from solvents, reagents, or labware. If the peaks are not in the blank, they could be due to carryover from a previous injection. Injecting a blank after a high-concentration sample can help confirm this.[6][7]
Q5: What is sample carryover and how can I prevent it in my LC-MS analysis?
A5: Sample carryover is the appearance of an analyte signal in a blank or subsequent sample injection from a preceding, more concentrated sample.[6] This can lead to inaccurate quantification. To prevent carryover, it is important to have a robust column washing step between injections. A strong solvent, like acetonitrile (B52724) with 0.1% formic acid, is often used.[3] Additionally, ensuring proper cleaning of the injection needle and valve is crucial. A systematic troubleshooting strategy can help identify the source of carryover within the LC-MS system.[6]
Troubleshooting Guides
Issue 1: High Background Noise or Baseline Instability
Possible Causes:
-
Contaminated solvents or reagents.
-
Dirty ion source in the mass spectrometer.
-
Poor quality mobile phase additives.
-
Microbial growth in mobile phase bottles.[1]
Troubleshooting Steps:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[7]
-
Filter all mobile phases before use.
-
Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
-
If the problem persists, systematically replace each component of the mobile phase to identify the source of contamination.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column contamination or degradation.
-
Mismatch between sample solvent and mobile phase.
-
Column overload.
-
Improper injection technique.[1]
Troubleshooting Steps:
-
Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.[7]
-
Dilute the sample to avoid overloading the column.
-
If using a guard column, replace it.
-
Flush the analytical column with a strong solvent to remove potential contaminants.
-
If the issue is not resolved, the analytical column may need to be replaced.
Issue 3: Retention Time Shifts
Possible Causes:
-
Changes in mobile phase composition or pH.
-
Fluctuations in column temperature.
-
Column degradation.
-
Air bubbles in the system.[1]
Troubleshooting Steps:
-
Prepare fresh mobile phase and ensure accurate pH measurement.
-
Degas the mobile phase to remove any dissolved air.
-
Check the column oven for stable temperature control.
-
If the shifts are gradual and consistent over time, it may indicate column aging, and replacement may be necessary.
Experimental Protocols
Protocol 1: Metabolite Extraction from Plant Tissue
-
Harvesting: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[3]
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.[3]
-
Extraction:
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[3]
-
Collection: Collect the supernatant for LC-MS analysis.[3]
Protocol 2: Untargeted Metabolomics via LC-MS
-
Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3][5]
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Data Analysis: Process the raw data using appropriate software for peak picking, alignment, and quantification.[3]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Sample Amount | 50-100 mg fresh weight | [3][5] |
| Extraction Solvent Volume | 800 µL - 1 mL | [3][5] |
| Centrifugation Speed | 14,000 - 18,000 x g | [3][5] |
| LC Column | Reverse-phase C18 | [3] |
| Mobile Phase Additive | 0.1% Formic Acid | [3] |
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Validation & Comparative
N-Hydroxypipecolic Acid vs. Salicylic Acid: A Comparative Guide to Their Roles in Plant Defense Signaling
An objective comparison of the performance and signaling mechanisms of N-Hydroxypipecolic Acid (NHP) and Salicylic (B10762653) Acid (SA) in plant immunity, supported by experimental data.
In the intricate world of plant immunology, the signaling molecules N-Hydroxypipecolic Acid (NHP) and Salicylic Acid (SA) have emerged as central players in orchestrating robust defense responses against a myriad of pathogens. Both are key to establishing local and systemic acquired resistance (SAR), a form of long-lasting, broad-spectrum immunity. While SA has long been recognized as a cornerstone of plant defense, the more recently discovered NHP has been identified as a critical mobile signal in SAR. This guide provides a detailed comparison of their biosynthesis, signaling pathways, and performance in plant protection, tailored for researchers, scientists, and professionals in drug development.
Performance in Plant Defense: A Quantitative Comparison
The efficacy of NHP and SA in plant defense can be quantitatively assessed by measuring their accumulation upon pathogen challenge, their impact on pathogen proliferation, and their ability to induce defense-related gene expression. The following tables summarize key experimental data from studies on the model plant Arabidopsis thaliana after infection with the bacterial pathogen Pseudomonas syringae.
Table 1: Accumulation of NHP and SA in Arabidopsis thaliana Following Pathogen Infection
| Genotype | Treatment | NHP Levels (relative units) | SA Levels (relative units) |
| Wild-Type (Col-0) | Mock | Low/Undetectable | Basal |
| Wild-Type (Col-0) | P. syringae | High | High |
| sid2 (SA biosynthesis mutant) | P. syringae | Significantly Higher | Severely Reduced |
| fmo1 (NHP biosynthesis mutant) | P. syringae | Undetectable | Reduced |
| npr1 (SA receptor mutant) | P. syringae | Significantly Higher | Higher |
Data synthesized from multiple studies, including[1]. Relative units are used to indicate the significant changes from basal levels.
Table 2: Impact of NHP and SA Pathways on Bacterial Growth in Arabidopsis thaliana
| Genotype | Pathogen Inoculation | Bacterial Titer (cfu/cm²) |
| Wild-Type (Col-0) | P. syringae | Baseline Susceptibility |
| sid2 (SA biosynthesis mutant) | P. syringae | Increased Susceptibility[2] |
| ald1 (NHP biosynthesis mutant) | P. syringae | Increased Susceptibility[2] |
| fmo1 (NHP biosynthesis mutant) | P. syringae | Increased Susceptibility[2] |
| sid2 ald1 (double mutant) | P. syringae | Highly Increased Susceptibility[2] |
| sid2 fmo1 (double mutant) | P. syringae | Highly Increased Susceptibility[2] |
cfu/cm²: colony-forming units per square centimeter. Data adapted from studies including[2][3][4].
Table 3: Induction of the Defense Marker Gene PR1 by NHP and SA
| Treatment | Relative PR1 Expression |
| Mock | 1 |
| NHP | Moderate Induction[1] |
| SA | Strong Induction[5] |
| NHP + P. syringae | Primed (Stronger) Induction[6] |
| SA + P. syringae | Strong Induction |
PR1 (Pathogenesis-Related Gene 1) is a widely used marker for SA-mediated defense responses[7].
Signaling Pathways: A Tale of Two Interconnected Signals
The signaling pathways of NHP and SA are intricately linked, often sharing common regulatory components and exhibiting a synergistic relationship. NHP acts as a crucial mobile signal that travels from the site of infection to systemic tissues, where it amplifies SA biosynthesis and signaling to establish SAR.
Biosynthesis of NHP and SA
The production of both NHP and SA is tightly regulated and induced upon pathogen recognition.
References
- 1. A NAC triad modulates plant immunity by negatively regulating N-hydroxy pipecolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A large-scale genetic screen for mutants with altered salicylic acid accumulation in Arabidopsis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 7. PR1 pathogenesis-related protein 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Analysis of N-Hydroxypipecolic Acid and Pipecolic Acid in Plant Immunity
A definitive guide for researchers on the differential activities of two key signaling molecules in Systemic Acquired Resistance.
In the intricate world of plant immunology, the roles of N-Hydroxypipecolic acid (NHP) and its precursor, pipecolic acid (Pip), are central to the establishment of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense mechanism. This guide provides a detailed comparative analysis of the biological activities of NHP and Pip, supported by experimental evidence, to aid researchers, scientists, and drug development professionals in understanding their distinct functions.
Executive Summary: NHP as the Potent Effector of SAR
Comparative Analysis of Biological Activity
| Feature | N-Hydroxypipecolic Acid (NHP) | Pipecolic Acid (Pip) |
| Primary Role in SAR | Direct and potent activator of SAR. | Biosynthetic precursor to NHP. |
| Induction of Defense Genes (e.g., PR1) | Strong inducer of PR1 and other SAR marker genes.[2] | Induction of defense genes is dependent on its conversion to NHP. |
| Pathogen Resistance | Exogenous application significantly enhances resistance to pathogens like Pseudomonas syringae.[3] | Enhances resistance, but this effect is contingent on its conversion to NHP by the enzyme FMO1. |
| Activity in fmo1 Mutants | Can rescue the SAR-deficient phenotype of fmo1 mutants (which cannot convert Pip to NHP).[2] | Unable to induce SAR in fmo1 mutants. |
| Independent Immune Activity | Possesses direct, independent immune-priming and signaling activity. | Lacks independent immune-related activity.[1][4] |
Signaling Pathway and Biosynthesis
The biosynthesis of NHP from L-lysine is a critical pathway for the initiation of SAR. Pipecolic acid is an essential intermediate in this pathway, but NHP is the terminal, active signaling molecule.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of NHP and Pip activity.
Systemic Acquired Resistance (SAR) Bioassay
This assay is fundamental for assessing the ability of a compound to induce a systemic immune response.
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana plants (e.g., Col-0 ecotype) are grown in soil under controlled conditions (e.g., 12-hour light/12-hour dark cycle at 22°C).
-
Plants are typically 4-5 weeks old at the time of the experiment.
2. Induction of SAR:
-
Local Treatment: Three lower leaves of each plant are infiltrated with a solution of the test compound (e.g., 1 mM NHP or 1 mM Pip in 10 mM MgCl₂) using a needleless syringe. A mock treatment with 10 mM MgCl₂ serves as a negative control.[2][5][6]
-
Incubation: Plants are incubated for 24-48 hours to allow for the systemic signal to propagate.
3. Pathogen Challenge:
-
Inoculation: Three upper, untreated leaves are infiltrated with a suspension of a virulent pathogen, such as Pseudomonas syringae pv. maculicola ES4326, at a specific optical density (e.g., OD₆₀₀ = 0.0002).[6]
-
Incubation: Plants are kept under high humidity for 3 days to allow for disease development.
4. Quantification of Pathogen Growth:
-
Leaf discs are harvested from the challenged leaves.
-
The tissue is homogenized in 10 mM MgCl₂.
-
Serial dilutions of the homogenate are plated on appropriate growth media (e.g., King's B agar (B569324) with selective antibiotics).
-
Bacterial colonies are counted after incubation to determine the colony-forming units (CFU) per unit of leaf area. A significant reduction in CFU in compound-treated plants compared to the mock-treated control indicates the induction of SAR.
References
- 1. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
N-Hydroxypipecolic Acid (NHP): A Comparative Guide to its Role in Plant Immunity
An Objective Analysis of N-Hydroxypipecolic Acid's Function Across Diverse Plant Species for Researchers, Scientists, and Drug Development Professionals.
N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of systemic acquired resistance (SAR), a plant-wide immune response to localized pathogen infection.[1][2][3] This guide provides a comparative overview of NHP's role and validation across various plant species, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Analysis of NHP Accumulation
The biosynthesis of NHP is a conserved response to pathogen attack in a wide range of both monocotyledonous and dicotyledonous plants.[1][4] Upon infection, plants significantly increase their production of NHP and its precursor, pipecolic acid (Pip). The following tables summarize the accumulation of these metabolites in different plant species following pathogen challenge.
Table 1: NHP and Pipecolic Acid Levels in Dicotyledonous Plants Post-Pathogen Inoculation
| Plant Species | Pathogen | Tissue | Analyte | Concentration (µg/g FW) - Control | Concentration (µg/g FW) - Infected | Fold Change | Reference |
| Arabidopsis thaliana | Pseudomonas syringae | Systemic Leaves | NHP | Not Detected | ~0.5 | - | [4] |
| Cucumis sativus (Cucumber) | Pseudomonas syringae | Systemic Leaves | NHP | Not Detected | ~1.2 | - | [4] |
| Nicotiana tabacum (Tobacco) | Pseudomonas syringae | Inoculated Leaves | NHP | ~0.1 | ~6.0 (72 hpi) | ~60 | [5] |
| Nicotiana tabacum (Tobacco) | Pseudomonas syringae | Inoculated Leaves | Pip | ~0.2 | ~6.0 (72 hpi) | ~30 | [5] |
| Solanum lycopersicum (Tomato) | Phytophthora infestans | Inoculated Leaves | NHP | Low | Significant Increase | - | [4] |
| Solanum lycopersicum (Tomato) | Pseudomonas syringae | Seedlings | NHP | Detected | Increased | - | [6] |
| Glycine max (Soybean) | Pseudomonas syringae | Inoculated Leaves | NHP | Low | Significant Increase | - | [4] |
Table 2: NHP and Pipecolic Acid Levels in Monocotyledonous Plants Post-Pathogen Inoculation
| Plant Species | Pathogen | Tissue | Analyte | Concentration - Control | Concentration - Infected | Fold Change | Reference |
| Brachypodium distachyon | Xanthomonas translucens | Inoculated Leaves | NHP | Low | Significant Increase | - | [4] |
| Brachypodium distachyon | Magnaporthe oryzae | Inoculated Leaves | NHP | Low | Significant Increase | - | [4] |
| Hordeum vulgare (Barley) | Magnaporthe oryzae | Inoculated Leaves | NHP | Low | Significant Increase | - | [4] |
| Zea mays (Corn) | Pseudomonas syringae | Seedlings | NHP | Detected | No Significant Change | - | [6] |
Note: "hpi" refers to hours post-inoculation. Quantitative data can vary based on experimental conditions.
The NHP Biosynthesis and Signaling Pathway
NHP is synthesized from L-lysine through a three-step enzymatic process.[3][4] This pathway is highly conserved across the plant kingdom.[1] Once synthesized, NHP acts as a mobile signal, traveling to distal tissues to activate SAR.[2] The signaling cascade downstream of NHP involves the phytohormone salicylic (B10762653) acid (SA) and is dependent on key regulatory proteins.
Caption: The NHP biosynthesis and signaling pathway in plants.
The biosynthesis of NHP from L-lysine is catalyzed by the enzymes ALD1, SARD4, and FMO1.[3][4] NHP then moves to distal tissues where it induces the biosynthesis of salicylic acid (SA).[7] The SA receptor NPR1, in conjunction with TGA transcription factors, is required for NHP-mediated induction of SAR genes.[7][8] Interestingly, NHP-induced gene expression requires basal levels of SA.[7] There is also a mutual potentiation between NHP and SA, where each molecule can enhance the synthesis and signaling of the other.[3][9]
Experimental Protocols
Validating the role of NHP in a specific plant species typically involves a series of standardized experimental procedures.
This protocol is designed to induce the endogenous production of NHP through pathogen challenge.
-
Pathogen Culture: Pseudomonas syringae is grown overnight in King's B medium containing the appropriate antibiotic at 28°C. The bacterial cells are then pelleted by centrifugation, washed, and resuspended in 10 mM MgCl₂ to the desired optical density (e.g., OD₆₀₀ = 0.001-0.005).[10]
-
Plant Inoculation: For local infection, the bacterial suspension is infiltrated into the abaxial side of fully expanded leaves of 5-week-old plants using a needleless syringe.[10][11] For systemic studies, lower leaves are inoculated, and upper, uninoculated leaves are harvested.
-
Sample Collection: Leaf tissue is harvested at various time points post-inoculation (e.g., 12, 24, 48, 72 hours), flash-frozen in liquid nitrogen, and stored at -80°C until metabolite analysis.[10][11]
This protocol assesses the ability of externally applied NHP to induce disease resistance.
-
NHP Treatment: A solution of 1 mM NHP in water, often supplemented with a surfactant like 0.005% Silwet® L-77, is sprayed onto the leaves of 5-week-old plants until runoff.[4] Alternatively, the solution can be infiltrated directly into the leaves.[4] Control plants are treated with water and surfactant.
-
Pathogen Challenge: One to two days after NHP treatment, plants are challenged with a pathogen as described in the previous protocol.
-
Disease Quantification: Bacterial growth is quantified 2-3 days post-infection. Leaf discs are homogenized in 10 mM MgCl₂, and serial dilutions are plated on appropriate media.[1] For luminescent strains, bacterial numbers can be quantified via luminescence.[10] Oomycete infection can be quantified by counting spores.[12]
This method is used to accurately measure the levels of NHP and other metabolites.
-
Extraction: Frozen leaf tissue is homogenized and extracted with a methanol-based solvent.
-
Derivatization: The extracted metabolites are chemically derivatized, for example, by trimethylsilylation, to make them volatile for gas chromatography.
-
GC-MS Analysis: The derivatized samples are analyzed by gas chromatography-mass spectrometry (GC-MS). Metabolites are identified based on their retention times and mass spectra, and quantified by integrating specific ion chromatograms, often using isotopically labeled internal standards for accuracy.[1][11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of NHP in a plant species of interest.
Caption: A generalized experimental workflow for NHP research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 11. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Cross-Talk Between N-Hydroxypipecolic Acid and Other Plant Hormone Pathways: A Comparative Guide
N-Hydroxypipecolic acid (NHP) has emerged as a central signaling molecule in plant immunity, acting as a critical regulator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[1][2][3] Understanding how NHP integrates with established plant hormone pathways is crucial for a complete picture of the plant's defense network. This guide provides an objective comparison of the cross-talk between NHP and the salicylic (B10762653) acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA) pathways, supported by experimental data and detailed methodologies.
NHP Biosynthesis and Signaling: A Core Immune Pathway
NHP is synthesized from L-lysine through a three-step enzymatic process.[4][5][6] Pathogen recognition triggers the expression of genes encoding these enzymes, leading to the accumulation of NHP both locally at the infection site and systemically in distal tissues.[2][7] This systemic accumulation is essential for priming the entire plant for a faster and stronger defense response upon subsequent pathogen attack.[2][8][9]
The key enzymes in the NHP biosynthesis pathway are:
-
AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): A lysine (B10760008) aminotransferase that initiates the pathway.[10][11]
-
SAR-DEFICIENT 4 (SARD4): A reductase that converts the intermediate from the ALD1 reaction into pipecolic acid (Pip).[10][12][13]
-
FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A monooxygenase that catalyzes the final step, the N-hydroxylation of Pip to form NHP.[1][14][15]
Mutants in any of these genes, particularly ald1 and fmo1, exhibit compromised SAR and reduced pathogen resistance, highlighting the pathway's critical role.[1]
Comparative Analysis of Hormonal Cross-Talk
The immune signaling network in plants is a complex web of synergistic and antagonistic interactions. NHP primarily functions by integrating with and modulating the canonical salicylic acid pathway, which in turn affects other hormonal branches like the JA/ET and ABA pathways.
NHP and Salicylic Acid (SA): A Synergistic Duo
The cross-talk between NHP and SA is the most well-characterized and represents a powerful synergistic relationship that underpins SAR.[4][16][17] This interaction is not a simple linear pathway but a mutually amplifying loop.
-
NHP Induces SA Biosynthesis: Exogenous application of NHP, or its precursor Pip, leads to the transcriptional upregulation of key SA biosynthesis genes, such as ISOCHORISMATE SYNTHASE 1 (ICS1), and results in the accumulation of SA.[5][18]
-
SA Induces NHP Biosynthesis: Conversely, SA treatment can induce the expression of NHP biosynthetic genes, including ALD1 and FMO1.[5]
-
Shared Regulatory Components: The biosynthesis of both NHP and SA is co-regulated by the master transcription factors SARD1 and CBP60g, which bind to the promoters of ALD1, SARD4, FMO1, and ICS1.[1][5]
-
NPR1-Dependence: The induction of SAR and defense gene expression by NHP requires NON-EXPRESSOR OF PR GENES 1 (NPR1), the central co-regulator and receptor of SA.[19][20] This indicates that NHP signaling largely converges on the established SA pathway. Interestingly, NHP can trigger defense responses through this machinery even at basal, unstressed SA levels, suggesting it sensitizes the plant to respond to SA signals.[21]
References
- 1. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-hydroxypipecolic acid and salicylic acid: a metabolic duo for systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. [PDF] Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]
- 13. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Hydroxypipecolic Acid and Synthetic SAR Inducers for Plant Disease Resistance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Systemic Acquired Resistance (SAR) Inducers.
The induction of Systemic Acquired Resistance (SAR) is a critical strategy in the development of novel crop protection solutions. This guide provides a detailed comparison of the naturally derived signaling molecule, N-Hydroxypipecolic acid (NHP), and established synthetic SAR inducers. By examining their mechanisms of action, efficacy data from various studies, and experimental protocols, this document aims to inform research and development in the field of plant immunity.
At a Glance: NHP vs. Synthetic SAR Inducers
| Feature | N-Hydroxypipecolic Acid (NHP) | Synthetic SAR Inducers (e.g., BTH, INA) |
| Origin | Endogenous plant metabolite | Artificially synthesized chemical compounds |
| Mode of Action | Acts as a mobile signal, potentiates salicylic (B10762653) acid (SA) signaling | Primarily function as functional analogs of salicylic acid (SA) |
| Mechanism | Primes for enhanced defense responses, requires components of the SA pathway | Directly activate the SA signaling pathway |
| Spectrum of Activity | Broad-spectrum against biotrophic and hemibiotrophic pathogens | Broad-spectrum against pathogens sensitive to SA-mediated defenses |
| Commercial Availability | Not yet commercially available as a standalone product | Commercially available (e.g., Acibenzolar-S-methyl - BTH) |
Delving Deeper: Mechanism of Action
N-Hydroxypipecolic Acid (NHP): A Mobile Signal for Systemic Immunity
N-Hydroxypipecolic acid is a lysine-derived metabolite that has been identified as a key mobile signal in the establishment of SAR.[1][2] Following local pathogen infection, NHP is synthesized and transported systemically, where it primes distal tissues for a more rapid and robust defense response upon subsequent pathogen attack.[3]
The signaling pathway of NHP is intricately linked with the salicylic acid (SA) pathway, a central hub in plant defense. NHP accumulation leads to the potentiation of SA biosynthesis and signaling.[4] While NHP can induce a subset of SAR-related genes independently of high SA levels, its action is dependent on basal levels of SA and core components of the SA signaling pathway, such as NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances in Synthetic Chemical Inducers of Plant Immunity [frontiersin.org]
- 3. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 4. Biofilm Formation Assay in Pseudomonas syringae [en.bio-protocol.org]
- 5. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Functional Redundancy in the N-Hydroxypipecolic Acid Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-Hydroxypipecolic acid (NHP) signaling pathway is a cornerstone of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism crucial for plant survival and crop protection. The biosynthesis of NHP from lysine (B10760008) involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SYSTEMIC ACQUIRED RESISTANCE DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). Understanding the interplay and potential functional redundancy of the genes encoding these enzymes is paramount for developing novel strategies to enhance plant immunity and for drug discovery programs targeting analogous pathways. This guide provides a comparative analysis of the functional roles of ALD1, SARD4, and FMO1, supported by experimental data, detailed protocols, and pathway visualizations.
The N-Hydroxypipecolic Acid Biosynthetic Pathway
The synthesis of NHP is a three-step enzymatic cascade. First, ALD1, a lysine aminotransferase, converts L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C). Subsequently, SARD4, a reductase, converts P2C to pipecolic acid (Pip). Finally, FMO1, a flavin-dependent monooxygenase, catalyzes the N-hydroxylation of Pip to produce the active signaling molecule, NHP.[1][2][3] This pathway is tightly regulated, and its activation leads to the accumulation of NHP, which then primes the plant for a more robust defense response against subsequent pathogen attacks.[4]
Comparative Analysis of Gene Function and Redundancy
Experimental evidence from studies on Arabidopsis thaliana mutants provides insights into the specific roles and potential redundancies of ALD1, SARD4, and FMO1. While all three genes are integral to the pathway, their individual contributions to NHP production and SAR induction vary.
| Gene | Enzyme Function | Mutant Phenotype (Loss-of-Function) | Evidence for Redundancy |
| ALD1 | Lysine aminotransferase | Severely compromised Pip and NHP accumulation, impaired SAR.[4][5] | Low. ald1 mutants show a near-complete block in Pip and NHP synthesis, indicating it is a critical, non-redundant step.[4] |
| SARD4 | P2C reductase | Reduced Pip and NHP levels, particularly in systemic tissues, leading to compromised SAR.[6][7] | Partial. sard4 mutants still accumulate significant levels of Pip in locally infected tissues, suggesting the presence of other reductases that can convert P2C to Pip, although SARD4 is crucial for systemic accumulation.[6][8] |
| FMO1 | Pipecolic acid N-hydroxylase | Accumulation of high levels of Pip but no NHP, resulting in a complete loss of SAR.[5][8] | Low. fmo1 mutants are unable to convert Pip to NHP, highlighting its essential and non-redundant role as the "gatekeeper" of NHP biosynthesis.[4] |
Table 1: Functional Comparison of NHP Pathway Genes. This table summarizes the function, mutant phenotype, and evidence for functional redundancy for the key genes in the NHP biosynthetic pathway. Data is synthesized from multiple studies on Arabidopsis thaliana.
Quantitative Data on Metabolite Accumulation and Pathogen Resistance
The following tables present a synthesis of quantitative data from various studies on Arabidopsis thaliana mutants following infection with Pseudomonas syringae. It is important to note that these data are compiled from different experiments and direct quantitative comparisons should be made with caution.
| Genotype | Pipecolic Acid (Pip) Level (relative to Wild-Type) | N-Hydroxypipecolic Acid (NHP) Level (relative to Wild-Type) |
| Wild-Type (Col-0) | 100% (induced upon infection) | 100% (induced upon infection) |
| ald1 | <10% | Not detectable |
| sard4 | ~40-60% (in local tissue); <10% (in systemic tissue) | Significantly reduced |
| fmo1 | >200% (accumulates) | Not detectable |
Table 2: Relative Metabolite Levels in NHP Pathway Mutants. This table shows the approximate changes in Pip and NHP levels in various Arabidopsis mutants compared to wild-type plants after pathogen challenge. Values are estimations based on published data.[4][5][6][8]
| Genotype | Pathogen Growth (relative to Wild-Type) | Systemic Acquired Resistance (SAR) |
| Wild-Type (Col-0) | 100% (susceptible) | Fully induced |
| ald1 | >200% | Abolished |
| sard4 | >150% | Compromised |
| fmo1 | >200% | Abolished |
Table 3: Pathogen Resistance Phenotypes of NHP Pathway Mutants. This table illustrates the impact of mutations in the NHP pathway on bacterial growth and the establishment of SAR. Increased pathogen growth indicates higher susceptibility.[4][6][7][8]
Experimental Protocols
Quantification of N-Hydroxypipecolic Acid and Pipecolic Acid by GC-MS
This protocol provides a general workflow for the extraction and analysis of NHP and Pip from plant tissue.
Methodology:
-
Sample Preparation: Harvest approximately 100 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Extraction: Grind the frozen tissue to a fine powder. Add 1 mL of 80% methanol and an internal standard (e.g., D5-pipecolic acid). Vortex vigorously and incubate at 4°C for 1 hour with shaking.
-
Clarification: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness using a speed vacuum concentrator or a stream of nitrogen gas.
-
Derivatization: Resuspend the dried extract in 50 µL of pyridine (B92270) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). Use a suitable column (e.g., DB-5MS) and temperature program to separate the metabolites. Monitor for characteristic ions of derivatized Pip and NHP.
Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana
This protocol describes a standard method for inducing and quantifying SAR in Arabidopsis.
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 12-hour light/12-hour dark cycle at 22°C) for 4-5 weeks.
-
Primary Inoculation: Infiltrate three lower leaves of each plant with a suspension of an avirulent strain of Pseudomonas syringae (e.g., P. syringae pv. tomato DC3000 carrying an avirulence gene like avrRpt2) at a concentration of 10^6 colony-forming units (CFU)/mL in 10 mM MgCl2. For mock treatment, infiltrate with 10 mM MgCl2 only.
-
Incubation: Keep the plants in the controlled environment for 48 hours to allow for the induction of SAR.
-
Secondary Inoculation: Infiltrate three upper, systemic leaves with a virulent strain of P. syringae (e.g., P. syringae pv. maculicola ES4326) at a concentration of 10^5 CFU/mL.
-
Bacterial Titer Quantification: After 3 days of incubation, harvest leaf discs from the systemically infected leaves. Homogenize the leaf discs in 10 mM MgCl2, serially dilute the homogenate, and plate on appropriate growth media (e.g., King's B medium with appropriate antibiotics). Count the number of colonies after 2 days of incubation at 28°C to determine the bacterial titer (CFU/cm²). A significant reduction in bacterial growth in the plants that received the primary pathogen inoculation compared to the mock-treated plants indicates the successful induction of SAR.[1]
Conclusion
The N-Hydroxypipecolic acid pathway is a critical component of plant systemic acquired resistance, with ALD1, SARD4, and FMO1 playing distinct yet interconnected roles. While ALD1 and FMO1 appear to be essential, non-redundant enzymes, SARD4's function in local pipecolic acid production may be partially compensated by other reductases, though it remains crucial for systemic signaling. The quantitative data, though compiled from various sources, consistently demonstrates the severe impact of mutations in this pathway on plant immunity. The provided protocols offer standardized methods for further investigation into this vital defense pathway. For researchers in drug development, understanding the intricacies of this small molecule-mediated defense system in plants can provide valuable insights for the discovery and design of novel immunomodulatory compounds.
References
- 1. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. A quest for long-distance signals: the epidermis as central regulator of pipecolic acid-associated systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
N-Hydroxypipecolic Acid (NHP): A Comparative Analysis of its Efficacy Against Bacterial, Fungal, and Oomycete Pathogens
For Immediate Release
Göttingen, Germany – December 5, 2025 – Recent advancements in plant immunology have identified N-Hydroxypipecolic acid (NHP) as a pivotal signaling molecule in the establishment of systemic acquired resistance (SAR), a long-lasting and broad-spectrum plant defense mechanism. This guide provides a comprehensive comparison of NHP's effects on distinct pathogen types—bacterial, fungal, and oomycete—supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
N-Hydroxypipecolic acid, a metabolite derived from L-lysine, acts as a potent mobile signal that primes plants for enhanced defense against a variety of pathogens.[1][2] Exogenous application of NHP has been demonstrated to induce robust resistance against pathogenic bacteria and oomycetes, with emerging evidence of its activity against fungal pathogens as well.[1][3][4][5] NHP's mode of action involves the induction of a primed state, leading to a faster and stronger activation of defense responses upon pathogen attack.[1] This guide synthesizes the current understanding of NHP's bioactivity, presenting quantitative data on its efficacy, detailed experimental methodologies, and visual representations of its biological context.
Quantitative Comparison of NHP's Efficacy
The following table summarizes the quantitative effects of NHP treatment on various pathogens as reported in key studies. The data highlights the significant reduction in pathogen proliferation and disease symptoms across different pathosystems.
| Pathogen Species | Pathogen Type | Plant Host | NHP Treatment | Observed Effect | Reference |
| Pseudomonas syringae pv. maculicola ES4326 | Bacterium | Arabidopsis thaliana | 1 mM NHP (leaf infiltration) | ~10-fold reduction in bacterial count in systemic leaves 3 days post-infection. | [6] |
| Pseudomonas syringae pv. tomato DC3000 | Bacterium | Arabidopsis thaliana | 1 mM NHP (leaf infiltration) | Significant reduction in bacterial growth in systemic leaves. | [7] |
| Xanthomonas translucens | Bacterium | Brachypodium distachyon | 1 mM NHP (leaf infiltration) | Over 10-fold reduction in bacterial numbers 3 days post-inoculation. | [4] |
| Hyaloperonospora arabidopsidis Noco2 | Oomycete | Arabidopsis thaliana | 1 mM NHP (spray application) | Significant reduction in intercellular hyphal length (mm per cm² leaf area) 6 days post-inoculation. | [8][9] |
| Magnaporthe oryzae | Fungus | Brachypodium distachyon | 1 mM NHP (leaf infiltration) | Significant attenuation of necrotic lesions; ~50% reduction in necrotic area per leaf surface 4 days post-inoculation. | [4] |
Key Signaling Pathways and Experimental Workflow
To understand the biological context and experimental basis of NHP's action, the following diagrams illustrate its biosynthetic pathway, downstream signaling, and a typical experimental workflow for assessing its efficacy.
Caption: NHP biosynthesis from L-lysine and its role in inducing systemic acquired resistance.
Caption: A generalized workflow for evaluating NHP-induced resistance in plants.
Caption: Logical flow of NHP's role in establishing plant immunity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature to assess the efficacy of NHP against different pathogen types.
Bacterial Growth Inhibition Assay (Pseudomonas syringae)
-
Plant Material and Growth: Arabidopsis thaliana plants are grown under controlled short-day conditions (e.g., 8 hours light / 16 hours dark) at approximately 22°C for 4-5 weeks.
-
NHP Treatment: A solution of 1 mM NHP is infiltrated into three lower leaves of each plant using a needleless syringe. Control plants are infiltrated with sterile water. Plants are then incubated for 24-48 hours.
-
Pathogen Inoculation: A bacterial suspension of Pseudomonas syringae (e.g., strain Psm ES4326 or Pst DC3000) is prepared in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001. This suspension is infiltrated into the upper, systemic leaves.
-
Quantification of Bacterial Growth: Three days post-inoculation, leaf discs of a known area are collected from the inoculated leaves. The discs are surface-sterilized, homogenized in 10 mM MgCl₂, and serial dilutions are plated on appropriate growth media (e.g., King's B agar (B569324) with selective antibiotics). The plates are incubated at 28°C for 2 days, and the number of colony-forming units (CFU) is counted to determine the bacterial population size per unit of leaf area.[6][7]
Oomycete Infection Assay (Hyaloperonospora arabidopsidis)
-
Plant Material and Growth: Arabidopsis thaliana plants are grown as described above.
-
NHP Treatment: Plants are sprayed with a 1 mM NHP solution until all leaves are wet. Control plants are sprayed with water. Plants are incubated for 24 hours.
-
Pathogen Inoculation: A sporangial suspension of Hyaloperonospora arabidopsidis (e.g., isolate Noco2) is prepared in water at a concentration of 5 x 10⁴ spores/mL. Plants are spray-inoculated with this suspension.
-
Quantification of Oomycete Growth: Six days post-inoculation, leaves are harvested and stained with Trypan blue to visualize the oomycete structures. The length of the intercellular hyphae is then measured per unit of leaf area using microscopy and image analysis software. This provides a quantitative measure of disease severity.[8][9]
Fungal Necrosis Assay (Magnaporthe oryzae)
-
Plant Material and Growth: Brachypodium distachyon plants are grown in a controlled environment.
-
NHP Treatment: A 1 mM NHP solution is infiltrated into the leaves. Control plants are infiltrated with water.
-
Pathogen Inoculation: One day after NHP treatment, leaves are spray-inoculated with a conidial suspension of Magnaporthe oryzae.
-
Quantification of Fungal Disease: Four days post-inoculation, leaves are harvested and destained to visualize necrotic lesions. The percentage of the leaf surface area covered by these necrotic lesions is determined using image analysis software as a measure of disease severity.[4]
Conclusion
N-Hydroxypipecolic acid is a conserved and potent activator of systemic acquired resistance in a wide range of plants.[1][5] The experimental evidence robustly demonstrates its ability to confer enhanced resistance against bacterial and oomycete pathogens.[3][7] Furthermore, emerging studies indicate its potential for controlling fungal diseases, suggesting that NHP-based strategies could offer a promising avenue for developing broad-spectrum crop protection solutions.[4] The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the potential of NHP in agriculture and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 3. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Phenotypic Analysis of N-Hydroxypipecolic Acid (NHP) Biosynthesis Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key N-Hydroxypipecolic acid (NHP) biosynthesis mutants relative to wild-type organisms, supported by experimental data. It details the critical role of NHP in plant immunity, particularly in Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism. Understanding the phenotypic consequences of disrupting NHP biosynthesis is crucial for developing novel strategies in crop protection and drug development.
The N-Hydroxypipecolic Acid (NHP) Biosynthesis Pathway
N-hydroxypipecolic acid is a pivotal signaling molecule that orchestrates SAR in plants.[1][2] Its biosynthesis from L-lysine is a multi-step enzymatic process primarily involving three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[3][4]
The pathway begins in the plastids where ALD1, an aminotransferase, converts L-lysine into ϵ-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[3] The reductase SARD4 then converts P2C into pipecolic acid (Pip).[3][4] Following its export to the cytosol, Pip is hydroxylated by FMO1 to produce the final, signal-active molecule, NHP.[3][5] Pathogen infection triggers this pathway, leading to NHP accumulation in both local and distant leaves to establish a systemic immune response.[3]
Comparative Phenotypic Analysis of NHP Biosynthesis Mutants
Mutations in the core NHP biosynthesis genes lead to distinct and measurable phenotypes, primarily related to compromised plant defense. The ald1, sard4, and fmo1 mutants are all deficient in SAR signaling.[6] The analysis reveals that NHP, not its precursor pipecolic acid (Pip), is the active signal, as fmo1 mutants that accumulate Pip but not NHP are still immunocompromised.[5] Furthermore, studies on double mutants (e.g., sid2 fmo1) show that NHP and salicylic (B10762653) acid (SA) signaling pathways act additively to contribute to basal immunity.[5]
Below is a summary of quantitative data comparing these mutants to wild-type (WT) plants in response to pathogen challenge, typically with Pseudomonas syringae.
| Genotype | Basal NHP Level (relative to WT) | Pathogen-Induced NHP Accumulation | Pathogen Growth (e.g., P. syringae) | Systemic Acquired Resistance (SAR) | Key Finding |
| Wild-Type (WT) | Normal | High | Baseline susceptibility | Competent | Fully functional NHP pathway and SAR response. |
| ald1 | Severely Reduced | Severely Reduced | Increased susceptibility[5] | Deficient | ALD1 is essential for the first committed step in Pip/NHP biosynthesis.[5] |
| sard4 | Severely Reduced | Severely Reduced | Increased susceptibility[7] | Deficient | SARD4 is critical for converting the intermediate P2C to Pip.[4] |
| fmo1 | Severely Reduced | Severely Reduced | Increased susceptibility[5][6] | Deficient[6] | Confirms NHP, not Pip, is the active molecule, as fmo1 accumulates Pip but fails to produce NHP and mount a SAR response.[5] |
| sid2 fmo1 | Severely Reduced | Severely Reduced | Highly increased susceptibility[5] | Deficient | Demonstrates that NHP and Salicylic Acid (SA) pathways act additively for robust immunity.[5] |
Experimental Protocols
Objective comparison of these mutants relies on standardized experimental procedures. The following are detailed methodologies for key assays used in their phenotypic characterization.
This assay measures the plant's ability to mount a systemic immune response in distal leaves following a localized primary infection.
-
Primary Inoculation: Infiltrate three lower leaves of a 4-5 week-old Arabidopsis plant with a bacterial suspension (e.g., Pseudomonas syringae expressing an avirulence factor like AvrRpt2 at 5 x 10⁵ cfu/mL in 10 mM MgCl₂) using a needleless syringe.[8] As a control, infiltrate a separate set of plants with a mock solution (10 mM MgCl₂).
-
Incubation: Keep plants under standard growth conditions (e.g., short-day light cycle) for 2-3 days to allow for the systemic signal to propagate.[8]
-
Secondary Inoculation: Challenge upper, systemic leaves that are in the same orthostichy (source-sink relationship) as the primary leaves.[8] Infiltrate these leaves with a virulent strain of P. syringae (e.g., Pst DC3000) at a concentration of 10⁵ cfu/mL.[9]
-
Quantify Bacterial Growth: After 3 days, collect leaf discs from the secondary-inoculated leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate selective media (e.g., King's B with rifampicin).[9][10]
-
Analysis: Incubate plates at 28°C for 2 days and count the colony-forming units (CFU).[10] A successful SAR response is indicated by significantly lower bacterial titers in plants that received the primary inoculation compared to mock-treated plants.[9]
Metabolite levels are quantified to directly assess the biochemical function of the biosynthetic pathway in mutants.
-
Sample Collection: Harvest and weigh approximately 100-400 mg of leaf tissue.[11] Immediately freeze in liquid nitrogen to quench metabolic activity and grind to a fine powder.
-
Extraction: Add an extraction solvent (e.g., 1.6 mL of 70% aqueous EtOH) and an internal standard (e.g., o-anisic acid) to the powdered tissue.[11] Vortex thoroughly and centrifuge to pellet debris.
-
Phase Partitioning: Transfer the supernatant to a new tube for analysis. For more complex analyses, phase partitioning with ethyl acetate/hexane and subsequent derivatization may be required for GC-MS.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify NHP and SA.[12] Compare peak areas to those of known standards to determine concentrations.
-
Data Normalization: Express metabolite concentrations per unit of fresh weight (e.g., ng/g FW). Statistical analysis, such as a t-test or ANOVA, should be used to determine significant differences between genotypes.[12]
References
- 1. biorxiv.org [biorxiv.org]
- 2. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Transcriptomic Landscape of N-Hydroxypipecolic Acid-Treated Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of transcriptomic data from plants treated with N-Hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity. NHP is integral to Systemic Acquired Resistance (SAR), a whole-plant defense mechanism that provides long-lasting, broad-spectrum protection against secondary infections.[1] Understanding the gene expression changes induced by NHP is crucial for developing novel strategies to enhance crop resilience and for drug discovery programs targeting plant defense pathways. This document synthesizes findings from key transcriptomic studies, presenting comparative data, experimental protocols, and signaling pathway models.
Comparative Analysis of Transcriptomic Responses to NHP
Exogenous application of NHP triggers a profound transcriptional reprogramming in plants, a response that closely mimics the effects of biological SAR induction.[2] The extent of this reprogramming varies between plant species and is dependent on the timing of the analysis post-treatment. Below, we summarize key quantitative findings from RNA-sequencing (RNA-seq) studies in Arabidopsis thaliana and wheat (Triticum aestivum).
| Study Focus | Plant Species | Key Findings | Differentially Expressed Genes (DEGs) | Reference |
| SAR Induction | Arabidopsis thaliana | NHP treatment induces a transcriptional response largely similar to that observed in distant leaves during biological SAR. | ~3,000 genes up-regulated | [2] |
| Early Signaling Events | Arabidopsis thaliana | Analysis at early time points (minutes to hours) reveals distinct waves of gene expression, starting with WRKY transcription factors. | Primary response (minutes) is SA-dependent; Secondary response (hours) is largely SA-independent. | [3][4] |
| TGA Factor Dependency | Arabidopsis thaliana | NHP-induced SAR gene expression is fully dependent on TGA2/5/6 transcription factors and partially on TGA1/4. | NHP-induced expression is abolished in tga2/5/6 mutants. | [5][6] |
| Monocot Response | Triticum aestivum (Wheat) | NHP pretreatment moderately increases resistance to Fusarium graminearum. | 17% of expressed genes were significantly affected. NLR immune receptor genes were significantly overrepresented in the upregulated set. | [7][8] |
Key Regulatory Hubs in NHP-Mediated Gene Expression
Transcriptomic analyses have identified several key transcription factor families and signaling components that orchestrate the plant's response to NHP.
| Component | Role in NHP Signaling | Mechanism | Key Genes Regulated | References |
| TGA Transcription Factors | Positive Regulation | Form a critical module with the salicylic (B10762653) acid (SA) receptor NPR1 to mediate NHP-induced gene expression. | SAR-related genes. | [5][6] |
| WRKY Transcription Factors | Early Positive Regulation | Constitute a primary transcriptional response to NHP, induced within minutes. WRKY70 is required for a subset of the secondary response. | Defense genes. | [3][4] |
| NPR1 | Essential Co-regulator | The SA receptor is required for NHP-mediated induction of SAR genes, even at basal SA levels. | SAR-related genes. | [9][10] |
| NAC Transcription Factors | Negative Regulation | A NAC triad (B1167595) (NAC90, NAC36, NAC61) negatively regulates NHP biosynthesis by repressing key biosynthetic genes. | ALD1, FMO1, ICS1. | [11][12] |
Visualizing NHP Action: Pathways and Protocols
To clarify the complex interactions and experimental procedures, the following diagrams were generated using Graphviz.
The diagram below illustrates the current understanding of the NHP signaling cascade, leading to the activation of defense genes. NHP perception, which remains an area of active research, triggers a cascade dependent on basal levels of salicylic acid (SA) and its receptor NPR1. This complex co-activates TGA transcription factors, leading to the expression of SAR-related genes. The pathway also includes a positive feedback loop where NHP induces its own biosynthesis and that of SA.
Caption: NHP signaling pathway leading to Systemic Acquired Resistance (SAR).
This diagram outlines a typical experimental workflow for analyzing the transcriptomic response of plants to NHP treatment using RNA-sequencing.
Caption: A standard workflow for NHP-related plant transcriptomics studies.
Standard Experimental Protocol: RNA-Seq Analysis of NHP-Treated Arabidopsis
This section provides a representative methodology synthesized from published studies for researchers planning similar experiments.[3][7][9][13]
Objective: To identify genes that are differentially expressed in Arabidopsis thaliana leaves following treatment with NHP.
1. Plant Material and Growth Conditions:
-
Plant Line: Arabidopsis thaliana ecotype Col-0 (wild-type).
-
Growth: Grow plants on soil in individual pots under controlled short-day conditions (e.g., 10 hours light / 14 hours dark cycle) at approximately 22°C for 4-5 weeks.
2. NHP Treatment and Sample Collection:
-
NHP Solution: Prepare a 1 mM solution of N-Hydroxypipecolic acid in sterile water. Prepare a mock solution of sterile water.
-
Application: Infiltrate three mature rosette leaves per plant with either the 1 mM NHP solution or the mock solution using a needleless syringe.
-
Time Points: Harvest the infiltrated leaves at desired time points (e.g., for early response: 30 min, 2h, 6h; for later SAR response: 24h, 48h) by flash-freezing them in liquid nitrogen.
-
Replication: Use a minimum of three independent biological replicates for each treatment (NHP and mock) and time point.
3. RNA Extraction and Quality Control:
-
Extraction: Extract total RNA from the ground, frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol, including an on-column DNase digestion step.
-
Quality Control: Assess RNA integrity and quantity. An RNA Integrity Number (RIN) > 8 is recommended.
4. Library Preparation and Sequencing:
-
Library Construction: Prepare stranded, paired-end sequencing libraries from ~1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit), which includes poly(A) mRNA selection.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform such as the Illumina NovaSeq 6000 to generate 150 bp paired-end reads.
5. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to check raw read quality and Trimmomatic to remove adapter sequences and low-quality reads.
-
Alignment: Align the cleaned reads to the latest Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize read counts and identify differentially expressed genes (DEGs) between NHP-treated and mock-treated samples. A false discovery rate (FDR) < 0.05 is a common cutoff.
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify overrepresented biological processes and pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 3. Transcriptome analysis reveals role of transcription factor WRKY70 in early N-hydroxy-pipecolic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis reveals role of transcription factor WRKY70 in early N-hydroxy-pipecolic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Transcriptomic Analysis of Wheat Seedling Responses to the Systemic Acquired Resistance Inducer N-Hydroxypipecolic Acid [frontiersin.org]
- 8. Transcriptomic Analysis of Wheat Seedling Responses to the Systemic Acquired Resistance Inducer N-Hydroxypipecolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A NAC triad modulates plant immunity by negatively regulating N-hydroxy pipecolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N-Hydroxypipecolic Acid Potassium Salt: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Hydroxypipecolic acid potassium salt. In the absence of a specific Safety Data Sheet (SDS) for the potassium salt, this guidance is predicated on the known hazards of the parent compound, N-Hydroxypipecolic acid, and established best practices for the disposal of substituted piperidine (B6355638) compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound salt with the assumption that it possesses hazards similar to its parent compound and other piperidine derivatives. These may include acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] Always operate in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Chemical Splash Goggles or Face Shield | Goggles should be worn at all times. A face shield provides additional protection against splashes. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to prevent skin exposure. |
| Respiratory | NIOSH-Approved Respirator | A respirator may be necessary if ventilation is inadequate or if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound salt must be carried out in strict accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in standard waste streams.[3]
-
Waste Identification and Segregation:
-
Designate a specific waste container for this compound salt waste.
-
Clearly label the container with "Hazardous Waste: this compound salt".
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.
-
-
Containerization:
-
Utilize a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Ensure the container is kept tightly closed when not in use.
-
-
Waste Storage:
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area.
-
The storage location should be away from heat sources, direct sunlight, and incompatible materials.
-
-
Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Provide the disposal contractor with all available safety information, including the SDS for N-Hydroxypipecolic acid.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should also follow strict safety protocols. Always consult the relevant SDS and your institution's safety guidelines before use.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound salt.
Caption: Workflow for the safe disposal of this compound salt.
References
Personal protective equipment for handling N-Hydroxypipecolic acid potassium
This guide provides immediate, essential safety and logistical information for handling N-Hydroxypipecolic acid potassium in a laboratory setting. The following procedures are based on the Safety Data Sheet (SDS) for the free acid form, N-Hydroxypipecolic acid, in the absence of a specific SDS for the potassium salt. It is crucial to handle the potassium salt with the same precautions as the acid, while also considering general safety measures for handling potassium compounds.
Hazard Identification and Personal Protective Equipment (PPE)
N-Hydroxypipecolic acid is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, stringent adherence to PPE protocols is mandatory to ensure personnel safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Face shield if there is a splash hazard. | To prevent eye contact with dust or solutions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | To prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask if ventilation is inadequate or if handling large quantities. | To prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safe handling.
-
Preparation :
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Wear the appropriate PPE as detailed in Table 1.
-
Avoid generating dust. If handling a powder, weigh it out carefully in a designated area.
-
Do not eat, drink, or smoke in the handling area[1].
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
